Iron(III) hydroxide
Description
Properties
IUPAC Name |
iron(3+);trihydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3H2O/h;3*1H2/q+3;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNWSDPPULHLDL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309-33-7 | |
| Record name | Ferric hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferric hydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13423 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FERRIC HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UA751211N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Iron(III) Hydroxide Nanoparticles for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and characterization of iron(III) hydroxide (B78521) and iron oxide nanoparticles, with a focus on their application in the biomedical field, particularly in drug delivery. Iron-based nanoparticles are of significant interest due to their unique magnetic properties, biocompatibility, and high surface area-to-volume ratio.[1] This document details established synthesis methodologies, comprehensive characterization techniques, and explores the cellular uptake mechanisms relevant to their use as therapeutic delivery vectors.
Synthesis of Iron(III) Hydroxide Nanoparticles
The controlled synthesis of this compound nanoparticles with desired size, shape, and stability is crucial for their application. Three common and effective methods are co-precipitation, hydrothermal synthesis, and the sol-gel method.
Co-precipitation Method
Co-precipitation is a widely used, simple, and scalable method for synthesizing iron oxide and iron hydroxide nanoparticles.[2][3] It involves the precipitation of iron salts from an aqueous solution by adding a base.
-
Precursor Solution Preparation: Prepare an aqueous solution containing iron(II) and iron(III) salts, typically FeCl₂·4H₂O and FeCl₃·6H₂O, in a 1:2 molar ratio.[4][5] The salts are dissolved in deionized water, often with the addition of an acid like HCl to prevent premature hydrolysis.[5]
-
Precipitation: Under vigorous stirring and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Fe²⁺, a base such as ammonium (B1175870) hydroxide (NH₄OH) or sodium hydroxide (NaOH) is added dropwise to the iron salt solution.[4][6] The reaction temperature is often maintained at an elevated level, for instance, 80°C.[4] The addition of the base leads to the formation of a black or reddish-brown precipitate.[7]
-
Washing and Separation: The resulting nanoparticle suspension is cooled to room temperature. The precipitate is then separated from the solution via magnetic decantation or centrifugation.[5] The nanoparticles are washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.[4]
-
Drying: The final product is dried in an oven or under vacuum at a controlled temperature (e.g., 100°C) for several hours.[6][8]
Logical Workflow for Co-precipitation Synthesis
Caption: Workflow of the co-precipitation synthesis method.
Hydrothermal Method
The hydrothermal method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure.[9] This technique allows for the synthesis of highly crystalline nanoparticles with controlled morphology.
-
Precursor Solution Preparation: Dissolve an iron salt, such as FeCl₃·6H₂O or Fe(NO₃)₃·9H₂O, in deionized water.[10]
-
pH Adjustment: Adjust the pH of the solution by adding a base, like ammonium hydroxide, until the desired pH (e.g., 9.2) is reached.
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 134°C to 160°C) for a set duration (e.g., 3 to 8 hours).[11]
-
Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting nanoparticles are collected by centrifugation or filtration.
-
Washing and Drying: The collected nanoparticles are washed multiple times with deionized water and ethanol and subsequently dried in an oven.[9]
Logical Workflow for Hydrothermal Synthesis
Caption: Workflow of the hydrothermal synthesis method.
Sol-Gel Method
The sol-gel process involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method offers excellent control over the nanoparticle's structure and surface properties.[12]
-
Sol Formation: An iron precursor, such as iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), is dissolved in a solvent, typically ethanol.[13]
-
Gelation: A gelation agent, like propylene (B89431) oxide or ammonium hydroxide, is added to the sol to initiate hydrolysis and condensation reactions, leading to the formation of a gel.[13] This step is often performed under vigorous stirring.
-
Aging: The gel is aged for a specific period to allow for the completion of the polymerization and strengthening of the gel network.
-
Drying: The solvent is removed from the gel network. This can be achieved through evaporative drying to produce xerogels or supercritical drying to produce aerogels. The drying method significantly influences the porosity and surface area of the final material.[13]
-
Calcination: The dried gel is often calcined at a high temperature (e.g., 600°C) to remove residual organic compounds and induce crystallization.[14]
Logical Workflow for Sol-Gel Synthesis
Caption: Workflow of the sol-gel synthesis method.
Characterization of this compound Nanoparticles
A thorough characterization of the synthesized nanoparticles is essential to understand their physicochemical properties and predict their behavior in biological systems.
Data Presentation
The following tables summarize quantitative data from various studies on the characterization of this compound and iron oxide nanoparticles synthesized by different methods.
Table 1: Particle Size and Morphology
| Synthesis Method | Precursors | Temperature (°C) | pH | Average Particle Size (nm) | Morphology | Reference(s) |
| Co-precipitation | FeCl₂/FeCl₃, NH₄OH | 90 | - | 20-22 | Spherical | [6] |
| Co-precipitation | FeCl₂/FeCl₃, NaOH | - | 10 | 28 ± 5 | Square | [15] |
| Hydrothermal | FeCl₂·4H₂O, NH₄OH | 134 | - | 15 - 31 | Crystalline | [11] |
| Hydrothermal | FeCl₃·6H₂O, NH₄OH | 160 | 9.2 | 11.7 | Hexagonal | |
| Sol-Gel | Fe(NO₃)₃·9H₂O, Propylene Oxide | - | - | ~1 (xerogel), ~5 (aerogel) | Aggregates of crystallites | [13] |
| Sol-Gel | Fe(NO₃)₃·9H₂O, Gelatin | 600 (calcination) | - | 34 - 36.7 | Hematite phase | [16] |
Table 2: Crystallographic and Spectroscopic Properties
| Synthesis Method | Characterization Technique | Key Findings | Reference(s) |
| Co-precipitation | XRD | Spinel structure, crystallite size 5.65-8.16 nm | [6] |
| Hydrothermal | XRD | Average crystallite size ~26 nm, maghemite phase | [17] |
| Co-precipitation | FTIR | Bands at ~3420 cm⁻¹ (-OH stretching), 880 cm⁻¹ and 610 cm⁻¹ (OH·Fe and Fe-O vibrations) | [18] |
| Sol-Gel | FTIR | Confirmed Fe-O bonds, indicating formation of iron oxide | [16] |
| Hydrothermal | DLS | Hydrodynamic diameter can be measured | [19][20] |
Experimental Protocols for Characterization
TEM is used to visualize the size, shape, and morphology of the nanoparticles.
-
Sample Preparation: A dilute suspension of the nanoparticles is prepared in a suitable solvent like water or ethanol.[21] The suspension is sonicated to ensure good dispersion and break up agglomerates.[21] A small droplet (e.g., 20 µL) of the suspension is then drop-casted onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry completely before analysis.[21][22]
XRD is employed to determine the crystal structure, phase composition, and average crystallite size of the nanoparticles.
-
Sample Preparation: A powdered sample of the dried nanoparticles is used.
-
Analysis: The sample is scanned over a range of 2θ angles (e.g., 10-80°) using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å).[10][23] The average crystallite size can be calculated from the broadening of the diffraction peaks using the Scherrer equation.[23]
FTIR is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of iron-oxygen bonds.
-
Sample Preparation: A small amount of the powdered nanoparticle sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.[24][25]
-
Analysis: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 400-4000 cm⁻¹).[24] Characteristic peaks for Fe-O bonds are typically observed in the lower wavenumber region (e.g., 400-700 cm⁻¹).[24]
DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.
-
Sample Preparation: A dilute, stable suspension of the nanoparticles is prepared in a suitable solvent (e.g., deionized water). The concentration should be optimized to avoid multiple scattering effects.
-
Analysis: The sample is placed in a cuvette and analyzed using a DLS instrument. The analysis provides the Z-average hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.[20][26]
Application in Drug Delivery: Cellular Uptake Mechanisms
This compound and iron oxide nanoparticles are promising candidates for targeted drug delivery due to their magnetic properties, which allow for external guidance to a specific site, and their ability to be functionalized with targeting ligands.[2][27] Understanding the mechanism of their cellular uptake is crucial for designing effective drug delivery systems.
The primary mechanism for the cellular internalization of nanoparticles is endocytosis.[28] The specific endocytic pathway can depend on the nanoparticle's size, shape, and surface chemistry.[29][30]
Cellular Uptake Pathway of Iron Oxide Nanoparticles
Caption: Generalized pathway of cellular uptake for drug delivery.
Functionalized iron oxide nanoparticles first interact with the cell membrane.[28] They are then internalized through endocytic pathways, such as clathrin-mediated or caveolin-mediated endocytosis, forming an early endosome.[28] The endosome matures into a late endosome and eventually fuses with a lysosome, where the acidic environment and enzymatic activity can trigger the release of the encapsulated drug. The released drug can then reach its intracellular target to exert its therapeutic effect. The efficiency of this process can be influenced by the nanoparticle's surface coating, which can be designed to enhance uptake and promote endosomal escape.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound and iron oxide nanoparticles. The detailed protocols for co-precipitation, hydrothermal, and sol-gel methods, along with the summarized quantitative data, offer a valuable resource for researchers in this field. Furthermore, the elucidation of characterization techniques and the exploration of cellular uptake mechanisms provide a solid foundation for the rational design of these nanoparticles for advanced biomedical applications, particularly in the realm of targeted drug delivery. The ability to control the physicochemical properties of these nanoparticles through tailored synthesis is paramount to their successful translation into clinical practice.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Microwave Assisted Synthesis of Iron(III) Oxyhydroxides/Oxides Characterized Using Transmission Electron Microscopy, X-ray Diffraction, and X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. m.youtube.com [m.youtube.com]
- 10. vat.ft.tul.cz [vat.ft.tul.cz]
- 11. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green Sol–Gel Synthesis of Iron Oxide Nanoparticles for Magnetic Hyperthermia Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. isca.me [isca.me]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Iron Oxide Nanoparticles by Sol–Gel Technique and Their Characterization | Semantic Scholar [semanticscholar.org]
- 17. chemmethod.com [chemmethod.com]
- 18. researchgate.net [researchgate.net]
- 19. Dynamic light scattering-based method to determine primary particle size of iron oxide nanoparticles in simulated gastrointestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Preparation and characterization of superparamagnetic iron oxide nanoparticles for magnetically guided drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. ijirset.com [ijirset.com]
- 25. ijpsonline.com [ijpsonline.com]
- 26. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Biocompatible Iron Oxide Nanoparticles for Targeted Cancer Gene Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 30. rorytwu.com [rorytwu.com]
Stability and Transformation of Iron(III) Hydroxide Polymorphs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Iron(III) hydroxides and oxyhydroxides are ubiquitous in natural and engineered systems, playing critical roles in geochemistry, environmental remediation, and even human health. In the pharmaceutical industry, stabilized iron(III) hydroxide (B78521) complexes are a cornerstone of oral iron replacement therapies. The efficacy, stability, and safety of these drugs are intrinsically linked to the physicochemical properties of their iron core, which is often a specific polymorph or a mixture of polymorphs. Understanding the relative stability of these forms and the pathways through which they transform is therefore of paramount importance for drug development, formulation, and manufacturing.
This technical guide provides an in-depth overview of the common iron(III) hydroxide polymorphs, their thermodynamic stability, kinetic transformation pathways, and the experimental methodologies used to study them.
Overview of Key this compound Polymorphs
The this compound system is characterized by extensive polymorphism. The initially formed precipitate from the hydrolysis of Fe(III) salts is typically an amorphous, poorly ordered material known as ferrihydrite.[1] Over time, this metastable phase transforms into more crystalline and thermodynamically stable polymorphs. The most common and significant of these are:
-
Ferrihydrite (Fh): A nanocrystalline, hydrated iron oxyhydroxide, often represented as Fe₁₀O₁₄(OH)₂ or approximately Fe(OH)₃. It is characterized by very small particle sizes (2-9 nm), high water content, and a large specific surface area. Due to its high reactivity and metastability, ferrihydrite is considered a crucial precursor or "gateway compound" for the formation of other, more stable iron oxides.[2][3]
-
Goethite (α-FeOOH): The most thermodynamically stable iron oxyhydroxide under most ambient conditions.[4] It is a common constituent of soils and sediments, giving them a characteristic yellow-brown color.[5]
-
Lepidocrocite (γ-FeOOH): A polymorph of goethite, often found in association with it in hydromorphic soils.[6][7] It is metastable with respect to goethite.
-
Hematite (B75146) (α-Fe₂O₃): An iron oxide rather than an oxyhydroxide, hematite is often a final product of the transformation of iron oxyhydroxides, particularly through thermal dehydration.[5][8] It is more stable than goethite under certain conditions (e.g., lower water activity).
-
Maghemite (γ-Fe₂O₃): A ferrimagnetic iron oxide, isostructural with magnetite. It is a common intermediate in the thermal transformation of lepidocrocite to hematite.[7][9][10]
Thermodynamic Stability
The relative stability of the this compound polymorphs is dictated by their Gibbs free energy of formation (ΔG°f). The more negative the value, the more stable the compound. Amorphous phases like ferrihydrite are always thermodynamically metastable with respect to their crystalline counterparts.
Table 1: Thermodynamic Data for Selected Iron(III) Oxides and Oxyhydroxides
| Phase | Formula | State | ΔH°f (kJ·mol⁻¹) | ΔG°f (kJ·mol⁻¹) | Reference |
| Goethite | α-FeOOH | crystalline | -560.49 | -489.82 | [11] |
| Lepidocrocite | γ-FeOOH | crystalline | -552.41 | -481.58 | [11] |
| Hematite | α-Fe₂O₃ | crystalline | -825.5 | -743.5 | [11] |
| Maghemite | γ-Fe₂O₃ | crystalline | -809.6 | -730.5 | [11] |
| Ferrihydrite (2-line) | Fe(OH)₃ | solid | - | -705.2 to -708.5 | [12][13] |
| Ferrihydrite (6-line) | Fe(OH)₃ | solid | - | -708.5 to -711.0 | [12][13] |
Note: Data for ferrihydrite is presented for the nominal composition Fe(OH)₃ for comparison. Ferrihydrite becomes more stable with increasing crystallinity (from 2-line to 6-line).[12][13] All polymorphs are metastable with respect to a combination of more stable phases under specific conditions.
Transformation Pathways and Kinetics
The transformation from metastable to stable polymorphs is a critical process that can occur via several mechanisms, including dissolution-reprecipitation, solid-state rearrangement, and catalyzed pathways.
Ferrihydrite Transformation
Ferrihydrite is the common starting point for the formation of more crystalline phases. Its transformation is highly dependent on environmental conditions such as pH, temperature, and the presence of other ions.[1]
-
To Goethite: This transformation typically occurs via a dissolution-reprecipitation mechanism.[1] It is favored in alkaline conditions. The rate of transformation to goethite increases with pH.[2]
-
To Hematite: This pathway involves dehydration and internal atomic rearrangement.[1] It competes with the formation of goethite and is favored by factors that suppress goethite formation.[1]
-
Fe(II)-Catalyzed Transformation: The presence of aqueous Fe(II) dramatically accelerates the transformation of ferrihydrite.[14][15] Depending on the Fe(II) concentration and pH, ferrihydrite can transform into goethite, lepidocrocite, and/or magnetite.[16][17][18] This process involves electron transfer and atom exchange between the aqueous Fe(II) and the solid Fe(III) phase.[18]
Goethite Transformation
-
To Hematite: The most studied transformation for goethite is its dehydration to hematite at elevated temperatures.[5][8] The mechanism can be complex, depending on factors like particle size and crystallinity.[19][20] It is a topotactic transformation, meaning the crystal orientation of the product (hematite) is related to that of the reactant (goethite).[21]
Lepidocrocite Transformation
-
To Goethite/Magnetite: In the presence of aqueous Fe(II), lepidocrocite can transform into more stable phases like goethite and magnetite.[6][22]
-
To Maghemite and Hematite: Upon heating, lepidocrocite first transforms to maghemite (γ-Fe₂O₃) at intermediate temperatures (starting around 200°C), which then converts to the more stable hematite (α-Fe₂O₃) at higher temperatures (>500°C).[7][9]
The following diagram illustrates the primary transformation pathways among these key polymorphs.
Figure 1: Key transformation pathways for common this compound polymorphs.
Transformation Kinetics
The rate at which these transformations occur is critical. Kinetic data, such as activation energies, provide quantitative measures of the energy barriers for these processes.
Table 2: Kinetic Data for Selected Polymorph Transformations
| Transformation | Conditions | Activation Energy (Ea) | Rate Constant (k) | Reference |
| Goethite → Hematite | Thermal Dehydration | 154 - 169 kJ·mol⁻¹ | - | [5][19] |
| Ferrihydrite → Goethite | pH 11.7, 40-85 °C | 56.1 kJ·mol⁻¹ | - | [23] |
| Ferrihydrite → Goethite | pH 12.2, 40-85 °C | 48.2 kJ·mol⁻¹ | - | [23] |
| Ferrihydrite → Goethite | pH 13.7, 60-132 °C | 39 kJ·mol⁻¹ | - | [23] |
| Ferrihydrite → Goethite | pH 2.0 | - | 8.1 x 10⁻⁵ h⁻¹ | [2] |
| Ferrihydrite → Goethite | pH 7.0 | - | 2.5 x 10⁻⁴ h⁻¹ | [2] |
Experimental Methodologies
Studying the stability and transformation of this compound polymorphs requires robust experimental protocols for synthesis, characterization, and kinetic analysis.
Synthesis Protocols
Protocol 1: Synthesis of Goethite (α-FeOOH) This method involves the aging of a ferrihydrite precursor at a high pH and elevated temperature.
-
Precursor Preparation: Dissolve an iron(III) salt (e.g., 50 g of Fe(NO₃)₃·9H₂O) in deionized, CO₂-free water (e.g., 825 g).
-
Precipitation: Rapidly add a strong base (e.g., 200 mL of 2.5 M NaOH, CO₂-free) to the iron salt solution under vigorous stirring to precipitate ferrihydrite. The final pH should be >12.
-
Aging: Maintain stirring for 30 minutes, then transfer the suspension to an oven and hold at a constant temperature (e.g., 60°C) for an extended period (e.g., 24 hours) to allow the ferrihydrite to transform into goethite.
-
Purification: Cool the suspension and wash the goethite precipitate repeatedly with deionized water via centrifugation and resuspension. In the initial washes, a dilute acid (e.g., HNO₃) can be used to lower the pH to ~7. Continue washing until the supernatant conductivity is low (e.g., < 0.1 µS·cm⁻¹).
-
Drying: The purified paste can be used directly or dried (e.g., freeze-drying) for long-term storage.
Protocol 2: Synthesis of 2-Line Ferrihydrite This protocol involves the rapid hydrolysis of an Fe(III) salt at a neutral pH.[3]
-
Precursor Preparation: Dissolve an iron(III) salt (e.g., 100 mmol of Fe(NO₃)₃·9H₂O) in deionized water (e.g., 500 mL).
-
Precipitation: Rapidly add a base (e.g., 1 M KOH) to the iron solution under vigorous stirring until the pH reaches a target value of 7.5. Maintain this pH by careful dropwise addition of the base.
-
Purification: Immediately after formation, wash the precipitate by centrifugation and resuspension in deionized water.
-
Drying: To prevent transformation, the product should be dried promptly, typically by freeze-drying.[3]
Characterization Techniques
A suite of analytical techniques is required to unambiguously identify the polymorphs and quantify their transformations.
-
X-Ray Diffraction (XRD): The primary tool for identifying crystalline phases. Each polymorph has a unique diffraction pattern. Quantitative phase analysis (e.g., Rietveld refinement) can determine the relative amounts of different phases in a mixture.[8][21]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of particle morphology, size, and crystallinity.[21] Electron diffraction can be used to identify the crystal structure of individual nanoparticles.
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is particularly useful for studying dehydration processes, such as the goethite-to-hematite transformation.[5][20]
-
Mössbauer Spectroscopy: A nuclear technique that is highly sensitive to the local coordination and magnetic environment of iron atoms, allowing for the differentiation of polymorphs and the quantification of Fe(II)/Fe(III) ratios.[14]
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques that provide information on the functional groups (e.g., O-H bonds) and short-range order within the materials.[9]
The following diagram outlines a typical experimental workflow for synthesizing and characterizing these materials.
Figure 2: General experimental workflow for synthesis and characterization.
Kinetic Transformation Studies
Protocol 3: Fe(II)-Catalyzed Ferrihydrite Transformation This protocol outlines a typical batch experiment to study the kinetics of transformation.[14][17]
-
Setup: Conduct all experiments in an anoxic environment (e.g., a glovebox) to prevent oxidation of Fe(II). Prepare a buffer solution (e.g., 10 mM MOPS at pH 7.0) and purge with an inert gas (N₂ or Ar).
-
Reaction Initiation: Suspend a known amount of synthesized ferrihydrite in the buffer. Initiate the reaction by adding a specific concentration of an anoxic Fe(II) solution (e.g., ⁵⁶FeCl₂ to allow for isotopic tracing).
-
Sampling: At predetermined time intervals, withdraw aliquots of the suspension.
-
Reaction Quenching & Separation: Immediately separate the solid and aqueous phases via centrifugation or filtration. The reaction in the solid phase can be quenched by freezing (e.g., in liquid nitrogen).
-
Analysis:
-
Aqueous Phase: Analyze the supernatant for Fe(II) and total Fe concentrations to monitor dissolution/precipitation.
-
Solid Phase: Analyze the solid residue using techniques like XRD and Mössbauer spectroscopy to identify the newly formed mineral phases and quantify the extent of transformation over time.[14][17]
-
-
Kinetic Modeling: Plot the fraction of transformed material versus time. Fit the data to appropriate kinetic models (e.g., first-order, Avrami) to determine rate constants.
Factors Influencing Stability and Transformation
Several key variables control the stability and transformation pathways of this compound polymorphs:
-
pH: This is a master variable. As seen, pH strongly influences the transformation of ferrihydrite, with alkaline conditions favoring goethite.[1][2]
-
Temperature: Elevated temperatures accelerate transformation kinetics and can drive dehydration reactions, such as the conversion of goethite to hematite.[5][20]
-
Presence of Ions:
-
Fe(II): As detailed above, aqueous Fe(II) is a potent catalyst for transformation.[18]
-
Impurities: Ions like silicate (B1173343) can adsorb onto the surfaces of ferrihydrite, inhibiting its transformation and stabilizing the amorphous phase.[16][23] Other ions can be incorporated into the crystal structure, altering stability.
-
-
Particle Size: The thermodynamic stability of nanoparticles is size-dependent. Smaller particles have a larger surface energy contribution and are generally less stable, driving them to transform into larger, more stable crystals (a process known as Ostwald ripening).[24] The mechanism of thermal transformation can also depend on particle size.[20]
Relevance in Drug Development
The core of many intravenous and oral iron supplements, such as iron sucrose (B13894) and ferric carboxymaltose, consists of a polynuclear iron(III)-hydroxide core stabilized by a carbohydrate shell.[25][26] The specific nature of this iron core—its polymorph, particle size, and crystallinity—is critical.
-
Bioavailability: The iron core must be stable enough to prevent the release of free, potentially toxic iron ions in the gastrointestinal tract or bloodstream, yet be available for biological uptake by iron transport proteins.
-
Stability: The transformation of the iron core polymorph during manufacturing or storage could alter the drug's efficacy and safety profile. For example, aging into a more crystalline, less soluble form could decrease bioavailability.
-
Manufacturing Control: The synthesis protocols used in pharmaceutical manufacturing must be precisely controlled to produce a consistent iron core with desired properties, batch after batch. Understanding the fundamental transformation pathways is essential for developing robust and reproducible manufacturing processes.
By applying the principles and methodologies outlined in this guide, researchers and developers can better characterize, control, and optimize the this compound cores used in pharmaceutical applications, leading to safer and more effective treatments for iron deficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transformation of 2-Line Ferrihydrite to Goethite at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron(III) oxide-hydroxide - Wikipedia [en.wikipedia.org]
- 5. rruff.net [rruff.net]
- 6. The transformation of lepidocrocite (γ-FeOOH) with Fe(ii)(aq) in slightly acidic media: intermediate pathways and biomimetic behavior - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 7. lpi.usra.edu [lpi.usra.edu]
- 8. ikrpublishers.com [ikrpublishers.com]
- 9. The Transformation of Lepidocrocite During Heating: A Magnetic and Spectroscopic Study | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 10. Iron(III) oxide - Wikipedia [en.wikipedia.org]
- 11. davidpublisher.com [davidpublisher.com]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tracking Initial Fe(II)-Driven Ferrihydrite Transformations: A Mössbauer Spectroscopy and Isotope Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. osti.gov [osti.gov]
- 18. Coexisting Goethite Promotes Fe(II)-Catalyzed Transformation of Ferrihydrite to Goethite - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The kinetics and reaction mechanism of the goethite to hematite transformation | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 20. ovid.com [ovid.com]
- 21. researchgate.net [researchgate.net]
- 22. The transformation of lepidocrocite (γ-FeOOH) with Fe(ii)(aq) in slightly acidic media: intermediate pathways and biomimetic behavior - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 23. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 24. mdpi.com [mdpi.com]
- 25. Interactions between Iron(III)-hydroxide Polymaltose Complex and Commonly Used Drugs | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Thermodynamic Properties of Amorphous Iron(III) Hydroxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amorphous iron(III) hydroxide (B78521), often referred to as ferrihydrite, is a key material in various scientific and industrial fields, including environmental science, catalysis, and notably, drug development.[1] Its high surface area and sorption capacity make it an attractive candidate for applications such as drug delivery and as an adsorbent for impurities.[2][3] However, its amorphous and metastable nature presents challenges in characterizing its fundamental properties.[1][2] A thorough understanding of the thermodynamic properties of amorphous iron(III) hydroxide is crucial for predicting its stability, reactivity, and behavior in different environments, which is essential for the rational design of drug delivery systems and other biomedical applications. This technical guide provides an in-depth overview of the core thermodynamic properties of amorphous this compound, details the experimental protocols used for their determination, and outlines a typical workflow for its synthesis and characterization.
Thermodynamic Data
The thermodynamic properties of amorphous this compound, particularly the 2-line ferrihydrite form, are critical for understanding its stability and transformation pathways.[2] Unlike its crystalline counterparts like goethite and hematite (B75146), amorphous this compound is thermodynamically unstable and tends to transform into more stable phases over time.[4][5][6] The following table summarizes key quantitative thermodynamic data for 2-line ferrihydrite at standard conditions (298.15 K and 1 bar).
| Thermodynamic Property | Symbol | Value | Units | Reference(s) |
| Standard Molar Enthalpy of Formation | ΔH°f | -534.6 ± 1.0 (for stoichiometric FeOOH) | kJ·mol⁻¹ | [7] |
| Standard Molar Entropy | S° | 69.8 ± 0.2 (for stoichiometric FeOOH) | J·K⁻¹·mol⁻¹ | [7] |
| Standard Gibbs Free Energy of Formation | ΔG°f | -708.5 ± 2.0 to -705.2 ± 2.0 | kJ·mol⁻¹ | [8] |
| -465.3 ± 1.0 (for stoichiometric FeOOH) | kJ·mol⁻¹ | [7] | ||
| Solubility Product | Ksp | Varies significantly with age and conditions | - | [9] |
Experimental Protocols
The determination of the thermodynamic properties of amorphous materials requires specialized experimental techniques. The following sections detail the methodologies for two key experimental procedures.
Acid-Solution Calorimetry for Enthalpy of Formation
Acid-solution calorimetry is a common technique used to determine the enthalpy of formation of minerals and other inorganic compounds.[10]
Objective: To measure the enthalpy of dissolution of amorphous this compound in a strong acid, which can then be used in a thermochemical cycle to calculate the standard enthalpy of formation.
Methodology:
-
Calorimeter Setup: A constant-temperature environment is maintained using a water bath. The calorimeter itself typically consists of a reaction vessel (e.g., a Dewar flask) equipped with a sensitive temperature probe (thermistor), a stirrer, and a port for sample introduction.[11][12]
-
Solvent Preparation: A strong acid, such as 5 N HCl, is used as the solvent.[8] The volume of the acid is precisely measured and placed in the reaction vessel.
-
Temperature Equilibration: The calorimeter is allowed to reach thermal equilibrium, indicated by a stable temperature reading.[11][12]
-
Sample Preparation: A precisely weighed sample of the amorphous this compound is encapsulated in a sample holder.
-
Dissolution and Data Acquisition: The sample is introduced into the acid, and the temperature change of the solution is recorded over time until the reaction is complete and the temperature returns to a stable baseline.[11][13]
-
Calibration: The heat capacity of the calorimeter and the solvent is determined by performing a similar experiment with a substance of known enthalpy of reaction, such as KCl.[14]
-
Calculation: The enthalpy of dissolution is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system. This value is then used in a Hess's Law cycle with the known enthalpies of formation of the other reactants and products (e.g., H₂O, FeCl₃(aq)) to determine the standard enthalpy of formation of the amorphous this compound.[11][13]
Potentiometric Titration for Solubility Product (Ksp) Determination
Potentiometric titration is a versatile method for determining the concentration of a substance in solution and can be adapted to find the solubility product of sparingly soluble salts like this compound.[15]
Objective: To determine the hydroxide ion concentration in a saturated solution of amorphous this compound, from which the solubility product can be calculated.
Methodology:
-
Preparation of Saturated Solution: A suspension of amorphous this compound in deionized water is stirred for an extended period to ensure equilibrium is reached and a saturated solution is formed.[16][17]
-
Filtration: The saturated solution is filtered to remove any solid particles.[18]
-
Titration Setup: A known volume of the clear filtrate is placed in a beaker with a magnetic stirrer. A pH electrode, calibrated with standard buffer solutions, is immersed in the solution.[16]
-
Titration: A standardized solution of a strong acid (e.g., HCl) of known concentration is added incrementally to the filtrate from a burette.[16][17][18]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Equivalence Point Determination: The equivalence point of the titration, where all the hydroxide ions have been neutralized by the acid, is determined from the point of maximum slope on the titration curve (a plot of pH versus titrant volume).[16]
-
Calculation:
-
The moles of acid added at the equivalence point are calculated.
-
From the stoichiometry of the neutralization reaction (H⁺ + OH⁻ → H₂O), the moles of hydroxide ions in the filtrate sample are determined.
-
The concentration of hydroxide ions [OH⁻] in the saturated solution is then calculated.
-
The concentration of Fe³⁺ is determined from the stoichiometry of the dissolution of Fe(OH)₃ (Fe(OH)₃ ⇌ Fe³⁺ + 3OH⁻), where [Fe³⁺] = 1/3 [OH⁻].
-
Finally, the solubility product is calculated using the expression: Ksp = [Fe³⁺][OH⁻]³.[19]
-
Visualizations
Transformation Pathway of Amorphous this compound
The following diagram illustrates the transformation of amorphous this compound (ferrihydrite) into more stable crystalline phases, a key consideration for its application and stability.
Experimental Workflow: Synthesis and Characterization
This diagram outlines a typical experimental workflow for the synthesis and subsequent characterization of amorphous this compound nanoparticles for biomedical applications.
References
- 1. Ferrihydrite - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Line ferrihydrite: synthesis, characterization and its adsorption behaviour for removal of Pb(ii), Cd(ii), Cu(ii) and Zn(ii) from aqueous solutions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transformation of two-line ferrihydrite to goethite and hematite as a function of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.azregents.edu [experts.azregents.edu]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. scribd.com [scribd.com]
- 12. Procedure [chem.fsu.edu]
- 13. Exp. 9: Calorimetry and Hess’ Law – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]
- 14. CALORIMETRY EXPERIMENT B [jan.ucc.nau.edu]
- 15. researchgate.net [researchgate.net]
- 16. employees.oneonta.edu [employees.oneonta.edu]
- 17. rmfabicon.wordpress.com [rmfabicon.wordpress.com]
- 18. mhchem.org [mhchem.org]
- 19. ChemTeam: Calculate Ksp when Given Titration Data [chemteam.info]
zeta potential of iron(III) hydroxide colloids
An In-depth Technical Guide to the Zeta Potential of Iron(III) Hydroxide (B78521) Colloids
This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles governing the electrokinetic properties of these colloids, factors influencing their stability, detailed experimental protocols, and quantitative data.
Introduction to Zeta Potential
Zeta potential is the electrokinetic potential at the slipping plane of a colloidal particle moving under the influence of an electric field.[1][2] It is a critical parameter for understanding the stability of colloidal dispersions.[2] For iron(III) hydroxide colloids, which are complexes of polynuclear this compound, the zeta potential provides insight into surface charge and the tendency of particles to aggregate or remain dispersed.[3] A high absolute zeta potential (typically > ±30 mV) indicates significant electrostatic repulsion between particles, leading to a stable, dispersed colloid.[2] Conversely, a low zeta potential near zero suggests that attractive forces may dominate, causing particles to aggregate and the colloid to become unstable.[2]
Factors Influencing the Zeta Potential of this compound Colloids
The surface charge and, consequently, the are highly sensitive to the surrounding chemical environment. The primary factors include the pH of the medium, ionic strength, and the presence of adsorbing species.
Influence of pH
The pH of the aqueous medium is the most dominant factor controlling the surface charge of this compound colloids. The surface of these particles contains hydroxyl groups (-OH) which can undergo protonation or deprotonation depending on the pH.[4][5]
-
In acidic conditions (low pH): The surface hydroxyl groups become protonated (Fe-OH + H⁺ ⇌ Fe-OH₂⁺), resulting in a net positive surface charge and a positive zeta potential.[6]
-
In alkaline conditions (high pH): The surface hydroxyl groups deprotonate (Fe-OH + OH⁻ ⇌ Fe-O⁻ + H₂O), leading to a net negative surface charge and a negative zeta potential.[6]
This pH-dependent charging behavior means that the stability of this compound colloids can be precisely controlled by adjusting the pH of the suspension.[7]
Point of Zero Charge (PZC) and Isoelectric Point (IEP)
The pH at which the net surface charge of the particles is zero is known as the Point of Zero Charge (PZC).[8] At this point, the zeta potential is approximately zero, and the colloidal system is least stable, often leading to rapid aggregation.[7] The PZC for various forms of iron(III) oxides and hydroxides, such as ferrihydrite and goethite, typically falls within a neutral pH range.[4][9]
Table 1: Point of Zero Charge (PZC) for this compound and Related Oxides
| Material | Point of Zero Charge (PZC) / Isoelectric Point (IEP) | Reference |
|---|---|---|
| Iron Oxide | pH 6.0 - 7.0 | [7] |
| Ferrihydrite | pH 6.42 | [9] |
| Ferrihydrite | pH 7.2 | [10] |
| Goethite | pH ~9.1 | [4] |
| α-Fe₂O₃ (Hematite) | pH 6.50 |[11] |
Influence of Ionic Strength
The ionic strength of the suspension medium affects the thickness of the electrical double layer (EDL) surrounding the colloidal particles. An increase in ionic strength, caused by adding salt, compresses the EDL.[12][13] This compression reduces the magnitude of the zeta potential, thereby decreasing the electrostatic repulsion between particles and potentially leading to instability, even at pH values far from the PZC.[13][14]
Quantitative Data on Zeta Potential
The varies significantly with pH. Below the PZC, the potential is positive, while above the PZC, it becomes negative.
Table 2: Zeta Potential of this compound/Oxide Colloids at Various pH Values
| Colloid System | pH | Zeta Potential (mV) | Remarks | Reference |
|---|---|---|---|---|
| This compound | Not Specified | ~ +30 | Positively charged nanoparticles formed from FeCl₃. | [15] |
| Iron Oxide | 2 | +32.5 | Highly stable positive colloid. | [7][16] |
| Iron Oxide | 4 | +25.0 (approx.) | Stable positive colloid. | [7][16] |
| Iron Oxide | 6-7 | ~ 0 | PZC region, aggregation occurs. | [7][16] |
| Iron Oxide | 8 | -19.4 | Stable negative colloid. | [7][16] |
| Ferrihydrite | 7.0 | -1.49 | Close to the isoelectric point. |[10] |
Experimental Protocols
Accurate and reproducible data depend on standardized experimental procedures for both colloid synthesis and zeta potential measurement.
Protocol for Preparation of this compound Colloid
This protocol is based on the widely used hydrolysis method, which produces a stable, reddish-brown sol.[17][18]
Materials and Apparatus:
-
2% (w/v) Ferric chloride (FeCl₃) solution
-
Distilled or deionized water
-
250 mL conical flask or beaker
-
Heating mantle or Bunsen burner with tripod and gauze
-
Dropper or burette
-
Glass rod
Procedure:
-
Cleaning: Thoroughly clean all glassware, preferably by steaming, as impurities can affect the stability of the sol.[18]
-
Heating Water: Place 100 mL of distilled water into the 250 mL conical flask and heat it to a rolling boil.[18]
-
Addition of FeCl₃: Using a dropper, add the 2% ferric chloride solution drop-by-drop to the boiling water while stirring.[18]
-
Sol Formation: Continue heating and adding the FeCl₃ solution until a deep, cherry-red or reddish-brown color develops.[18][19] This indicates the formation of colloidal this compound particles through hydrolysis.[17]
-
Cooling: Once the desired color is achieved, stop heating and allow the sol to cool to room temperature.
-
Purification (Optional): To improve stability, hydrochloric acid formed during hydrolysis can be removed via dialysis.[18]
Protocol for Measurement of Zeta Potential
This protocol outlines the general steps for measuring zeta potential using Electrophoretic Light Scattering (ELS), a common technique available on instruments like a Zetasizer.[2][20]
Equipment and Materials:
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Disposable folded capillary zeta cell
-
Syringe or pipette
-
Prepared this compound colloid
-
pH meter
-
Solutions for pH adjustment (e.g., dilute HCl, NaOH)
Procedure:
-
Sample Preparation: Dilute the prepared this compound colloid with an appropriate aqueous medium (e.g., 10 mM NaCl) to a suitable concentration for measurement. The dispersing medium's conductivity and pH are critical and must be recorded.[21]
-
pH Measurement: Accurately measure and record the pH of the sample to be analyzed.[21] If investigating pH effects, adjust the pH of different aliquots using dilute acid or base.
-
Loading the Cell: Take a minimum of 750 µL of the sample and carefully inject it into the folded capillary zeta cell using a syringe or pipette, ensuring no air bubbles are trapped inside.[21]
-
Instrument Setup: Place the cell into the instrument, ensuring the electrodes make proper contact.[21] Set the experimental parameters, including the temperature, solvent dielectric constant, and viscosity. For aqueous measurements, the Smoluchowski model is often appropriate.[20][21]
-
Measurement: The instrument applies an electric field across the sample. The particles move with a velocity proportional to their zeta potential (electrophoretic mobility). The instrument measures this mobility using light scattering and calculates the zeta potential.[2]
-
Data Analysis: Record the mean zeta potential and the standard deviation. Report the value along with the sample pH, concentration, and temperature.[21]
Conclusion
The zeta potential is a paramount parameter for characterizing the stability and surface chemistry of this compound colloids. Its strong dependence on pH, with a point of zero charge typically near neutrality, allows for precise control over the colloidal state. Understanding and measuring the zeta potential using standardized protocols is essential for applications in research and development, particularly in fields like drug delivery where particle stability and interaction with biological systems are critical.
References
- 1. cevher.itu.edu.tr [cevher.itu.edu.tr]
- 2. wyatt.com [wyatt.com]
- 3. ovid.com [ovid.com]
- 4. escholarship.org [escholarship.org]
- 5. pH-dependent surface charging of metal oxides | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 6. researchgate.net [researchgate.net]
- 7. Application of Iron Oxide as a pH-dependent Indicator for Improving the Nutritional Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface charge properties of Fe2O3 in aqueous and alcoholic mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of adsorption of ionic liquid constituents on the stability of layered double hydroxide colloids - Soft Matter (RSC Publishing) DOI:10.1039/D1SM01074C [pubs.rsc.org]
- 13. Colloidal Stability of CA, SDS and PVA Coated Iron Oxide Nanoparticles (IONPs): Effect of Molar Ratio and Salinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanocomposix.com [nanocomposix.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Virtual Labs [csc-iiith.vlabs.ac.in]
- 18. learncbse.in [learncbse.in]
- 19. The formation of a sol | Demonstration | RSC Education [edu.rsc.org]
- 20. 2.7. Colloidal Particle Size and Zeta-Potential Methods [bio-protocol.org]
- 21. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis of Iron(III) and Crystallization of Amorphous Iron(III) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental processes of iron(III) hydrolysis and the subsequent crystallization of amorphous iron(III) hydroxide (B78521). A thorough understanding of these phenomena is critical in various scientific and industrial fields, including materials science, geochemistry, environmental science, and pharmaceutical development, where the controlled formation of iron oxides is paramount.
The Hydrolysis of Iron(III): From Monomers to Amorphous Precipitates
The hydrolysis of the ferric ion ([Fe(H₂O)₆]³⁺) in aqueous solutions is a complex process initiated by the deprotonation of coordinated water molecules. This leads to the formation of a series of soluble monomeric and polymeric hydroxo-complexes. The process is highly dependent on pH, with hydrolysis of soluble iron(III) occurring at a pH greater than 3.[1]
The initial hydrolysis steps involve the formation of mono- and dinuclear species, which then interact to form larger polynuclear species.[2][3] These polynuclear species eventually age and precipitate as an amorphous iron(III) hydroxide hydrate (B1144303), commonly known as ferrihydrite.[2][3] Ferrihydrite is a poorly ordered mineral with a high water content (15-25%) and a large specific surface area, reaching up to 700 m²/g.[2]
The key hydrolysis reactions and the resulting iron(III) species are:
-
Fe³⁺ + H₂O ⇌ Fe(OH)²⁺ + H⁺
-
2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂⁴⁺ + 2H⁺
-
Fe³⁺ + 2H₂O ⇌ Fe(OH)₂⁺ + 2H⁺
-
Fe³⁺ + 3H₂O ⇌ Fe(OH)₃⁰ + 3H⁺
-
Fe³⁺ + 4H₂O ⇌ Fe(OH)₄⁻ + 4H⁺
These reactions ultimately lead to the formation of polymeric oxo derivatives through a process called olation. In dilute solutions, this can result in the formation of soluble nanoparticles that exhibit "aging," where their structure evolves over time.[4]
Quantitative Data on Iron(III) Hydrolysis
The equilibrium constants for the hydrolysis of iron(III) have been determined through various experimental techniques, including UV-vis spectrophotometry and potentiometric titrations. These constants are crucial for predicting the speciation of iron(III) in solution under different conditions.
| Hydrolysis Species | Log β | Reference |
|---|---|---|
| FeOH²⁺ | -2.19 ± 0.02 | |
| Fe₂(OH)₂⁴⁺ | -2.92 ± 0.02 | |
| Fe(OH)₂⁺ | -5.76 ± 0.06 | |
| Fe(OH)₃⁰ | -14.30 ± 0.32 | |
| Fe(OH)₄⁻ | -21.71 ± 0.24 |
The solubility product for 2-line ferrihydrite, the initial amorphous precipitate, has been determined to be:
| Compound | Log Ks,0 | Reference |
|---|---|---|
| 2-line Ferrihydrite | +3.50 ± 0.20 |
Iron(III) Hydrolysis Pathway
The following diagram illustrates the stepwise hydrolysis of the iron(III) aqua ion, leading to the formation of various monomeric and dimeric species and ultimately to the precipitation of amorphous this compound.
Crystallization of Amorphous this compound
Amorphous this compound (ferrihydrite) is thermodynamically unstable and will, over time, transform into more stable crystalline iron oxides, primarily goethite (α-FeOOH) and hematite (B75146) (α-Fe₂O₃).[2][3] These two crystalline phases form through competing mechanisms, and the final product composition is determined by the relative rates of their formation.[2][3]
The primary factors influencing the crystallization pathway and kinetics are:
-
pH : This is the master variable governing the rates of formation.[2][3]
-
Temperature : Higher temperatures generally accelerate the transformation.[2][3]
-
Additives : The presence of other ions or organic matter can significantly retard or promote the formation of specific crystalline phases.[2][3]
Competing Crystallization Pathways
The transformation of ferrihydrite to goethite and hematite proceeds via two distinct mechanisms:
-
Dissolution-Reprecipitation to Goethite : This pathway involves the dissolution of the amorphous ferrihydrite and the subsequent precipitation of the more stable goethite.[2] This process is favored at both acidic and alkaline pH where the solubility of ferrihydrite is higher.[5]
-
Dehydration and Internal Rearrangement to Hematite : This solid-state transformation involves the dehydration and internal structural rearrangement of ferrihydrite aggregates to form hematite.[2] This mechanism is more prevalent at near-neutral pH where ferrihydrite solubility is at its minimum.[5]
Crystallization Kinetics
The rate of transformation of amorphous this compound is highly dependent on the experimental conditions. For instance, under hydrothermal conditions, the crystallization can be completed within an hour.[6] In contrast, at room temperature and mildly acidic pH, the natural conversion can be a slow process, spanning months to years.[7][8]
| Condition | Crystalline Product(s) | Transformation Time | Reference |
|---|---|---|---|
| Hydrothermal (104-121°C, pH ~10.0) | α-Fe₂O₃ and α-FeOOH | ~1 hour | [6] |
| Hydrothermal (109°C, pH 4.5) | α-Fe₂O₃ | ~4 hours | [6] |
| Hydrothermal (180°C, pH 4.5) | α-Fe₂O₃ | ~1 hour | [6] |
| Room Temperature (mildly acidic) | Goethite and Hematite | Months to Years | [7][8] |
| Alkaline pH (≥ 13.0) | Goethite | Half-life < 5 hours at pH 14.0 |
Crystallization Pathways of Amorphous this compound
The following diagram illustrates the competing pathways for the crystallization of amorphous this compound into goethite and hematite, highlighting the key influencing factors.
Experimental Protocols
Synthesis of Amorphous this compound (Ferrihydrite)
A common method for synthesizing amorphous this compound involves the rapid hydrolysis of an iron(III) salt solution by the addition of a base.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) or Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a stock solution of the iron(III) salt (e.g., 0.2 M) by dissolving the appropriate amount in deionized water.
-
While vigorously stirring the iron(III) solution, rapidly add the base solution until the desired pH is reached (typically pH 7-8 for 2-line ferrihydrite). A voluminous, reddish-brown precipitate will form immediately.
-
Continue stirring for a short period (e.g., 30 minutes) to ensure homogeneity.
-
The resulting suspension contains amorphous this compound. For further experiments, this suspension can be aged under controlled conditions or the solid can be separated by centrifugation, washed with deionized water to remove soluble salts, and then resuspended or dried.
Monitoring the Crystallization Process
The transformation of amorphous this compound into crystalline phases can be monitored using a variety of analytical techniques.
Key Characterization Techniques:
-
X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases present. Amorphous ferrihydrite exhibits broad, poorly defined peaks, while goethite and hematite show sharp, characteristic diffraction patterns.[9][10]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the particle morphology and size. Amorphous ferrihydrite consists of fine nanoparticles (2-5 nm), while goethite often forms acicular (needle-like) crystals and hematite forms hexagonal plates.[9]
-
Thermogravimetric Analysis (TGA): TGA can be used to study the dehydration and dehydroxylation processes, which differ between the amorphous and crystalline phases.[9]
-
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the Fe-O and O-H bonds, allowing for the differentiation of the various iron oxide phases.[9]
-
Mössbauer Spectroscopy: This technique is particularly useful for distinguishing between different iron oxide polymorphs, especially in complex mixtures.[9][11]
Experimental Workflow for a Crystallization Study:
By carefully controlling the experimental conditions and employing a suite of characterization techniques, researchers can gain a detailed understanding of the hydrolysis of iron(III) and the subsequent crystallization of amorphous this compound, enabling the tailored synthesis of iron oxide materials with specific properties for a wide range of applications.
References
- 1. Improving the Measurement of Iron(III) Bioavailability in Freshwater Samples: Methods and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of the hydrolysis of iron(III) and the crystallization of amorphous this compound hydrate | CoLab [colab.ws]
- 4. Iron(III) chloride - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Influence of time and ageing conditions on the properties of ferrihydrite - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D3EN00828B [pubs.rsc.org]
- 8. Influence of time and ageing conditions on the properties of ferrihydrite [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the Homogeneous Precipitation of Iron(III) Hydroxide: Synthesis, Characterization, and Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the precipitation of iron(III) hydroxide (B78521) from homogeneous solutions. It details the underlying chemical mechanisms, factors influencing the physicochemical properties of the precipitates, and standardized experimental protocols. Furthermore, this guide explores the application of these materials in the field of drug development, focusing on their use as novel drug delivery systems.
Introduction to Homogeneous Precipitation of Iron(III) Hydroxide
Homogeneous precipitation is a technique used to produce uniform, crystalline precipitates from a solution. Unlike heterogeneous precipitation, where a precipitating agent is added directly, leading to localized high supersaturation and the formation of amorphous, gelatinous precipitates, homogeneous precipitation involves the slow, in-situ generation of the precipitating agent. This gradual increase in the precipitant concentration ensures that the level of supersaturation remains low throughout the process, promoting the growth of well-defined, easily filterable crystals.[1]
For the synthesis of this compound, this method offers significant advantages in controlling particle size, morphology, and crystallinity. The resulting this compound and its calcined form, iron(III) oxide, possess unique properties, such as high surface area and biocompatibility, making them attractive for various applications, including catalysis, pigments, and, notably, as carriers for targeted drug delivery.[2][3]
Mechanisms of this compound Precipitation
The formation of this compound from an aqueous solution of a ferric salt is a complex process involving hydrolysis and condensation (polymerization) reactions. The speciation of Fe(III) in an aqueous solution is highly dependent on the pH. In acidic solutions, the predominant species is the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺. As the pH increases, this ion undergoes deprotonation to form various hydrolysis products.[4]
The key steps in the precipitation process are:
-
Hydrolysis: The coordinated water molecules in the hydrated iron(III) ion are acidic and can donate protons, leading to the formation of monomeric and dimeric hydroxy complexes.
-
Condensation (Olation and Oxolation): These hydroxy complexes undergo condensation reactions to form polynuclear species. Olation is the formation of a hydroxyl bridge (Fe-OH-Fe) between iron centers, while oxolation results in an oxo bridge (Fe-O-Fe).
-
Nucleation and Growth: As the polynuclear species grow, they reach a critical size and form stable nuclei. These nuclei then grow by the addition of more monomeric or polymeric species from the solution, eventually leading to the formation of a solid precipitate.[4]
The initial precipitate is often an amorphous, poorly ordered phase known as 2-line ferrihydrite. Over time, and often with heating (aging), this amorphous phase can transform into more crystalline and thermodynamically stable phases such as goethite (α-FeOOH) or hematite (B75146) (α-Fe₂O₃).[4]
Key Factors Influencing Precipitation
The physicochemical properties of the resulting this compound particles are highly sensitive to the reaction conditions. Careful control of these parameters is crucial for synthesizing materials with desired characteristics.
-
pH: The pH of the solution is a critical parameter that dictates the hydrolysis and condensation rates. Higher pH values generally lead to faster precipitation but can result in smaller, less crystalline particles. The final pH also influences the surface charge of the particles.[5]
-
Temperature: Temperature affects the kinetics of both the precipitant generation (in homogeneous methods) and the hydrolysis and condensation reactions of the iron species. Higher temperatures typically promote the formation of more crystalline phases and can influence particle size.[6]
-
Precursor Concentration: The initial concentration of the iron(III) salt influences the nucleation and growth kinetics. Higher precursor concentrations can lead to an increased number of nuclei, potentially resulting in smaller final particle sizes.[7]
-
Anions: The type of anion present in the iron(III) salt precursor (e.g., chloride, nitrate (B79036), sulfate) can affect the structure and morphology of the precipitate. Some anions can coordinate with the iron centers and influence the hydrolysis and condensation pathways.
-
Aging Time: The duration for which the precipitate is aged in the mother liquor can significantly impact its crystallinity and phase composition. Longer aging times generally favor the transformation from amorphous to more stable crystalline forms.
Experimental Protocols for Homogeneous Precipitation
Two primary methods for the homogeneous precipitation of this compound are forced hydrolysis and the urea (B33335) method.
Forced Hydrolysis Method
Forced hydrolysis involves heating an acidic solution of an iron(III) salt. The elevated temperature promotes the hydrolysis of the hydrated iron(III) ions, leading to the formation of this compound precipitates. This method is valued for its simplicity and ability to produce nanoparticles with a narrow size distribution.[7][8]
Detailed Protocol:
-
Preparation of Iron(III) Salt Solution: Prepare an aqueous solution of an iron(III) salt (e.g., ferric chloride hexahydrate, FeCl₃·6H₂O, or ferric nitrate nonahydrate, Fe(NO₃)₃·9H₂O) at the desired concentration. The concentration typically ranges from 0.01 M to 0.2 M.
-
Heating and Hydrolysis: Place the solution in a sealed container and heat it in an oven or an oil bath at a controlled temperature (typically between 60°C and 100°C) for a specified duration (e.g., 24-72 hours).
-
Purification: After the reaction, allow the precipitate to cool to room temperature. The resulting particles are then collected by centrifugation or filtration.
-
Washing: Wash the collected precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
Urea-Based Homogeneous Precipitation
In this method, urea ((NH₂)₂CO) is used as a source of hydroxide ions. Upon heating, urea slowly decomposes in aqueous solution to produce ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). The ammonia then hydrolyzes to form ammonium (B1175870) and hydroxide ions, which gradually increase the pH of the solution, inducing the precipitation of this compound.[9][10] This method is known for producing highly uniform and crystalline particles.[1]
Detailed Protocol:
-
Preparation of Reactant Solution: Prepare an aqueous solution containing both the iron(III) salt (e.g., ferric nitrate or ferric sulfate) and urea. The molar ratio of urea to Fe³⁺ is a critical parameter and is typically varied to control the particle characteristics.
-
Heating and Precipitation: Heat the solution to a temperature between 80°C and 100°C with constant stirring. The heating is maintained for a period ranging from a few minutes to several hours, during which the urea hydrolyzes and the this compound precipitates.[10]
-
Purification: After the precipitation is complete, cool the suspension to room temperature. Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the precipitate thoroughly with deionized water to remove residual urea and other soluble salts.
-
Drying: Dry the purified precipitate in an oven at a suitable temperature (e.g., 80-100°C).
Quantitative Data Summary
The following tables summarize the influence of key experimental parameters on the properties of the resulting this compound/oxide nanoparticles.
Table 1: Influence of Precursor Concentration on Particle Size (Forced Hydrolysis)
| Precursor (Fe(NO₃)₃) Concentration (M) | Resulting Phase | Average Particle Size (nm) |
| 0.01 | γ-FeOOH | 4 |
| 0.03 | γ-FeOOH | 5 |
| 0.025 | α-FeOOH | 5 |
| 0.05 | α-FeOOH | 15 |
Data adapted from studies on forced hydrolysis of ferric nitrate.
Table 2: Influence of Temperature on Particle Size (Hydrothermal Synthesis)
| Synthesis Temperature (°C) | Average Crystallite Size (nm) |
| 60 | 23 |
| 100 | 12 |
| 160 | 11.7 |
Data adapted from hydrothermal synthesis of Fe₂O₃ nanoparticles.
Table 3: Characterization Data of this compound/Oxide Nanoparticles
| Synthesis Method | Characterization Technique | Typical Observations |
| Forced Hydrolysis | XRD | Peaks corresponding to goethite (α-FeOOH) or lepidocrocite (γ-FeOOH), depending on precursor concentration. |
| TEM | Spherical or rod-shaped nanoparticles with a narrow size distribution. | |
| Urea Precipitation | XRD | Initially amorphous or poorly crystalline, transforming to hematite (α-Fe₂O₃) upon calcination.[10] |
| SEM | Agglomerates of spherical nanoparticles. | |
| BET | High surface area, often in the range of 150-300 m²/g.[11] |
Visualization of Pathways and Workflows
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the key chemical transformations during the homogeneous precipitation of this compound.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound nanoparticles is depicted below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 3. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron oxyhydroxide nanoparticles formed by forced hydrolysis: dependence of phase composition on solution concentration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Formation and Properties of Iron(III) Hydroxide Gels for Drug Delivery Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Iron(III) hydroxide (B78521) gels are a class of biomaterials garnering significant interest in the pharmaceutical sciences for their potential as drug delivery vehicles. Their high porosity, large surface area, and biocompatibility make them suitable for encapsulating and controlling the release of therapeutic agents. This technical guide provides a comprehensive overview of the formation of iron(III) hydroxide gels, their key physicochemical properties, detailed experimental protocols for their synthesis and characterization, and their application in drug delivery systems. Quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction
The development of effective drug delivery systems is paramount for optimizing therapeutic outcomes while minimizing side effects. This compound gels, often synthesized via the sol-gel process, present a versatile platform for drug encapsulation and controlled release. These three-dimensional, porous networks are typically composed of amorphous or poorly crystalline iron(III) oxide/hydroxide nanostructures.[1][2][3] The inherent properties of these gels, such as their tunable particle size, surface charge, and porous architecture, can be tailored to achieve desired drug loading capacities and release kinetics.[3][4] This guide delves into the technical aspects of this compound gels, offering valuable insights for researchers and professionals in the field of drug development.
Formation of this compound Gels
The most common method for preparing this compound gels is the sol-gel process. This technique involves the transition of a colloidal solution (sol) into a solid-like, three-dimensional network (gel). The process can be broadly categorized into several key stages: hydrolysis, condensation, gelation, aging, and drying.
A typical synthesis involves the hydrolysis and condensation of an iron(III) salt precursor, such as ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) or ferric chloride (FeCl₃), in a solvent, commonly ethanol (B145695) or water.[1][4] The gelation is often induced by a gelation agent, such as a weak base (e.g., propylene (B89431) oxide, pyridine) or ammonium (B1175870) hydroxide, which promotes the formation of the hydroxide network.[1][3]
The properties of the final gel are highly dependent on several factors, including the type of precursor and solvent, the concentration of reactants, the pH of the solution, and the drying method.[4] Evaporative drying results in the formation of xerogels, which are dense and have smaller pores due to capillary pressure during solvent removal.[4] In contrast, supercritical drying can be employed to produce aerogels, which retain the porous structure of the gel and exhibit significantly higher surface areas.[4]
Below is a diagram illustrating the sol-gel synthesis workflow for this compound gels.
Caption: Sol-Gel Synthesis Workflow.
Physicochemical Properties of this compound Gels
The therapeutic efficacy of this compound gels as drug delivery systems is intrinsically linked to their physicochemical properties. Key parameters include particle size, surface area, porosity, and surface charge (zeta potential).
3.1. Morphology and Structure
Transmission electron microscopy (TEM) and atomic force microscopy (AFM) studies reveal that this compound gels typically consist of a "nanonetwork" assembly.[1][3] This network is formed by the aggregation of small primary nanoparticles, often around 5 nm in diameter, which cluster together to form larger structures of approximately 30 nm.[1][3] X-ray diffraction (XRD) analysis generally indicates an amorphous or poorly crystalline structure, often identified as a form of ferrihydrite.[1][4]
3.2. Surface Area and Porosity
A defining characteristic of these gels is their high surface area and porosity, which are crucial for high drug loading capacity. The drying method significantly influences these properties. Xerogels, produced by evaporative drying, typically exhibit surface areas around 150 m²/g and porosities of about 50%.[4] In contrast, aerogels, which are prepared using supercritical drying to preserve the gel's porous structure, can achieve much higher surface areas, in the range of 400 m²/g, with porosities up to 90%.[4]
3.3. Surface Charge (Zeta Potential)
The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. For this compound nanoparticles, the zeta potential is highly dependent on the pH of the surrounding medium. In acidic conditions, the surface is typically positively charged. As the pH increases towards neutral and alkaline conditions, the surface charge decreases, eventually becoming negative.[5] For instance, at a neutral pH, a positive zeta potential of around +30 mV has been reported, which contributes to the stability of the colloidal suspension.[5] The point of zero charge (PZC), where the net surface charge is zero, is often observed around pH 6-7.[5]
Table 1: Physicochemical Properties of this compound Gels
| Property | Typical Value/Range | Characterization Technique | Reference(s) |
| Primary Particle Size | ~5 nm | TEM, AFM | [1][3] |
| Aggregate/Cluster Size | ~30 - 168 nm | TEM, AFM, DLS | [1][3][5] |
| Surface Area (Xerogel) | ~150 m²/g | BET | [4] |
| Surface Area (Aerogel) | ~400 m²/g | BET | [4] |
| Porosity (Xerogel) | ~50% | N₂ Adsorption-Desorption | [4] |
| Porosity (Aerogel) | ~90% | N₂ Adsorption-Desorption | [4] |
| Zeta Potential (pH < 6) | Positive | Electrophoretic Light Scattering | [5] |
| Zeta Potential (pH > 7) | Negative | Electrophoretic Light Scattering | [5] |
| Point of Zero Charge (PZC) | pH 6-7 | Electrophoretic Light Scattering | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound gels, as well as for evaluating their drug loading and release properties.
4.1. Synthesis of this compound Xerogel
This protocol is adapted from the sol-gel synthesis method using ferric nitrate and propylene oxide.[1][3]
Materials:
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Absolute ethanol
-
Propylene oxide
-
Deionized water
Procedure:
-
Prepare a 0.43 M solution of Fe(III) by dissolving 3.60 g of Fe(NO₃)₃·9H₂O in 20 mL of deionized water.
-
In a separate beaker, dissolve 0.65 g of Fe(NO₃)₃·9H₂O in 3.5 mL of absolute ethanol and stir until the solid is completely dissolved.
-
To the ethanolic iron nitrate solution, add 1.2 mL of propylene oxide as the gelation agent and continue stirring.
-
Monitor the solution until gelation occurs. The time to gelation should be recorded.
-
Allow the wet gel to age and then dry under ambient conditions in a fume hood to permit solvent evaporation, resulting in the formation of a xerogel.
-
For characterization, the dried xerogel can be ground into a fine powder using a mortar and pestle.
4.2. Characterization of Physicochemical Properties
A standardized workflow for the characterization of the synthesized gels is crucial for reproducible results.
References
- 1. Rapid cellular uptake of citrate-coated iron oxide nanoparticles unaffected by cell-surface glycosaminoglycans - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 2. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
structural analysis of different iron(III) hydroxide phases
An In-depth Technical Guide to the Structural Analysis of Iron(III) Hydroxide (B78521) Phases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural characteristics, synthesis, and analysis of various iron(III) hydroxide phases. Iron(III) hydroxides are of significant interest in various scientific fields, including pharmaceuticals, due to their role in iron metabolism, as precursors for magnetic nanoparticles, and as adsorbents. Understanding the distinct structural properties of each phase is crucial for controlling their functionality and application.
Overview of this compound Phases
This compound exists in several crystalline and amorphous forms. The most common phases are the polymorphs of iron(III) oxyhydroxide (FeOOH), along with the amorphous ferrihydrite and the rarer bernalite, Fe(OH)₃. The crystalline polymorphs are designated by Greek letters:
-
α-FeOOH (Goethite): The most stable and common iron(III) oxyhydroxide, found in soils and as a weathering product.
-
β-FeOOH (Akaganeite): Characterized by a tunnel structure that accommodates chloride ions, often formed in chloride-rich environments.
-
γ-FeOOH (Lepidocrocite): A less common polymorph, often found in association with goethite.
-
δ-FeOOH (Feroxyhyte): A magnetically ordered phase that is thermodynamically unstable and can transform into more stable phases.
-
Ferrihydrite: A poorly crystalline, hydrated iron(III) oxyhydroxide with a high surface area. It is often a precursor to more crystalline phases.
-
Bernalite: A rare this compound mineral with the formula Fe(OH)₃.
The color of these phases can range from yellow to dark brown and black, depending on the degree of hydration, particle size and shape, and crystal structure.[1]
Structural Data of this compound Phases
The structural properties of the different this compound phases are summarized in the tables below. This data is essential for phase identification and for understanding the physicochemical properties of these materials.
Crystallographic Data
| Phase | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| Goethite (α-FeOOH) | α-FeOOH | Orthorhombic | Pnma | a = 9.95, b = 3.01, c = 4.62[2] |
| Akaganeite (β-FeOOH) | FeO(OH,Cl) | Monoclinic | I2/m | a = 10.600, b = 3.0339, c = 10.513, β = 90.24° |
| Lepidocrocite (γ-FeOOH) | γ-FeOOH | Orthorhombic | Cmcm | a = 3.88, b = 12.54, c = 3.07[3] |
| Feroxyhyte (δ-FeOOH) | δ-FeOOH | Hexagonal | P-3m1 | a = 2.95, c = 4.56 |
| Ferrihydrite | (Fe³⁺)₂O₃·0.5H₂O | Hexagonal | P6₃mc | a = 5.958, c = 8.965[4] |
| Bernalite | Fe(OH)₃ | Orthorhombic | Immm | a = 7.544, b = 7.560, c = 7.558 |
Bond Lengths and Angles
The coordination environment of the iron atoms is a key structural feature. In most of these phases, Fe(III) is octahedrally coordinated by oxygen and hydroxide ions.
| Phase | Fe-O Bond Lengths (Å) | O-Fe-O Bond Angles (°) |
| Goethite (α-FeOOH) | 1.97 - 2.11[5] | The FeO₆ octahedra are distorted.[6] |
| Akaganeite (β-FeOOH) | Two distinct Fe sites: Fe1-O (1.944–1.985), Fe1-OH (2.054–2.130); Fe2-O and Fe2-OH have similar ranges.[7] | The FeO₃(OH)₃ octahedra are significantly twisted, with angles ranging from 153° to 166°.[8][9] |
| Lepidocrocite (γ-FeOOH) | Average Fe-O distance in octahedra is 2.022.[10][11] | The Fe-O bonds have directions that differ by 5° to 20° from regular tetrahedral directions.[12] |
| Feroxyhyte (δ-FeOOH) | The local structure is considered close to that of hematite (B75146).[13] | Data not readily available. |
| Ferrihydrite | Fe-O distance of Fe³⁺ in octahedral coordination is approximately 1.98. | Data not readily available due to poor crystallinity. |
| Bernalite | Data not readily available. | Data not readily available. |
Experimental Protocols
Synthesis of this compound Phases
3.1.1. Synthesis of Goethite (α-FeOOH)
This protocol is adapted from a microwave-assisted synthesis method.
-
Dissolve 4.04 g of Fe(NO₃)₃·9H₂O in 100 mL of distilled water with vigorous stirring.
-
Adjust the pH of the solution to 12 using a 1 M NaOH solution.
-
Continue stirring the mixture for 30 minutes.
-
Transfer the suspension to a microwave reactor and heat at 100°C for 10 minutes to obtain rod-like nanoparticles.
3.1.2. Synthesis of Akaganeite (β-FeOOH)
This protocol follows a sol-gel technique.
-
Prepare a 1.8 M FeCl₃·6H₂O solution in water, ensuring complete dissolution by sonication and stirring.
-
Separately, prepare a 5 M NaOH solution in water.
-
Slowly add the NaOH solution to the iron chloride solution with continuous stirring at 1500 rpm for 15-20 minutes.
-
The resulting thick, brown mixture is then aged to form akaganeite nanorods.[14]
3.1.3. Synthesis of Lepidocrocite (γ-FeOOH)
This protocol involves the oxidation of a Fe(II) solution.
-
Prepare a 0.2 M Fe(II) solution from FeCl₂ in 300 mL of water.
-
Titrate the solution to a pH of 6.7–6.9 with 1 M NaOH at room temperature.
-
Oxidize the suspension by vigorous stirring and gentle purging with air for approximately 90 minutes.[15]
-
The resulting precipitate is washed and dried.
3.1.4. Synthesis of Feroxyhyte (δ-FeOOH)
This protocol involves the rapid oxidation of a ferrous salt.
-
A solution of a ferrous salt (e.g., FeCl₂) is rapidly oxidized using an oxidizing agent like H₂O₂.
-
The resulting precipitate is collected, washed, and dried. The synthesis can be performed using sonochemical methods to produce nanoparticles.[10]
3.1.5. Synthesis of 2-Line Ferrihydrite
This protocol is a common precipitation method.
-
Dissolve 100 mmol of Fe(NO₃)₃·9H₂O in 500 mL of ultrapure water.
-
Rapidly add 350 mL of 1 M KOH to neutralize the solution and induce precipitation.
-
The resulting precipitate is centrifuged and freeze-dried.
Characterization Methods
3.2.1. X-ray Diffraction (XRD)
XRD is a primary technique for phase identification and structural analysis.
-
Sample Preparation: The synthesized this compound powder is gently ground to a fine powder and mounted on a sample holder.
-
Data Acquisition: A powder X-ray diffractometer with Cu Kα or Co Kα radiation is used. For iron-containing materials, Co Kα radiation is often preferred to reduce fluorescence.[16] Data is typically collected over a 2θ range of 10-80° with a step size of 0.02°.
-
Data Analysis (Rietveld Refinement): The Rietveld method is a powerful tool for quantitative phase analysis and refinement of crystal structure parameters.[2] The process involves:
-
Phase Identification: The initial phases present in the sample are identified by comparing the experimental diffraction pattern to databases.
-
Model Building: A structural model for each identified phase is created, including space group, lattice parameters, and atomic positions.
-
Refinement: The structural and instrumental parameters are refined by minimizing the difference between the observed and calculated diffraction patterns. This iterative process yields precise lattice parameters, phase fractions, and microstructural information.
-
3.2.2. Transmission Electron Microscopy (TEM)
TEM provides direct visualization of nanoparticle morphology, size, and crystallinity.
-
Sample Preparation:
-
A dilute suspension of the nanoparticles is prepared in a suitable solvent (e.g., ethanol (B145695) or water).
-
The suspension is sonicated to ensure good dispersion.
-
A small droplet of the suspension is drop-cast onto a carbon-coated TEM grid.[17][18]
-
The grid is allowed to dry completely before analysis.[17]
-
-
Data Acquisition: The prepared grid is loaded into the TEM. Images are acquired at various magnifications to observe the overall morphology and individual particle details. Selected area electron diffraction (SAED) can be used to determine the crystal structure of individual nanoparticles.
3.2.3. Mössbauer Spectroscopy
Mössbauer spectroscopy is highly sensitive to the local chemical environment of iron atoms and is excellent for distinguishing between different iron oxide and oxyhydroxide phases, including their magnetic properties.[19][20]
-
Sample Preparation: A powdered sample is uniformly spread in a sample holder. The optimal amount of sample depends on the iron concentration.[19]
-
Data Acquisition: The sample is exposed to a γ-ray source (typically ⁵⁷Co), and the absorption spectrum is recorded as a function of the velocity of the source relative to the absorber. Spectra are often collected at room temperature and cryogenic temperatures (e.g., liquid nitrogen or helium temperatures) to probe magnetic ordering.
-
Data Analysis: The resulting spectrum is fitted with a model consisting of singlets, doublets, and/or sextets. The hyperfine parameters extracted from the fit (isomer shift, quadrupole splitting, and hyperfine magnetic field) provide information on the oxidation state, coordination environment, and magnetic state of the iron atoms, allowing for the identification and quantification of the different iron phases present.[20]
Transformation Pathways and Relationships
The different phases of this compound are often interrelated through transformation pathways, with amorphous ferrihydrite typically being a precursor to more crystalline phases like goethite and hematite.[11] The specific transformation pathway is influenced by factors such as pH, temperature, and the presence of other ions.[11]
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. impactjournals.us [impactjournals.us]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. researchgate.net [researchgate.net]
- 7. Evolution in the structure of akaganeite and hematite during hydrothermal growth: an in situ synchrotron X-ray diffraction analysis | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. alain.manceau38.free.fr [alain.manceau38.free.fr]
- 14. researchgate.net [researchgate.net]
- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 16. m.youtube.com [m.youtube.com]
- 17. SEM of Iron Oxide Nanoparticles [unitechlink.com]
- 18. Mössbauer Spectroscopy [serc.carleton.edu]
- 19. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
magnetic properties of iron(III) hydroxide nanostructures
An In-depth Technical Guide to the Magnetic Properties of Iron(III) Hydroxide (B78521) Nanostructures
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron(III) hydroxide and oxyhydroxide nanostructures are at the forefront of nanomaterial research, particularly for biomedical applications. Their unique magnetic properties, which are highly dependent on their size, crystal structure (polymorphism), and surface chemistry, make them ideal candidates for targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2] This technical guide provides a comprehensive overview of the magnetic characteristics of various this compound nanostructures, detailed experimental protocols for their synthesis and characterization, and a summary of key quantitative data to aid researchers and drug development professionals in this field.
Fundamentals of Magnetism in this compound Nanostructures
Bulk this compound compounds, like goethite, are typically antiferromagnetic. However, when synthesized at the nanoscale (typically below 20 nm), these materials can exhibit a phenomenon known as superparamagnetism .[3][4] Superparamagnetic iron oxide nanoparticles (SPIONs) behave like paramagnetic materials in the absence of an external magnetic field, showing no residual magnetism (remanence).[5] This prevents agglomeration in physiological conditions, a critical feature for in-vivo applications.[3] Upon the application of an external magnetic field, they can become highly magnetized, allowing for precise guidance to a target site.[3][5]
Key magnetic phenomena relevant to these nanostructures include:
-
Superparamagnetism : Occurs when the size of a magnetic material is reduced below its single-domain limit, causing its magnetic moment to fluctuate thermally. In the absence of a magnetic field, the net magnetization is zero.[4][6]
-
Néel and Brownian Relaxation : These are the two mechanisms by which the magnetic moments of nanoparticles relax after an external magnetic field is removed, a key principle in magnetic hyperthermia applications.[7][8]
-
Spin Canting : At the nanoparticle surface, incomplete coordination of atoms can lead to disordered or "canted" spins, which can affect the overall saturation magnetization.[9]
Magnetic Properties of this compound Polymorphs
The are intrinsically linked to their crystalline phase. The most common polymorphs include goethite, akaganeite, and lepidocrocite, as well as amorphous this compound.
-
Goethite (α-FeOOH) : Nanocrystalline goethite is an antiferromagnetic material.[10] However, ultra-small nanoparticles (e.g., 5.7 nm) exhibit complex magnetic properties, including superparamagnetic relaxation at higher temperatures and a significant increase in magnetization at very low temperatures, likely due to the freezing of canted spins.[10][11] The coercivity of goethite is highly dependent on its crystalline size.[12]
-
Akaganeite (β-FeOOH) : This polymorph is known for its tunnel-like structure which can incorporate other ions.[13] Akaganeite nanoparticles can exhibit weak ferrimagnetic behavior accompanied by superparamagnetism.[14] Studies on akaganeite have revealed complex magnetic relaxation processes and high coercivity values at low temperatures.[15]
-
Amorphous this compound : Often a precursor in synthesis, its magnetic properties are less defined than its crystalline counterparts. Mössbauer spectroscopy is a sensitive technique for studying the subtle structural and magnetic changes in these materials.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative magnetic data for various this compound and related iron oxide nanostructures from cited literature. These values are highly dependent on synthesis methods, particle size, and surface coatings.
Table 1: Magnetic Properties of Goethite (α-FeOOH) Nanoparticles
| Particle Size (nm) | Synthesis Method | Saturation Magnetization (M_s) | Coercivity (H_c) | Characterization Method | Reference |
| 5.7 | Not Specified | 0.044 A m²/kg (at RT) | ~5 mT | VSM, Mössbauer Spectroscopy | [10][11] |
| Various | Natural Samples | Varies (0.1 - 1.0 A m²/kg) | 25 - 314 mT | VSM | [12] |
Table 2: Magnetic Properties of Akaganeite (β-FeOOH) Nanoparticles
| Particle Size (nm) | Synthesis Method | Magnetic Behavior | Characterization Method | Reference |
| ~18 - 29 | Co-precipitation | Weak ferrimagnetism with superparamagnetism | VSM, EPR | [14] |
| 3.3 | Hydrolysis of FeCl₃ | High coercivity at low temp, superparamagnetism | SQUID Magnetometry | [15] |
Table 3: Magnetic Properties of Other Relevant Iron Oxide Nanoparticles
| Material | Particle Size (nm) | Synthesis Method | Saturation Magnetization (M_s) | Coercivity (H_c) | Reference |
| Fe₃O₄ (Spheres) | 216.6 | Hydrothermal | 87 emu/g | Near zero (Superparamagnetic) | [18] |
| Fe₃O₄ (Cubes) | 158.5 | Hydrothermal | 85 emu/g | Near zero (Superparamagnetic) | [18] |
| Fe₃O₄ | 20-30 | Co-precipitation | Not Specified | Superparamagnetic | [19] |
| Fe₃O₄@Pluronic | ~5 | Co-precipitation | Superparamagnetic | Superparamagnetic | [20] |
| Oleic Acid Coated Fe₃O₄ | Not Specified | Thermal Decomposition | 49 A m²/kg | Superparamagnetic | [21] |
Experimental Protocols
Detailed and reproducible experimental methods are crucial for developing nanostructures with desired magnetic properties.
Synthesis Protocol: Co-precipitation of Iron Oxide/Hydroxide Nanoparticles
Co-precipitation is a widely used, scalable, and cost-effective method for synthesizing iron oxide and hydroxide nanoparticles.[7][22][23] The size, shape, and composition of the resulting nanoparticles depend on factors like the ratio of Fe²⁺/Fe³⁺ salts, pH, temperature, and stirring rate.[7][23]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized, degassed water
-
Nitrogen (N₂) gas (for inert atmosphere)
Procedure:
-
Precursor Preparation : Prepare aqueous solutions of FeCl₃·6H₂O and FeCl₂·4H₂O. A common molar ratio is 2:1 (Fe³⁺:Fe²⁺). Dissolve the salts in deionized, degassed water.[7][24]
-
Reaction Setup : Transfer the iron salt solution to a three-neck flask equipped with a mechanical stirrer, a condenser, and a nitrogen gas inlet. Heat the solution to the desired reaction temperature (e.g., 60-80 °C) under a nitrogen atmosphere with vigorous stirring.[7][24]
-
Precipitation : Rapidly inject a solution of ammonium hydroxide or sodium hydroxide into the flask. A black or dark brown precipitate will form immediately.[24] The final pH should be controlled, typically in the range of 9-11.[22][25]
-
Aging : Continue stirring the mixture at the reaction temperature for a set period (e.g., 1-2 hours) to allow for crystal growth and stabilization.[24]
-
Washing and Collection : Cool the mixture to room temperature. Use an external magnet to separate the nanoparticles from the supernatant.
-
Wash the collected nanoparticles multiple times with deionized water and ethanol (B145695) to remove residual ions and impurities.[24]
-
Drying : Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C).[18]
Characterization Protocol: Vibrating Sample Magnetometry (VSM)
VSM is a standard technique used to measure the bulk magnetic properties of a material as a function of an applied magnetic field and temperature.[8] It is essential for determining saturation magnetization (M_s), remanence (M_r), and coercivity (H_c).[8]
Principle: The sample is vibrated sinusoidally within a uniform magnetic field. This induces a voltage in a set of pickup coils, which is proportional to the magnetic moment of the sample.
Procedure:
-
Sample Preparation : A known mass of the dried nanoparticle powder is packed into a sample holder.
-
Measurement : The sample holder is placed in the VSM.
-
M-H Loop : The magnetic field (H) is swept from a large positive value to a large negative value and back again, while the induced magnetization (M) is recorded at a constant temperature (e.g., 300 K). This generates a hysteresis loop.[8] For superparamagnetic materials, this loop will show near-zero coercivity and remanence.[18]
-
ZFC-FC Curves : To determine the blocking temperature (T_B), Zero-Field-Cooled (ZFC) and Field-Cooled (FC) measurements are performed.
-
ZFC : The sample is cooled from room temperature to a low temperature (e.g., 5 K) in the absence of a magnetic field. A small field is then applied, and the magnetization is measured as the sample is heated.
-
FC : The sample is cooled in the presence of a small magnetic field, and the magnetization is measured as it heats up. The temperature at which the ZFC curve peaks is the blocking temperature.
-
Characterization Protocol: Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is an extremely sensitive nuclear technique for probing the local environment of iron atoms. It can distinguish between different iron oxides and hydroxides, determine their oxidation states (Fe²⁺ vs. Fe³⁺), and provide detailed information about their magnetic ordering.[13][26]
Principle: The technique is based on the resonant absorption of gamma rays by ⁵⁷Fe nuclei. The resulting spectrum's hyperfine parameters—isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_hf)—provide a fingerprint of the iron's chemical and magnetic state.[13]
Procedure:
-
Sample Preparation : A thin layer of the nanoparticle powder is prepared to act as an absorber.
-
Data Acquisition : The sample is placed between a radioactive ⁵⁷Co source and a gamma-ray detector. The energy of the emitted gamma rays is modulated by moving the source relative to the absorber (Doppler effect).
-
Spectral Analysis : The resulting spectrum of gamma-ray transmission versus source velocity is recorded.
-
Low-Temperature Measurement : Spectra are often recorded at low temperatures (e.g., liquid helium temperature) to slow down superparamagnetic relaxation and observe the magnetically split sextets, allowing for the determination of the hyperfine field.[13]
Factors Influencing Magnetic Properties
-
Particle Size : This is one of the most critical factors. As particle size decreases, the surface-to-volume ratio increases, leading to more pronounced surface effects like spin canting.[9] Size also dictates the transition to superparamagnetism.[3][7]
-
Surface Coating : Coating nanoparticles with polymers (e.g., polyethylene (B3416737) glycol, dextran) or small molecules is essential for colloidal stability and biocompatibility.[3][28] However, the coating can alter the magnetic properties by modifying surface anisotropy and interparticle interactions.[9][21][29] A non-magnetic shell can sometimes lead to a reduction in the saturation magnetization of the composite particle.
-
Crystallinity : Well-defined crystal structures generally lead to more uniform and predictable magnetic properties compared to amorphous or poorly crystalline materials.
Applications in Drug Development
The unique properties of this compound and oxide nanostructures make them highly suitable for advanced biomedical applications.
-
Targeted Drug Delivery : Superparamagnetic nanoparticles can be loaded with therapeutic agents and guided to a specific target, such as a tumor, using an external magnetic field.[1][3] This enhances drug efficacy while minimizing systemic side effects.
-
Magnetic Resonance Imaging (MRI) : SPIONs are effective contrast agents (specifically T₂ contrast agents) for MRI, allowing for earlier and more accurate diagnosis of diseases.[3][5]
-
Magnetic Hyperthermia : When subjected to an alternating magnetic field, SPIONs generate localized heat through Néel and Brownian relaxation losses.[5] This can be used to selectively destroy cancer cells that are more sensitive to heat than healthy tissue.
Conclusion
This compound nanostructures possess a rich set of magnetic properties that are highly tunable through controlled synthesis and surface modification. Their superparamagnetic behavior is the cornerstone of their utility in advanced biomedical applications, offering solutions for targeted therapy and diagnostics. A thorough understanding and precise characterization of their magnetic behavior, using techniques like VSM and Mössbauer spectroscopy, are essential for the rational design of next-generation nanomedicines. Continued research into the structure-property relationships of these materials will undoubtedly unlock further innovations in the fields of materials science and drug development.
References
- 1. Biomedical Applications of Iron Oxide Nanoparticles: Current Insights Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superparamagnetic iron oxide nanoparticles: magnetic nanoplatforms as drug carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the magnetic properties of superparamagnetic iron oxide nanoparticles using hydrothermal treatment for magnetic hyperthermia application - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01120A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Superparamagnetic iron oxide nanoparticles for magnetic hyperthermia: recent advancements, molecular effects, and future directions in the omics era - Biomaterials Science (RSC Publishing) DOI:10.1039/D1BM01963E [pubs.rsc.org]
- 7. Controlled Synthesis of Magnetic Iron Oxide Nanoparticles: Magnetite or Maghemite? | MDPI [mdpi.com]
- 8. Magnetic Characterization of Iron Oxide Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effect of Surface Coating of Iron Oxide Nanoparticles on Magnetic Resonance Imaging Relaxivity [frontiersin.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization, Structural, Spectroscopic and Magnetic Studies on Stable Akaganeite Nanoparticles via Co-Precipitation Method [article.sapub.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Shape-controlled synthesis of magnetic Fe 3 O 4 nanoparticles with different iron precursors and capping agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02909A [pubs.rsc.org]
- 19. ijnnonline.net [ijnnonline.net]
- 20. Magnetic Characterization by Scanning Microscopy of Functionalized Iron Oxide Nanoparticles | MDPI [mdpi.com]
- 21. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. instanano.com [instanano.com]
- 25. mdpi.com [mdpi.com]
- 26. A precise iron-57 Mössbauer spectroscopic study of iron(III) in the octahedral and channel sites of akaganéite (β-iron hydroxide oxide) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Surface Modification of Magnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Adsorption Mechanism of Arsenate on Iron(III) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic contamination in water sources is a significant global health concern. Arsenate [As(V)], a common form of arsenic in aerobic environments, can be effectively removed by adsorption onto iron(III) hydroxide (B78521). This is a critical process in both natural geochemical systems and engineered water treatment technologies. Understanding the underlying adsorption mechanism is paramount for optimizing removal efficiency and ensuring the long-term stability of the sequestered arsenic. These application notes provide a detailed overview of the adsorption mechanism of arsenate on iron(III) hydroxide, including quantitative data, experimental protocols, and visual representations of the key processes.
The adsorption of arsenate onto this compound is a complex process governed by factors such as pH, temperature, and the presence of competing ions.[1][2] The primary mechanism involves the formation of inner-sphere surface complexes through ligand exchange between arsenate ions and hydroxyl groups on the surface of the this compound.[3][4] Spectroscopic evidence from Fourier Transform Infrared (FTIR) and X-ray Photoelectron Spectroscopy (XPS) confirms the chemical binding of arsenate to the adsorbent surface.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the adsorption of arsenate on this compound, providing a comparative overview of adsorption capacities, kinetic models, and thermodynamic parameters.
Table 1: Adsorption Isotherm Parameters for Arsenate on this compound
| Adsorbent | Isotherm Model | q_max (mg/g) | Langmuir Constant (L/mg) | Freundlich Constant (mg/g)(L/mg)^(1/n) | n (dimensionless) | Reference |
| Amorphous Iron Hydroxide | Langmuir | 15.07 | - | - | - | [6] |
| Iron Hydroxide Nanopetalines | Freundlich | - | - | - | - | [7] |
| New Iron Hydroxide | Langmuir | - | - | - | - | [8] |
| β-FeOOH/GO Nanocomposite | Langmuir | 94.34 | - | - | - | [9] |
Table 2: Kinetic Model Parameters for Arsenate Adsorption on this compound
| Adsorbent | Kinetic Model | k_2 (g/mg·min) | Initial Adsorption Rate (mg/g·min) | Equilibrium Time (min) | Reference |
| Iron Hydroxide (FHO) | Pseudo-second-order | - | - | - | [2] |
| Ferrihydrite | Pseudo-second-order | - | - | 720 | [6] |
| Amorphous Iron Hydroxide | - | - | - | >1440 (24h) | [10] |
Note: A dash (-) indicates that the specific data was not provided in the cited source.
Table 3: Thermodynamic Parameters for Arsenate Adsorption on this compound
| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Reference |
| Iron Hydroxide (FHO) | Negative | Negative | - | Not specified | [2][11] |
| Freshly Precipitated Iron Hydroxide | - | 9.27 to 13.0 | Positive | Not specified | [1] |
Note: Negative ΔG° indicates a spontaneous process, and negative ΔH° indicates an exothermic process. Positive ΔH° suggests an endothermic process, while positive ΔS° indicates increased randomness at the solid-solution interface.[1][2]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the adsorption of arsenate on this compound.
Synthesis of Amorphous this compound
Objective: To prepare amorphous this compound as an adsorbent.
Materials:
-
Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a solution of the iron salt (e.g., 0.1 M FeCl₃) in deionized water.
-
Slowly add a NaOH solution (e.g., 0.5 M) to the iron salt solution while stirring vigorously.
-
Monitor the pH of the solution. Continue adding NaOH until the desired pH for precipitation is reached (typically around 7.0).
-
A reddish-brown precipitate of this compound will form.
-
Age the suspension for a specified period (e.g., 24 hours) to ensure complete precipitation.
-
Wash the precipitate repeatedly with deionized water to remove excess salts. This can be done by centrifugation and resuspension.
-
The resulting slurry of amorphous this compound can be used directly or dried for further characterization.
Batch Adsorption Experiments
Objective: To determine the equilibrium adsorption capacity of this compound for arsenate.
Materials:
-
Stock solution of sodium arsenate (Na₂HAsO₄·7H₂O) of known concentration.
-
This compound adsorbent.
-
pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH).
-
Centrifuge.
-
Analytical instrument for arsenic concentration measurement (e.g., ICP-MS or AAS).
Procedure:
-
Prepare a series of solutions with varying initial concentrations of arsenate.
-
Add a known mass of this compound to each solution.
-
Adjust the pH of each solution to the desired value. The optimal pH for arsenate adsorption is typically in the acidic to neutral range (pH 4-7).[2][6]
-
Agitate the suspensions on a shaker at a constant temperature for a predetermined time to reach equilibrium (e.g., 24 hours).
-
After equilibration, separate the solid and liquid phases by centrifugation.
-
Measure the final arsenate concentration in the supernatant.
-
Calculate the amount of arsenate adsorbed per unit mass of adsorbent (q_e) using the following equation: q_e = (C_0 - C_e) * V / m where:
-
q_e is the adsorption capacity at equilibrium (mg/g).
-
C_0 is the initial arsenate concentration (mg/L).
-
C_e is the equilibrium arsenate concentration (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
-
Model the data using Langmuir and Freundlich isotherms to determine the maximum adsorption capacity and other isotherm parameters.
Kinetic Studies
Objective: To investigate the rate of arsenate adsorption and determine the kinetic model that best describes the process.
Procedure:
-
Prepare a solution with a known initial concentration of arsenate and add a known mass of this compound.
-
Adjust the pH to the desired value.
-
At various time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes, etc.), withdraw a sample of the suspension.
-
Immediately separate the solid and liquid phases.
-
Measure the arsenate concentration in the liquid phase.
-
Plot the amount of arsenate adsorbed at time t (q_t) versus time.
-
Fit the data to pseudo-first-order and pseudo-second-order kinetic models to determine the rate constants. The pseudo-second-order model is often found to be a good fit for the adsorption of arsenate on this compound.[2][11]
Spectroscopic Analysis (FTIR and XPS)
Objective: To identify the functional groups involved in the adsorption process and to confirm the formation of inner-sphere complexes.
Procedure:
-
Prepare samples of this compound before and after arsenate adsorption.
-
For FTIR analysis, dry the samples and prepare KBr pellets. Record the spectra in the appropriate wavenumber range (e.g., 400-4000 cm⁻¹). Look for shifts in the Fe-O and O-H vibrational bands and the appearance of new bands corresponding to As-O-Fe bonds.[2][12]
-
For XPS analysis, mount the dried samples and acquire high-resolution spectra for the Fe 2p, O 1s, and As 3d regions. Analyze the binding energies to determine the chemical state of the elements and confirm the formation of chemical bonds between arsenic and the iron hydroxide surface.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying arsenate adsorption on this compound.
Adsorption Mechanism of Arsenate on this compound
Caption: Proposed adsorption mechanisms of arsenate on this compound.
Conclusion
The adsorption of arsenate on this compound is a multifaceted process primarily driven by the formation of stable inner-sphere surface complexes.[3][13] The efficiency of this process is highly dependent on pH, with optimal removal occurring in the acidic to neutral range. Kinetic studies reveal a relatively fast initial adsorption followed by a slower approach to equilibrium, often well-described by the pseudo-second-order model.[2] Spectroscopic techniques are indispensable for elucidating the specific binding mechanisms at the molecular level. The protocols and data presented herein provide a comprehensive framework for researchers and professionals to investigate and optimize arsenate removal using this compound-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Understanding Arsenate Reaction Kinetics with Ferric Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Phosphate Removal from Wastewater using Iron(III) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of iron(III) hydroxide (B78521) in the removal of phosphate (B84403) from wastewater. This document is intended to serve as a practical guide for laboratory-scale research and process development.
Introduction
Eutrophication, driven by excessive phosphate concentrations in water bodies, poses a significant environmental threat, leading to algal blooms and oxygen depletion.[1][2] Iron(III) hydroxide, also known as ferric hydroxide, is a widely employed and effective agent for phosphate removal from wastewater.[3][4] Its efficacy stems from two primary mechanisms: chemical precipitation to form insoluble iron(III) phosphate and adsorption of phosphate ions onto the surface of this compound flocs.[5][6] The choice of this compound form, such as amorphous Fe(OH)₃ or crystalline structures like goethite (α-FeOOH) and akaganeite (β-FeOOH), can significantly influence removal efficiency.[1][3][7]
This document outlines the underlying principles, key performance data, and standardized protocols for evaluating and implementing this compound-based phosphate removal strategies.
Mechanisms of Phosphate Removal
The removal of phosphate by this compound is a multifaceted process involving both precipitation and adsorption.
-
Chemical Precipitation: In this process, ferric ions (Fe³⁺) react with phosphate ions (PO₄³⁻) to form insoluble ferric phosphate (FePO₄). The stoichiometric reaction is as follows:
Fe³⁺ + PO₄³⁻ → FePO₄(s)
This reaction is highly dependent on the pH of the wastewater.[6]
-
Adsorption: this compound possesses a large surface area, providing numerous active sites for the adsorption of phosphate ions.[8] This process can be influenced by surface charge, which is pH-dependent, and the presence of competing anions.[1] The adsorption process is often described by various isotherm and kinetic models to quantify the adsorbent's capacity and the rate of uptake.[9][10]
Signaling Pathway Diagram: Phosphate Removal Mechanisms
References
- 1. iwaponline.com [iwaponline.com]
- 2. researchgate.net [researchgate.net]
- 3. reade.com [reade.com]
- 4. journal.gnest.org [journal.gnest.org]
- 5. webs.um.es [webs.um.es]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. US5296151A - Process for the precipitation of phosphate with iron hydroxide - Google Patents [patents.google.com]
- 9. Improvement of Phosphate Adsorption Kinetics onto Ferric Hydroxide by Size Reduction [mdpi.com]
- 10. deswater.com [deswater.com]
Application Notes and Protocols: Catalytic Activity of Iron(III) Hydroxide in Fenton-like Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic activity of iron(III) hydroxide (B78521) in Fenton-like reactions, including detailed experimental protocols and quantitative data for researchers in environmental science, catalysis, and drug development.
Introduction
Fenton-like reactions, which utilize iron(III) species and hydrogen peroxide to generate powerful reactive oxygen species (ROS), are a cornerstone of advanced oxidation processes (AOPs).[1][2] Iron(III) hydroxide, in its various forms (e.g., goethite, hematite, ferrihydrite), serves as a readily available, cost-effective, and environmentally benign heterogeneous catalyst for these reactions.[3][4][5] The catalytic efficiency of iron (hydr)oxides is influenced by several factors, including the iron oxidation state, surface area, and pH.[3][4][5] This document outlines the fundamental principles, experimental setups, and potential applications of this compound-catalyzed Fenton-like reactions, with a particular focus on the degradation of organic pollutants and potential implications for drug development.
Reaction Mechanisms
The Fenton-like reaction initiated by iron(III) involves the reduction of Fe(III) to Fe(II), which then participates in the classical Fenton reaction to produce hydroxyl radicals (•OH). The overall process can be summarized by the following key steps:
-
Initiation (Fe(III) reduction):
-
Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺[6]
-
-
Propagation (Fenton reaction):
-
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻[6]
-
-
Further radical generation: The hydroperoxyl radical (HOO•) can also contribute to the generation of other reactive species.
The nature of the oxidizing species can be pH-dependent. At acidic pH, the hydroxyl radical (•OH) is the predominant oxidant, while at pH values greater than 3, oxoiron(IV) species may be formed.[7][8] The reaction mechanism is a critical consideration for optimizing the degradation of specific target molecules.
Quantitative Data on Catalytic Activity
The efficiency of this compound-catalyzed Fenton-like reactions is highly dependent on the specific iron oxide phase, the target pollutant, and the reaction conditions. The following table summarizes key quantitative data from various studies.
| This compound/Oxide | Target Pollutant | Catalyst Loading | H₂O₂ Concentration | pH | Temperature (°C) | Degradation Efficiency/Rate Constant | Reference |
| Goethite (α-FeOOH) | Quinoline | Not specified | Not specified | Not specified | Not specified | Increased catalytic efficiency after thermal treatment with H₂ | [3] |
| Magnetite (Fe₃O₄) | Methylene (B1212753) Blue | Not specified | Not specified | Not specified | Not specified | Improved activity after thermal treatment of goethite | [3] |
| CRC/Fe₃O₄ | Methylene Blue | 1.00 g L⁻¹ | 10 mM | Neutral | Not specified | Complete removal in 180 min | [9] |
| Fe-Ce/LDH | Phenol | Not specified | 600 µmol | Not specified | 30 | >99% conversion in 60 min (photo-assisted) | [10] |
| Natural Fe₃O₄ | Phenol | 2 g L⁻¹ | 500 mg L⁻¹ | 3 | 75 | Complete conversion in 4 h | [11] |
Experimental Protocols
Preparation of this compound Catalysts
4.1.1. Precipitation from Homogeneous Solution
This method allows for the synthesis of amorphous this compound.
Materials:
-
Iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O)
-
Potassium sulfate (B86663) (K₂SO₄)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Prepare a homogeneous solution containing desired amounts of iron(III) nitrate, potassium sulfate, and urea in deionized water.
-
Heat the solution at 85 °C for a specified period (e.g., 5-30 minutes). The solid precipitate will form as either a gel or dispersed particles.[12]
-
Filter the precipitate and wash thoroughly with deionized water to remove any unreacted reagents.
-
Dry the resulting solid at 100 °C. The as-prepared material is typically amorphous Fe(OH)₃·H₂O.[12]
-
For crystalline α-Fe₂O₃ (hematite), calcine the dried solid at 800 °C for 1 hour.[12]
4.1.2. Sol-Gel Synthesis
This method can be used to produce nanostructured iron(III) oxide/hydroxide materials.
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Ethanol (B145695) (C₂H₅OH)
-
Propylene (B89431) oxide (CH₃CHCH₂O)
Procedure:
-
Dissolve iron(III) nitrate nonahydrate in ethanol.
-
Add propylene oxide to the solution to initiate the sol-gel process.
-
Allow the gel to age for a specified time.
-
Wash the gel with ethanol to remove impurities.
-
Dry the gel under controlled conditions to obtain the final nanostructured material.
Fenton-like Reaction Setup for Pollutant Degradation
Materials:
-
This compound catalyst
-
Target organic pollutant (e.g., phenol, methylene blue)
-
Hydrogen peroxide (H₂O₂) solution (30% w/w)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Reaction vessel (e.g., glass beaker with magnetic stirrer)
-
Analytical instrument for pollutant concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the target organic pollutant in deionized water.
-
In the reaction vessel, add a specific volume of the pollutant stock solution and dilute with deionized water to the desired initial concentration.
-
Add the this compound catalyst to the solution at the desired loading (e.g., g/L).
-
Adjust the pH of the suspension to the desired value using sulfuric acid or sodium hydroxide.
-
Initiate the reaction by adding the required volume of hydrogen peroxide solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding a suitable reagent (e.g., sodium sulfite) to consume the residual H₂O₂.
-
Filter the sample to remove the catalyst particles.
-
Analyze the concentration of the organic pollutant in the filtrate using an appropriate analytical technique.
Visualization of Workflows and Pathways
Experimental Workflow for Catalyst Synthesis and Testing
Caption: Workflow for this compound synthesis and its application in Fenton-like reactions.
Simplified Fenton-like Reaction Pathway
Caption: Simplified reaction pathway of the this compound-catalyzed Fenton-like process.
Applications in Drug Development and Biological Systems
The principles of Fenton and Fenton-like reactions are highly relevant to drug development and understanding biological processes. The generation of ROS is a key mechanism in certain therapeutic strategies and also a major contributor to oxidative stress and cellular damage.
-
Cancer Therapy: The Fenton reaction can be harnessed to selectively kill cancer cells.[8] Nanoparticles that enhance the Fenton reaction are being explored as nanomedicines for more effective and targeted tumor cell destruction.[8] Iron is essential for various biological activities, and its involvement in ROS generation can be a therapeutic strategy for cancer patients.[8]
-
Ferroptosis: This is a form of programmed cell death that is dependent on iron and involves the accumulation of lipid peroxides. The Fenton reaction is closely implicated in the initiation and execution of ferroptosis.[8] Understanding the role of this compound and other iron species in this process is crucial for developing drugs that can modulate ferroptosis for therapeutic benefit.
-
Oxidative Stress: In biological systems, the Fenton reaction is a significant source of free radicals.[13] Hydrogen peroxide, which can readily cross cell membranes, can react with intracellular iron to produce highly damaging hydroxyl radicals via the Fenton and Fenton-like reactions.[7] This can lead to damage to DNA, lipids, and proteins.[7] Research into the catalytic activity of different iron forms, including hydroxides, can provide insights into the mechanisms of oxidative stress-related diseases.
Conclusion
This compound is a versatile and effective catalyst for Fenton-like reactions with broad applications in environmental remediation and potential relevance to the field of drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct experiments in this area. Further research into the surface chemistry of different this compound phases and their interactions with specific organic molecules will continue to advance the utility of this important catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Degradation of Pollutants by Fenton-Like Systems Based on Zero-Valent Iron and Persulfate: Effects of Reduction Potentials, pH, and Anions Occurring in Waste Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. Iron oxide catalysts: Fenton and Fentonlike reactions – a review | Clay Minerals | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 7. Current Use of Fenton Reaction in Drugs and Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Use of Fenton Reaction in Drugs and Food: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Enhanced Heterogeneous Fenton Degradation of Organic Pollutants by CRC/Fe3O4 Catalyst at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Reactivity of catecholamine-driven Fenton reaction and its relationships with iron(III) speciation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iron(III) Hydroxide as a Precursor for Hematite Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematite (B75146) (α-Fe₂O₃), the most stable iron oxide polymorph, is a material of significant scientific and technological interest due to its unique magnetic, catalytic, and pigmentary properties. Its applications span from gas sensors and catalysts to biomedical imaging and drug delivery systems. The synthesis of hematite with controlled morphology and particle size is crucial for optimizing its performance in these diverse applications. Iron(III) hydroxide (B78521) serves as a common and versatile precursor for the synthesis of hematite nanoparticles. This document provides detailed application notes and protocols for the synthesis of hematite from iron(III) hydroxide via various established methods, including hydrothermal synthesis, precipitation, and the sol-gel method.
Synthesis Methods Overview
The transformation of this compound to hematite typically involves dehydration and rearrangement of the crystal structure. The choice of synthesis method significantly influences the physicochemical properties of the resulting hematite nanoparticles.
-
Hydrothermal Synthesis: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. It is a promising method for controlling the size and shape of particles at relatively low temperatures and short reaction times, yielding well-crystallized nanostructures with a high degree of homogeneity.[1]
-
Precipitation Method: This is a straightforward and widely used technique that involves the precipitation of this compound from an iron salt solution by adding a base.[2][3] The subsequent calcination of the hydroxide precursor at elevated temperatures leads to the formation of hematite.[4] The pH of the precipitation reaction is a critical parameter that can be adjusted to control the particle size.[2]
-
Sol-Gel Method: This versatile method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then gelled to form a solid network.[3][5] Subsequent drying and heat treatment of the gel yield hematite nanoparticles. This method offers excellent control over the size, surface area, and crystallinity of the final product.[2]
Experimental Protocols
Hydrothermal Synthesis of Hematite Nanoparticles
This protocol describes the synthesis of polyhedron-shaped hematite nanoparticles from an iron(III) chloride precursor.[6] The formation of hematite is initiated by the formation of an intermediate goethite phase which transforms into hematite as the reaction progresses.[6]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium (B1175870) hydroxide (NH₄OH) solution
-
Distilled water
Equipment:
-
Teflon-lined stainless-steel autoclave (120 mL)
-
Magnetic stirrer
-
Centrifuge
-
Oven
Protocol:
-
Prepare an aqueous solution of iron(III) chloride.
-
Add ammonium hydroxide to the iron source solution while stirring at room temperature to initiate the precipitation of this compound.
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 120 °C) for a specific duration (e.g., 24 hours).[6]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the red solid precipitate by centrifugation.
-
Wash the precipitate three times with distilled water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product under vacuum at 70 °C for 12 hours.[1]
Workflow Diagram:
Precipitation Method for Hematite Nanoparticle Synthesis
This protocol outlines the synthesis of hematite nanoparticles via the controlled precipitation of this compound followed by calcination.[4]
Materials:
-
Iron(III) chloride (FeCl₃)
-
Sodium hydroxide (NaOH)
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
-
Muffle furnace
Protocol:
-
Prepare a ferric chloride solution.
-
Slowly add a sodium hydroxide solution to the ferric chloride solution under constant agitation to precipitate this compound. Control the pH to a desired value (e.g., pH 6).[4]
-
Allow the reaction to proceed for a specific duration (e.g., 1 to 2 days).[4]
-
Wash the resulting precipitate by centrifugation with distilled water to remove impurities.
-
Dry the washed precipitate at 80 °C.[4]
-
Calcine the dried powder at a specific temperature (e.g., 425 °C) for a set time (e.g., 4 hours) to obtain hematite nanoparticles.[4]
Workflow Diagram:
Sol-Gel Synthesis of Hematite Nanoparticles
This protocol details the synthesis of hematite nanoparticles using a sol-gel method with gelatin as a polymerizing agent.[5]
Materials:
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Gelatin
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Hot plate
-
Hot air oven
-
Muffle furnace
Protocol:
-
Dissolve iron nitrate in distilled water with stirring for 30 minutes.
-
Separately, dissolve gelatin in distilled water with stirring at 60 °C for 30 minutes to obtain a clear solution.
-
Slowly add the gelatin solution to the iron nitrate solution with continuous stirring.
-
Stir the resulting solution for one hour until a gel is formed.
-
Dry the gel in a hot air oven at 90 °C for 6 hours.
-
Calcine the dried gel at a high temperature (e.g., 600 °C) to obtain hematite nanoparticles.[5]
Workflow Diagram:
Data Presentation
The properties of the synthesized hematite nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the influence of key parameters on the final product.
Table 1: Influence of Hydrothermal Synthesis Parameters on Hematite Nanoparticle Size
| Fe³⁺ Concentration (mM) | NH₄OH Concentration (mM) | Temperature (°C) | Time (h) | Particle Size (nm) | Reference |
| 16 | 40 | 120 | 24 | 100 | [6] |
| 40 | 40 | 120 | 24 | Broader size distribution | [1] |
| 64 | 40 | 120 | 24 | Broader size distribution | [1] |
| 16 | 40 | 180 | 24 | Severe aggregation | [1] |
Table 2: Influence of Precipitation and Calcination Parameters on Hematite Properties
| Precursor | Precipitant | Precipitation pH | Calcination Temp. (°C) | Particle Size (nm) | Morphology | Reference |
| FeCl₃ | NaOH | 6 | 425 | < 100 | Plate-like spheres | [7] |
| Waste Iron Sulfate | NH₃·H₂O / NaOH | 8-12 | - | 60 - 750 | Spherical (< pH 9), Cubic (> pH 9) | [2] |
| Fe(NO₃)₃·9H₂O | NH₄OH | 8, 10, 11.5 | - | - | - | [8] |
| - | - | - | 650 | 20.28 | Quasi-spherical | [9] |
| - | - | - | 750 | 28.10 | Quasi-spherical | [9] |
| - | - | - | 900 | 36.33 | Quasi-spherical | [9] |
Table 3: Sol-Gel Synthesis Parameters and Resulting Hematite Nanoparticle Size
| Iron Precursor | Polymerizing Agent | Calcination Temperature (°C) | Particle Size (nm) | Reference |
| Fe(NO₃)₃·9H₂O | Gelatin | 600 | 30-40 | [5] |
| - | Ammonium hydroxide, Ethanol | 400 | 18 | [10] |
| - | Ammonium hydroxide, Ethanol | 1000 | 22 | [10] |
Characterization of Hematite Nanoparticles
A comprehensive characterization of the synthesized hematite nanoparticles is essential to understand their properties and potential applications. Common characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles.
-
UV-Visible Spectroscopy (UV-Vis): To determine the optical properties and band gap of the material.
Conclusion
The synthesis of hematite from this compound offers a versatile platform for producing nanoparticles with tailored properties. By carefully controlling the synthesis parameters in methods such as hydrothermal synthesis, precipitation, and sol-gel, researchers can tune the particle size, morphology, and crystallinity of hematite to meet the specific demands of various applications in research, diagnostics, and drug development. The protocols and data presented in these application notes provide a comprehensive guide for the successful synthesis and characterization of hematite nanoparticles.
References
- 1. kestrel.nmt.edu [kestrel.nmt.edu]
- 2. Studies of the Morphology of Hematite Synthesized from Waste Iron Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Hematite a-Fe 2 O 3 Nano Powders by the controlled precipitation method [scielo.org.co]
- 8. Structural and Surface Properties of pH-Varied Fe2O3 Nanoparticles: Correlation with Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and characterization of iron Oxide (hematite) nanoparticles by sol-gel method | Nanoscale Reports [nanoscalereports.com]
Application Notes and Protocols for Arsenic Removal from Drinking Water using Iron(III) Hydroxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arsenic contamination in drinking water is a significant global health concern, necessitating effective and reliable removal technologies. Iron(III) hydroxide-based materials are widely recognized as one of the most effective and practical solutions for arsenic remediation due to their high affinity for both arsenate (As(V)) and arsenite (As(III)), the two primary inorganic forms of arsenic in water. The removal mechanism primarily involves adsorption and coprecipitation, where dissolved arsenic species bind to the surface of iron(III) hydroxide (B78521) precipitates, which are then removed through filtration.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in arsenic removal from drinking water.
Mechanism of Arsenic Removal
The removal of arsenic by this compound is a multifaceted process primarily governed by adsorption and coprecipitation.
-
Adsorption: Dissolved arsenic species, predominantly arsenate (As(V)) and arsenite (As(III)), bind to the surface of pre-formed this compound particles.[1] The process is highly dependent on the surface charge of the this compound and the speciation of arsenic, both of which are influenced by the pH of the water.[3][4] The formation of inner-sphere surface complexes through the exchange of surface hydroxyl groups (Fe-OH) with arsenic species is a predominant adsorption mechanism.[5][6]
-
Coprecipitation: In this process, arsenic is removed from the solution as this compound precipitates are being formed.[7][8] This occurs when a soluble iron salt, such as ferric chloride, is added to the water, or when naturally present ferrous iron (Fe(II)) is oxidized to ferric iron (Fe(III)).[8][9] The arsenic ions are incorporated into the structure of the forming this compound precipitates.[7] Coprecipitation is often considered more efficient than adsorption alone, as it provides a greater opportunity for arsenic to interact with the freshly formed, high-surface-area this compound.[8]
The chemical reactions involved can be summarized as follows:
-
Oxidation of Fe(II) to Fe(III): Fe²⁺ → Fe³⁺ + e⁻
-
Precipitation of this compound: Fe³⁺ + 3H₂O → Fe(OH)₃(s) + 3H⁺
-
Adsorption of Arsenate: Fe(OH)₃(s) + H₃AsO₄ → Fe-O-AsO(OH)₂(s) + H₂O
-
Adsorption of Arsenite: Fe(OH)₃(s) + H₃AsO₃ → Fe-O-As(OH)₂(s) + H₂O
Data Presentation
Table 1: Arsenic Adsorption Capacities of Various this compound-Based Adsorbents
| Adsorbent Material | Arsenic Species | pH | Maximum Adsorption Capacity (mg/g) | Reference |
| Iron Hydroxide Nanopetalines | As(V) | 4.0 | 217.76 | [5][10] |
| Iron Hydroxide Nanopetalines | As(III) | 4.0 | 91.74 | [5][10] |
| Iron Hydroxide Nanopetalines | As(V) | 8.0 | 187.84 | [5][10] |
| Iron Hydroxide Nanopetalines | As(III) | 8.0 | 147.06 | [5][10] |
| Granular Ferric Hydroxide (GFH) | As(V) & As(III) | 7.5 | 120 (for β-FeOOH) | [11] |
| FeOOH Coated Sand | As(III) | Not Specified | 0.0213 | [12][13] |
| Synthetic Goethite | As(V) | 7.5 | 0.4822 | [14] |
| Silica Sand Coated with Fe(III) | As(V) | 8.5 | 0.2494 | [14] |
Table 2: Optimal Conditions for Arsenic Removal
| Parameter | Optimal Range/Value | Notes | References |
| pH | 4 - 9 | The optimal pH for As(V) is typically acidic to neutral (4-7), while for As(III) it is slightly alkaline (7-9). | [3][4][15] |
| Contact Time | 6 - 24 hours | Equilibrium is often reached within 24 hours for batch adsorption studies. | [10][16] |
| Temperature | Endothermic process | Adsorption is generally favored at higher temperatures. | [5] |
| Interfering Ions | Phosphate, Silicate, Natural Organic Matter | These ions can compete with arsenic for adsorption sites, reducing removal efficiency. | [17] |
Experimental Protocols
Protocol for Synthesis of Amorphous this compound
This protocol describes the synthesis of amorphous this compound, a common adsorbent for arsenic removal.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare a 0.5 M solution of FeCl₃·6H₂O by dissolving the appropriate amount in deionized water.
-
While stirring vigorously, slowly add a 1 M NaOH solution dropwise to the FeCl₃ solution until the pH reaches approximately 7.0 ± 0.2.
-
A reddish-brown precipitate of amorphous this compound will form.
-
Continue stirring the suspension for 1 hour to allow for aging of the precipitate.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate several times with deionized water to remove any remaining ions.
-
Dry the collected this compound precipitate in an oven at 60-80°C overnight.
-
The dried material can be ground into a fine powder for use in adsorption experiments.
Protocol for Batch Adsorption Experiments
Batch adsorption studies are conducted to evaluate the arsenic removal efficiency and adsorption capacity of the this compound adsorbent.
Materials:
-
Synthesized this compound adsorbent
-
Arsenic stock solution (As(III) or As(V))
-
Deionized water
-
Conical flasks or centrifuge tubes
-
Orbital shaker or rotator
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Syringes and filters (e.g., 0.45 µm)
-
Analytical instrument for arsenic analysis (e.g., Atomic Absorption Spectrometer with Hydride Generation, Inductively Coupled Plasma Mass Spectrometry)
Procedure:
-
Prepare a series of arsenic solutions of known concentrations by diluting the stock solution with deionized water.
-
Accurately weigh a specific amount of the this compound adsorbent and add it to each conical flask.
-
Add a known volume of the arsenic solution to each flask.
-
Adjust the initial pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.
-
After the specified time, withdraw a sample from each flask.
-
Filter the sample immediately to separate the adsorbent from the solution.
-
Analyze the filtrate for the final arsenic concentration.
-
Calculate the amount of arsenic adsorbed per unit mass of adsorbent (qₑ) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
qₑ is the adsorption capacity at equilibrium (mg/g)
-
C₀ is the initial arsenic concentration (mg/L)
-
Cₑ is the equilibrium arsenic concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
The removal efficiency (%) can be calculated as: Removal Efficiency = ((C₀ - Cₑ) / C₀) * 100
Protocol for Column Studies
Column studies simulate the continuous flow conditions of a water treatment system.
Materials:
-
Glass or acrylic column
-
This compound adsorbent (granular or coated on a substrate like sand)
-
Peristaltic pump
-
Arsenic solution of known concentration
-
Fraction collector or sample vials
-
Analytical instrument for arsenic analysis
Procedure:
-
Pack the column with a known amount of the adsorbent material. Ensure uniform packing to avoid channeling.
-
Pump deionized water through the column in an upflow or downflow mode to saturate the media and remove any fines.
-
Switch the feed to the arsenic solution and pump it through the column at a constant flow rate.
-
Collect effluent samples at regular time intervals.
-
Analyze the arsenic concentration in each effluent sample.
-
Continue the experiment until the effluent arsenic concentration reaches a predetermined breakthrough point (e.g., the maximum contaminant level for arsenic).
-
The breakthrough curve is plotted as the ratio of effluent concentration to influent concentration (C/C₀) versus time or bed volumes.
Visualization of Workflows and Pathways
Experimental Workflow for Arsenic Removal
Caption: Experimental workflow for arsenic removal using this compound.
Signaling Pathway of Arsenic Removal Mechanisms
Caption: Key mechanisms in arsenic removal by this compound.
Regeneration of this compound Media
Exhausted iron-based adsorbent media can be regenerated to restore their arsenic removal capacity, which is a cost-effective and sustainable approach.[18] The regeneration process typically involves a three-step procedure: backwashing, caustic regeneration, and acid neutralization.[18][19]
Protocol for Regeneration:
-
Backwashing: The filter media is first backwashed with water to remove any accumulated solids and restore hydraulic capacity.[17]
-
Caustic Regeneration: A solution of sodium hydroxide (NaOH), typically 1-4%, is passed through the exhausted media.[19] The high pH causes the adsorbed arsenic to desorb from the this compound surface.[20]
-
Acid Neutralization: After the caustic wash, the media is rinsed with a dilute acid solution, such as sulfuric acid (H₂SO₄), to neutralize the excess alkalinity and recondition the surface for subsequent arsenic adsorption.[19]
The regeneration process results in a concentrated arsenic-laden waste stream that requires proper disposal.[17]
Conclusion
This compound is a highly effective and widely implemented material for the removal of arsenic from drinking water. The primary mechanisms of removal, adsorption and coprecipitation, are influenced by various factors, most notably pH. The provided protocols for the synthesis of amorphous this compound, batch adsorption studies, and column experiments offer a framework for researchers and scientists to evaluate and optimize arsenic removal processes. Furthermore, the potential for regeneration of the adsorbent media enhances the sustainability and cost-effectiveness of this technology. Careful consideration of water chemistry, including the presence of competing ions, is crucial for the successful implementation of this compound-based arsenic removal systems.
References
- 1. files.knowyourh2o.com [files.knowyourh2o.com]
- 2. Arsenic Removal Technologies | SSWM - Find tools for sustainable sanitation and water management! [sswm.info]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption Capacities of Iron Hydroxide for Arsenate and Arsenite Removal from Water by Chemical Coagulation: Kinetics, Thermodynamics and Equilibrium Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arsenic removal performance and mechanism from water on iron hydroxide nanopetalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. updatepublishing.com [updatepublishing.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.wur.nl [research.wur.nl]
- 10. d-nb.info [d-nb.info]
- 11. A critical review on arsenic removal from water using iron-based adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Arsenic removal performance and mechanism from water on iron hydroxide nanopetalines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. mdpi.com [mdpi.com]
- 19. 29palmswater.com [29palmswater.com]
- 20. Understanding Regeneration of Arsenate-Loaded Ferric Hydroxide-Based Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heavy Metal Adsorption in Soil Using Iron(III) Hydroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of iron(III) hydroxide (B78521) as an effective adsorbent for the remediation of heavy metal-contaminated soils. The information is intended to guide researchers in designing and conducting experiments to evaluate the efficacy of iron(III) hydroxide for environmental cleanup applications.
Introduction
Heavy metal contamination of soil is a significant environmental concern due to the toxicity and persistence of these pollutants. This compound, in its various forms (e.g., amorphous, crystalline, nanoparticles), has emerged as a promising and cost-effective material for the in-situ remediation of heavy metal-contaminated soils.[1][2] Its high surface area, abundance of hydroxyl functional groups, and strong affinity for various heavy metal cations contribute to its excellent adsorption capabilities.[3][4] The primary mechanisms of heavy metal removal by this compound include ion exchange, surface complexation, and co-precipitation.[1][5][6]
Data Presentation: Adsorption Capacities and Removal Efficiencies
The adsorption performance of this compound and its composites for various heavy metals is summarized below. The data is compiled from multiple studies to provide a comparative overview.
| Heavy Metal | Adsorbent | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Reference |
| Lead (Pb²⁺) | Iron Oxide Nanoparticles | 417 | 99.9 | - | [7] |
| Ferrihydrite | - | >90 | ~5.5-7.0 | [6] | |
| Ge-FA (Iron Oxide-Fly Ash) | - | 42.4 - 93.6 (exchangeable Pb) | - | [8] | |
| Cadmium (Cd²⁺) | Amorphous this compound | - | - | >7 | [5] |
| GLS (Goethite-Lignin) | - | 58.94 (mobile fraction) | - | [9] | |
| Ge-FA (Iron Oxide-Fly Ash) | - | 15.8 - 43.7 (exchangeable Cd) | - | [8] | |
| Copper (Cu²⁺) | Ferrihydrite | - | ~80 | ~5.0-6.5 | [6] |
| Zinc (Zn²⁺) | Amorphous this compound | - | - | >7 | [5] |
| Ferrihydrite | - | ~70 | ~6.0-7.5 | [6] | |
| Chromium (Cr⁶⁺) | Iron Oxide Nanoparticles | 326.80 | 99.9 | - | [7] |
| Arsenic (As⁵⁺) | Iron Hydroxide | 8.65 ( g/mol ) | - | 5-7 | [10] |
| Arsenic (As³⁺) | Iron Hydroxide | 6.03 ( g/mol ) | - | Neutral | [10] |
Experimental Protocols
Protocol 1: Synthesis of Amorphous this compound
This protocol describes a common method for synthesizing amorphous this compound, a highly effective adsorbent for heavy metals.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) or Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (1 M)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Preparation of Iron Salt Solution: Dissolve a known amount of the iron salt (e.g., 0.1 M FeCl₃·6H₂O) in deionized water.
-
Precipitation: Place the iron salt solution on a magnetic stirrer. While stirring vigorously, slowly add the alkaline solution (e.g., 1 M NaOH) dropwise to the iron solution until the pH reaches a desired value (typically between 7.0 and 8.0). A reddish-brown precipitate of this compound will form.
-
Aging: Continue stirring the suspension for a period of 1-2 hours to allow the precipitate to age.
-
Washing: Separate the precipitate from the solution by centrifugation. Discard the supernatant and resuspend the precipitate in deionized water. Repeat this washing step several times to remove any unreacted salts.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Characterization (Optional): The synthesized this compound can be characterized using techniques such as X-ray Diffraction (XRD) to confirm its amorphous nature, Scanning Electron Microscopy (SEM) to observe its morphology, and Brunauer-Emmett-Teller (BET) analysis to determine its surface area.[1]
Protocol 2: Batch Adsorption Experiments in Soil
This protocol outlines the procedure for conducting batch experiments to evaluate the adsorption of heavy metals onto this compound in a soil matrix.[11][12]
Materials:
-
Heavy metal-contaminated soil or artificially spiked soil
-
Synthesized this compound adsorbent
-
Background electrolyte solution (e.g., 0.01 M NaNO₃ or CaCl₂) to maintain constant ionic strength
-
pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH)
-
Polypropylene centrifuge tubes (e.g., 50 mL)
-
Rotary shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for heavy metal analysis
Procedure:
-
Soil-Adsorbent Mixture: In a series of centrifuge tubes, add a known mass of soil (e.g., 2 g). To each tube (except the control), add a specific amount of the this compound adsorbent (e.g., 0.1 g, 0.2 g, 0.5 g).
-
Addition of Heavy Metal Solution: Add a fixed volume (e.g., 20 mL) of the background electrolyte solution containing a known initial concentration of the target heavy metal(s) to each tube.
-
pH Adjustment: Adjust the initial pH of the soil-solution slurry to the desired value using the pH adjustment solutions.
-
Equilibration: Place the tubes on a rotary shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Separation: After shaking, centrifuge the tubes to separate the solid phase from the solution.
-
Filtration and Analysis: Filter the supernatant through a 0.45 µm syringe filter. Analyze the filtrate for the equilibrium concentration of the heavy metal(s) using ICP-OES or AAS.
-
Calculation of Adsorption: The amount of heavy metal adsorbed per unit mass of adsorbent (qₑ, in mg/g) can be calculated using the following equation:
qₑ = (C₀ - Cₑ) * V / m
where:
-
C₀ is the initial concentration of the heavy metal (mg/L)
-
Cₑ is the equilibrium concentration of the heavy metal (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
The removal efficiency (%) can be calculated as:
Removal Efficiency = [(C₀ - Cₑ) / C₀] * 100
-
Protocol 3: Soil Column Leaching Experiment
This protocol is designed to simulate the in-situ application of this compound for soil remediation and to evaluate its effectiveness in immobilizing heavy metals under flow conditions.[8]
Materials:
-
Glass or PVC columns
-
Heavy metal-contaminated soil
-
This compound (granular or mixed with a support material like sand)
-
Peristaltic pump
-
Fraction collector
-
Simulated rainwater or leaching solution (e.g., with adjusted pH to mimic acid rain)
-
ICP-OES or AAS for heavy metal analysis
Procedure:
-
Column Packing: Pack the column with the contaminated soil. A layer of the this compound adsorbent can be placed as a permeable reactive barrier (PRB) within the soil column, or the adsorbent can be mixed directly with the contaminated soil before packing.
-
Leaching: Pump the leaching solution through the soil column at a constant flow rate using a peristaltic pump.
-
Effluent Collection: Collect the effluent (leachate) from the bottom of the column at regular time intervals using a fraction collector.
-
Analysis: Analyze the collected leachate fractions for the concentration of the target heavy metal(s) using ICP-OES or AAS.
-
Breakthrough Curve: Plot the normalized effluent concentration (C/C₀) versus the volume of leachate collected or time to obtain a breakthrough curve. This curve provides information on the performance and lifespan of the adsorbent barrier.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Environmental and Engineering Research | Iron-Based Nanoparticles for Water and Soil Treatment [lidsen.com]
- 3. Adsorption of Heavy Metals: Mechanisms, Kinetics, and Applications of Various Adsorbents in Wastewater Remediation—A Review | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic study of the adsorption capabilities of heavy metals on the surface of ferrihydrite: batch sorption, modeling, and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, characterization and application of steel waste-based iron oxide nanoparticles for removal of heavy metals from industrial wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Adsorption Capacities of Iron Hydroxide for Arsenate and Arsenite Removal from Water by Chemical Coagulation: Kinetics, Thermodynamics and Equilibrium Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Adsorption of Heavy Metals in Soils: Individual and Competitive Experiments | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Iron(III) Hydroxide Nanoparticles with Controlled Particle Size
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of iron(III) hydroxide (B78521) nanoparticles with controlled particle size, a critical requirement for various applications including drug delivery, magnetic resonance imaging (MRI), and catalysis. The following sections present a summary of key synthesis methods, detailed experimental protocols, and the influence of various parameters on the final particle size.
Introduction
The ability to control the particle size of iron(III) hydroxide nanoparticles is paramount for their application in biomedical and industrial fields. Particle size influences critical properties such as magnetic behavior, drug loading capacity, circulation half-life, and cellular uptake. This document outlines three common and effective methods for synthesizing this compound and iron oxide nanoparticles with tunable sizes: forced hydrolysis, thermal decomposition, and sol-gel synthesis.
Data Presentation: Comparison of Synthesis Parameters
The following table summarizes the key experimental parameters and their impact on the resulting nanoparticle size for different synthesis methods. This allows for a direct comparison to aid in the selection of the most appropriate protocol for a specific application.
| Synthesis Method | Iron Precursor | Precursor Conc. | Temperature (°C) | pH | Surfactant/Capping Agent | Reaction Time | Avg. Particle Size (nm) | Reference |
| Forced Hydrolysis | Ferric Nitrate (B79036) (Fe(NO₃)₃) | 0.01 M | 60 | ~1.5-2.0 | None | 24 h | ~5 nm (γ-FeOOH) | [1][2][3] |
| Forced Hydrolysis | Ferric Nitrate (Fe(NO₃)₃) | 0.04 M | 60 | <1.5 | None | 24 h | ~50 nm (α-FeOOH) | [1][2][3] |
| Forced Hydrolysis | Ferric Chloride (FeCl₃) | 0.015 M | 180 | - | n-octylamine | 24 h | 7.6 - 19.0 | [4] |
| Thermal Decomposition | Iron(III) Oleate | - | 320 | - | Oleic Acid | - | 10 - 25 | [5] |
| Thermal Decomposition | Iron(III) Acetylacetonate (B107027) | 1 mmol | Reflux | - | Decanoic Acid (6 mmol) | 1 h | ~5 | [6] |
| Thermal Decomposition | Iron(III) Acetylacetonate | 1 mmol | Reflux | - | Decanoic Acid (5 mmol) | 1 h | ~12 | [6] |
| Sol-Gel | Iron(III) Nitrate (Fe(NO₃)₃·9H₂O) | - | Room Temp. | - | Ammonium (B1175870) Hydroxide | - | - | [7] |
| Sol-Gel | Iron(III) Chloride (FeCl₃·6H₂O) | 0.1 M | - | - | 1,2-epoxybutane | Gelation Time | 100 - 250 | [8] |
| Hydrothermal | Iron(III) Nitrate (Fe(NO₃)₃·9H₂O) | - | 120-200 | - | Triethylamine | 3-12 h | Size increases with time | [9][10] |
| Co-precipitation | Ferrous/Ferric Chloride | - | 25-80 | 8-11 | None | - | 5 - 16 | [11] |
Experimental Protocols
Protocol 1: Forced Hydrolysis of Ferric Nitrate
This protocol describes the synthesis of iron oxyhydroxide (γ-FeOOH or α-FeOOH) nanoparticles by forced hydrolysis of a ferric nitrate solution. The particle size and crystalline phase are primarily controlled by the initial precursor concentration.[1][2][3]
Materials:
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Deionized water
Equipment:
-
Glass reaction vessel
-
Heating mantle or oil bath with temperature controller
-
Magnetic stirrer
-
Condenser
Procedure:
-
Prepare a ferric nitrate solution by dissolving the required amount of Fe(NO₃)₃·9H₂O in deionized water to achieve the desired concentration (e.g., 0.01 M for γ-FeOOH or 0.04 M for α-FeOOH).
-
Transfer the solution to the reaction vessel equipped with a magnetic stir bar.
-
Heat the solution to 60°C while stirring continuously.
-
Maintain the temperature at 60°C for 24 hours under constant stirring. A condenser should be used to prevent solvent evaporation.
-
After 24 hours, allow the solution to cool to room temperature.
-
The resulting nanoparticle suspension can be collected. For further purification, the particles can be centrifuged and washed with deionized water multiple times.
Protocol 2: Thermal Decomposition of Iron(III) Acetylacetonate
This method allows for the synthesis of highly crystalline and monodisperse iron oxide nanoparticles by the thermal decomposition of an iron-organic precursor in a high-boiling point solvent with a capping agent. The particle size is tuned by adjusting the precursor to capping agent molar ratio.[6]
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Decanoic acid
-
Dibenzyl ether
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Centrifuge
Procedure:
-
In a three-neck flask, combine iron(III) acetylacetonate and decanoic acid in dibenzyl ether. For ~5 nm particles, use a 1:6 molar ratio of Fe(acac)₃ to decanoic acid. For ~12 nm particles, use a 1:5 molar ratio.[6]
-
Under a constant flow of inert gas (argon), heat the mixture to 200°C with vigorous stirring at a rate of 6-7°C/min.
-
Maintain the temperature at 200°C for 2 hours.
-
Increase the temperature to reflux (approximately 295°C for dibenzyl ether) and maintain for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them several times with a mixture of hexane (B92381) and ethanol (B145695) to remove excess surfactant and unreacted precursors.
Protocol 3: Sol-Gel Synthesis of Iron(III) Oxyhydroxide
This protocol describes a sol-gel method to produce iron(III) oxyhydroxide xerogels using an iron salt precursor and a gelation agent in an alcohol solvent.[7]
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Ethanol
-
Ammonium hydroxide (NH₄OH) solution
Equipment:
-
Beaker
-
Magnetic stirrer
-
Drying oven
Procedure:
-
Dissolve iron(III) nitrate nonahydrate in ethanol with stirring to form a clear solution.
-
Slowly add ammonium hydroxide solution dropwise to the iron nitrate solution while stirring vigorously. The slow addition is crucial to promote gel formation instead of precipitation.
-
Continue stirring until a monolithic gel is formed.
-
Age the gel at room temperature for a specified period (e.g., 24 hours).
-
Wash the gel with ethanol or water to remove by-products such as ammonium nitrate.[7]
-
Dry the gel in an oven at a controlled temperature (e.g., 60-80°C) to obtain the iron(III) oxyhydroxide xerogel.
Mandatory Visualizations
Caption: Experimental workflow for this compound nanoparticle synthesis.
Caption: Simplified reaction pathway for the formation of this compound.
References
- 1. Iron oxyhydroxide nanoparticles formed by forced hydrolysis: dependence of phase composition on solution concentration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Tunability of Size and Magnetic Moment of Iron Oxide Nanoparticles Synthesized by Forced Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 9. Synthesis and Characterisation of Iron Oxide Nanoparticles with Tunable Sizes by Hydrothermal Method | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application of Iron(III) Hydroxide in Phosphate Recovery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of iron(III) hydroxide (B78521) in phosphate (B84403) recovery systems. The information is compiled for professionals in research, science, and drug development who are interested in nutrient recovery and wastewater treatment.
Iron(III) hydroxide is a highly effective and cost-efficient adsorbent for phosphate removal from aqueous solutions.[1][2] Its application is crucial in controlling eutrophication in water bodies and in recovering phosphorus, a finite and essential nutrient.[3][4] Different forms of this compound, such as amorphous this compound, akaganeite (β-FeOOH), and granular ferric hydroxide (GFH), exhibit varying phosphate adsorption capacities.[3] The adsorption process is influenced by several factors including pH, contact time, adsorbent dosage, and the presence of competing anions.[2][3][5]
Mechanism of Phosphate Removal
The primary mechanism of phosphate removal by this compound is through adsorption, where phosphate ions bind to the surface of the iron hydroxide particles.[6][7] This process can involve the formation of inner-sphere complexes between phosphate and the iron centers on the hydroxide surface. The large surface area of this compound, particularly in its amorphous or nanoparticle forms, contributes significantly to its high adsorption capacity.[6][7] The process is often described by pseudo-second-order kinetics and fits well with the Langmuir and Freundlich isotherm models, indicating a chemisorption process on a heterogeneous surface.[1][2][3]
Quantitative Data Presentation
The phosphate adsorption capacity of various forms of this compound is summarized in the tables below. These values are influenced by experimental conditions.
Table 1: Comparison of Phosphate Adsorption Capacities of Different this compound-Based Adsorbents
| Adsorbent Material | Maximum Adsorption Capacity (qmax) (mg/g) | Optimal pH | Reference |
| Akaganeite (β-FeOOH) | 60.98 | ≤ 6.0 | [3] |
| Granular Ferric Hydroxide (GFH) | 6.541 | 5.81 | [8] |
| Powdered Ferric Hydroxide (FHO) | 74.07 | 7.0 ± 0.2 | [9] |
| Granular Ferric Hydroxide (FHO) | 56.18 | 7.0 ± 0.2 | [9] |
| This compound-Eggshell Waste | 14.49 (at 45°C) | 7 | [10] |
Table 2: Kinetic and Isotherm Model Parameters for Phosphate Adsorption on this compound
| Adsorbent | Kinetic Model | Isotherm Model | R² (Kinetics) | R² (Isotherm) | Reference |
| Akaganeite (β-FeOOH) | Pseudo-second-order | Langmuir | - | > Freundlich | [3] |
| Iron(Fe+3) oxide/hydroxide nanoparticles | Pseudo-second-order | Langmuir | - | - | [1][2] |
| Granular Ferric Hydroxide | Pseudo-second-order | Freundlich | 0.979 | 0.997 | [8] |
| This compound-Eggshell Waste | Pseudo-second-order | Langmuir-Freundlich | > Intra-particle diffusion | - | [10] |
Experimental Protocols
This section details the protocols for preparing this compound adsorbents and for conducting phosphate adsorption experiments.
Protocol 1: Synthesis of Amorphous this compound
This protocol describes a common method for synthesizing amorphous this compound through precipitation.
Materials:
-
Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare a solution of ferric salt (e.g., 0.1 M FeCl₃) in deionized water.
-
While stirring the ferric salt solution, slowly add a solution of NaOH (e.g., 1 M) or NH₄OH dropwise to induce precipitation of this compound.[6]
-
Continuously monitor the pH of the suspension. The precipitation of this compound typically occurs in the pH range of 3.5 to 12.[11] For optimal phosphate adsorption, a final pH around 7 is often targeted.
-
Continue stirring the suspension for a set period (e.g., 1-2 hours) to allow for aging of the precipitate.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate several times with deionized water to remove any residual salts.
-
Dry the collected this compound precipitate in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
-
The dried product can be ground into a powder for use in adsorption experiments.
Protocol 2: Batch Phosphate Adsorption Experiment
This protocol outlines the steps for evaluating the phosphate adsorption capacity of this compound in a batch system.
Materials:
-
Prepared this compound adsorbent
-
Phosphate stock solution (e.g., from KH₂PO₄ or NaH₂PO₄)
-
Deionized water
-
Conical flasks or centrifuge tubes
-
Orbital shaker or magnetic stirrer
-
pH meter
-
Syringe filters (0.45 µm)
-
Phosphate analysis equipment (e.g., UV-Vis spectrophotometer with the molybdenum blue method)
Procedure:
-
Prepare a series of phosphate solutions with known initial concentrations by diluting the stock solution.
-
Accurately weigh a specific amount of the this compound adsorbent (e.g., 0.1 g) and add it to a known volume of the phosphate solution (e.g., 50 mL) in a conical flask.[5]
-
Adjust the initial pH of the solution to the desired value using dilute HCl or NaOH.[3][8]
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time.[8]
-
After the desired time, withdraw a sample and immediately filter it through a 0.45 µm syringe filter to separate the adsorbent.
-
Analyze the filtrate for the final phosphate concentration using a standard analytical method.
-
The amount of phosphate adsorbed per unit mass of adsorbent (qₑ, in mg/g) can be calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
C₀ is the initial phosphate concentration (mg/L)
-
Cₑ is the equilibrium phosphate concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Protocol 3: Adsorbent Regeneration
This protocol describes a general procedure for regenerating phosphate-laden this compound.
Materials:
-
Phosphate-saturated this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Beakers
-
Shaker or stirrer
-
Filtration apparatus
Procedure:
-
Separate the phosphate-laden adsorbent from the treated water.
-
Wash the adsorbent with deionized water to remove any loosely bound ions.
-
Suspend the adsorbent in a NaOH solution. The high pH will cause the desorption of the bound phosphate ions.[12]
-
Agitate the suspension for a specific period (e.g., 1-2 hours).
-
Filter the adsorbent and collect the phosphate-rich regenerate solution.
-
Wash the regenerated adsorbent with deionized water until the pH of the washing solution is neutral.
-
The regenerated adsorbent can then be dried and reused for subsequent adsorption cycles.
Visualizations
The following diagrams illustrate the key processes involved in phosphate recovery using this compound.
Caption: Experimental workflow for phosphate recovery.
References
- 1. eemj.eu [eemj.eu]
- 2. researchgate.net [researchgate.net]
- 3. iwaponline.com [iwaponline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. EP0530396A1 - Process for the precipitation of phosphates with iron hydroxide - Google Patents [patents.google.com]
- 7. US5296151A - Process for the precipitation of phosphate with iron hydroxide - Google Patents [patents.google.com]
- 8. deswater.com [deswater.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Iron(III) Hydroxide Aggregation Kinetics and Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron(III) hydroxide (B78521). Our aim is to address common challenges encountered during experimentation, ensuring greater accuracy and control over aggregation kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the aggregation of iron(III) hydroxide nanoparticles?
A1: The aggregation of this compound nanoparticles is a complex process governed by several key factors:
-
pH: This is one of the most critical parameters. The surface charge of this compound particles is highly dependent on the pH of the solution. At the point of zero charge (PZC), which is typically between pH 6 and 8.5, the particles have a neutral surface charge, leading to rapid aggregation due to the absence of electrostatic repulsion.[1][2] At pH values below the PZC, the particles are positively charged, and above the PZC, they are negatively charged, which in both cases can lead to greater stability.
-
Ionic Strength: The concentration of dissolved salts in the medium affects the thickness of the electrical double layer surrounding the particles. High ionic strength compresses the double layer, reducing the electrostatic repulsion between particles and thereby promoting aggregation.[3][4]
-
Concentration of this compound: Higher concentrations of nanoparticles generally lead to a faster aggregation rate due to the increased frequency of particle collisions.[5]
-
Presence of Organic Matter and Other Molecules: Natural organic matter (NOM), such as humic and fulvic acids, can adsorb to the surface of this compound nanoparticles.[2][6] This can either stabilize the particles through steric hindrance and electrostatic repulsion or promote aggregation through bridging mechanisms, depending on the concentration and nature of the organic matter.[2][6] Similarly, other molecules like citrate (B86180) can be used to stabilize the nanoparticles.[7][8]
Q2: How can I control the aggregation of my this compound nanoparticles during an experiment?
A2: Controlling aggregation is crucial for reproducible experimental results. Here are several strategies:
-
pH Adjustment: Maintaining the pH of your solution significantly above or below the point of zero charge (PZC) of your this compound particles will enhance electrostatic stabilization.
-
Use of Stabilizing Agents: The addition of stabilizers can prevent aggregation. Common stabilizers include:
-
Citrate: Adsorbs to the nanoparticle surface, providing both electrostatic and steric stabilization.[7][8][9]
-
Polymers: Molecules like polyethylene (B3416737) glycol (PEG) can provide a protective layer around the particles.
-
Surfactants: Can be used to modify the surface properties of the nanoparticles and prevent aggregation.
-
-
Control of Ionic Strength: Whenever possible, use low ionic strength buffers or media to maximize electrostatic repulsion between particles.
-
Temperature Control: Temperature can influence aggregation kinetics. It's important to maintain a consistent temperature throughout your experiments.
Q3: What is the point of zero charge (PZC) for this compound, and why is it important?
A3: The point of zero charge (PZC) is the pH at which the surface of the this compound particles has a net neutral charge. This is a critical parameter because at the PZC, the electrostatic repulsion between particles is minimal, leading to the most rapid aggregation. The PZC for this compound is typically in the range of pH 6.0 to 8.5.[1][2] Knowing the PZC of your specific this compound material allows you to select a pH range for your experiments that ensures colloidal stability.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in aggregation studies.
Possible Cause: Uncontrolled variations in experimental conditions.
Troubleshooting Steps:
-
Verify pH Control: Use a calibrated pH meter to check the pH of your stock solutions and final reaction mixtures. Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment.
-
Monitor Ionic Strength: Calculate and control the ionic strength of all solutions. Be mindful of ions introduced from stock solutions, pH adjustments, and the nanoparticles themselves.
-
Ensure Homogeneous Nanoparticle Dispersion: Before each experiment, ensure your stock suspension of this compound is well-dispersed. Sonication can be an effective method to break up loose agglomerates.
-
Standardize Temperature: Perform all experiments in a temperature-controlled environment, such as a water bath or incubator.
Issue 2: Rapid precipitation of this compound upon synthesis or dilution.
Possible Cause: The solution conditions are near the point of zero charge (PZC), or the ionic strength is too high.
Troubleshooting Steps:
-
Adjust pH: Immediately after synthesis or before dilution, adjust the pH of the nanoparticle suspension to a value significantly different from the PZC (e.g., pH < 4 or pH > 9).
-
Use a Stabilizer: Incorporate a stabilizing agent like citrate into your synthesis protocol or add it to the dilution buffer.[8][10]
-
Lower Ionic Strength: If possible, use deionized water or a low ionic strength buffer for dilutions.
Issue 3: Dynamic Light Scattering (DLS) measurements show very large particle sizes or high polydispersity.
Possible Cause: Significant aggregation of nanoparticles.
Troubleshooting Steps:
-
Sample Preparation:
-
Sonication: Briefly sonicate the sample before placing it in the DLS instrument to break up any loose agglomerates.
-
Re-evaluate Solution Conditions: If aggregation is persistent, revisit the pH and ionic strength of your sample diluent to ensure they are conducive to nanoparticle stability.
Data Presentation
Table 1: Effect of pH on Zeta Potential and Hydrodynamic Diameter of this compound Nanoparticles
| pH | Zeta Potential (mV) | Average Hydrodynamic Diameter (nm) | Aggregation State |
| 2 | +32.5[1] | 730[1] | Dispersed |
| 4 | +54.1[13] | - | Dispersed |
| 6-7 | Near 0 (PZC)[1] | >1000[14] | Aggregated |
| 7 | - | 1340[1] | Aggregated |
| 8 | -19.4[1] | - | Dispersed |
| >10 | ~ -30[13] | < 300[13] | Dispersed |
Note: The specific values can vary depending on the synthesis method and the presence of other ions.
Table 2: Influence of Ionic Strength on the Aggregation of this compound Nanoparticles
| Ionic Strength (mM NaCl) | Critical Coagulation Concentration (CCC) | Observation |
| Low (e.g., <10) | - | Generally stable if pH is far from PZC. |
| Increasing | Decreases | Promotes aggregation by compressing the electrical double layer.[3] |
| High | - | Can lead to rapid aggregation, even at pH values far from the PZC.[3] |
Experimental Protocols
Protocol 1: Synthesis of Amorphous this compound Nanoparticles
This protocol describes a common co-precipitation method for synthesizing amorphous this compound nanoparticles.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of FeCl₃·6H₂O in deionized water.
-
Prepare a 0.5 M solution of NaOH in deionized water.
-
While vigorously stirring the FeCl₃ solution, rapidly add the NaOH solution dropwise until the pH of the mixture reaches approximately 7.
-
A reddish-brown precipitate of this compound will form immediately.
-
Continue stirring the suspension for 30 minutes to ensure a homogeneous mixture.
-
Wash the resulting nanoparticles repeatedly with deionized water by centrifugation and redispersion to remove excess ions.
-
Finally, resuspend the nanoparticles in deionized water or a suitable buffer for your experiment.
Protocol 2: Monitoring Aggregation Kinetics using UV-Vis Spectroscopy
This method relies on the change in absorbance or turbidity of the nanoparticle suspension as aggregation proceeds.
Materials:
-
Synthesized this compound nanoparticle suspension
-
Appropriate buffer solutions to induce or control aggregation (e.g., varying pH or ionic strength)
-
UV-Vis spectrophotometer
Procedure:
-
Dilute the stock this compound nanoparticle suspension in the desired buffer to an initial absorbance of approximately 0.5-1.0 at a wavelength where the particles absorb (e.g., 350-450 nm).
-
Quickly transfer the sample to a cuvette and place it in the spectrophotometer.
-
Record the absorbance at a fixed wavelength over time. The rate of increase in absorbance is related to the rate of aggregation.
-
For kinetic analysis, the initial rate of aggregation can be determined from the slope of the absorbance versus time plot.
Visualizations
References
- 1. Application of Iron Oxide as a pH-dependent Indicator for Improving the Nutritional Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation and surface properties of iron oxide nanoparticles: Influence of ph and natural organic matter | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic matter and iron oxide nanoparticles: aggregation, interactions, and reactivity - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of iron oxide nanoparticles stabilized with sodium citrate and TMAOH | Research, Society and Development [rsdjournal.org]
- 8. Synthesis Processing Condition Optimization of Citrate Stabilized Superparamagnetic Iron Oxide Nanoparticles using Direct Co-Precipitation Method – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Synthesis and Characterization of Citrate-Stabilized Gold-Coated Superparamagnetic Iron Oxide Nanoparticles for Biomedical Applications [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. brookhaveninstruments.com [brookhaveninstruments.com]
- 13. Heteroaggregation of PS microplastic with ferrihydrite leads to rapid removal of microplastic particles from the water column - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00207H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Iron(III) Hydroxide Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron(III) hydroxide (B78521) precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the precipitation of iron(III) hydroxide?
The precipitation of this compound is a complex process influenced by several key factors:
-
pH: This is the most critical factor. This compound precipitation is highly dependent on the pH of the solution.
-
Temperature: Temperature affects both the rate of precipitation and the crystalline structure of the precipitate.
-
Presence of Other Ions: Both cations and anions can interfere with the precipitation process, affecting the precipitate's purity and morphology.
-
Aging: Over time, the initially formed amorphous this compound can transform into more stable crystalline forms.
Q2: At what pH does this compound begin to precipitate?
This compound, a rust-brown gelatinous solid, starts to precipitate from solutions at a pH above 2.[1] In the presence of oxygen, ferrous ions (Fe²⁺) can be oxidized to ferric ions (Fe³⁺), which then precipitate as this compound at a pH greater than 3.5.[1][2] For complete iron removal, it's often recommended to oxidize any remaining iron(II) to iron(III) and then adjust the pH.[1]
Q3: How does temperature affect the precipitation process?
Temperature is a critical parameter that influences the crystallinity and morphology of the this compound precipitate.[3] Higher temperatures generally lead to the formation of more crystalline and less gelatinous solids, which are easier to filter and settle.[3] For instance, increasing the temperature can accelerate the formation of crystalline phases like α-Fe₂O₃ (hematite) and α-FeO(OH) (goethite).
Q4: What is "aging" of the precipitate and why is it important?
The initially formed this compound is often an amorphous, thermodynamically unstable substance sometimes referred to as ferrihydrite.[4] Over time, this amorphous precipitate undergoes a process called "aging," where it gradually transforms into more stable crystalline forms such as goethite (α-FeO(OH)) and hematite (B75146) (α-Fe₂O₃).[4] This transformation is influenced by factors like pH and temperature.[4] The crystalline form of the precipitate can be important for its subsequent use or for its role in various natural and industrial processes.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation | Incorrect pH: The pH of the solution may not be in the optimal range for this compound precipitation. | Solution: Carefully monitor and adjust the pH of the solution to be above 3.5. For complete precipitation, a pH range of 4.0 to 4.5 is often recommended after ensuring all iron is in the +3 oxidation state.[1] |
| Presence of Complexing Agents: Certain ions or molecules in the solution can form soluble complexes with iron(III), preventing its precipitation.[5] | Solution: Identify and remove any potential complexing agents. This may involve pre-treatment steps or adjusting the experimental conditions to favor precipitation over complex formation. | |
| Gelatinous, Slow-to-Settle Precipitate | Low Temperature: Precipitation at ambient or low temperatures often results in a gelatinous, poorly settling precipitate.[3] | Solution: Increase the temperature of the solution during precipitation. Higher temperatures promote the formation of more crystalline and denser particles that settle more readily.[3] |
| Variable Precipitate Characteristics (Color, Density) | Inconsistent pH Control: Fluctuations in pH during precipitation can lead to a mixture of different iron hydroxide phases with varying properties. | Solution: Implement a robust pH control system to maintain a constant pH throughout the precipitation process. |
| Presence of Interfering Ions: Anions like sulfates and cations like Ca²⁺ and Mg²⁺ can alter the precipitate's phase and morphology.[3] | Solution: Analyze the starting solution for interfering ions. If present, consider purification steps prior to precipitation or adjust the precipitation conditions to minimize their impact. | |
| Precipitate Redissolves | pH Shift: A decrease in pH can lead to the dissolution of the this compound precipitate. | Solution: Ensure the final pH of the solution is stable and remains in the precipitation range. Buffering the solution can help maintain a stable pH. |
Data Presentation
Table 1: pH Dependence of this compound Precipitation
| pH Range | Observation | Reference |
| < 2 | Iron(III) remains in solution. | [1] |
| > 3.5 | Precipitation of this compound begins. | [2] |
| 4.0 - 4.5 | Recommended range for complete precipitation after oxidation of Fe(II). | [1] |
| ~7.8 | Point of Zero Charge (PZC) and Isoelectric Point (IEP) of iron hydroxide. | [6] |
Table 2: Influence of Temperature on Precipitate Characteristics
| Temperature | Precipitate Characteristics | Reference |
| Ambient | Gelatinous, poorly ordered ferrihydrite. | [3] |
| Elevated (e.g., 70°C) | More crystalline and denser precipitate (e.g., magnetite if Fe(II) is present). | [3] |
| 60°C and higher | Formation of α-Fe₂O₃ (hematite) and α-FeO(OH) (goethite) is accelerated. |
Experimental Protocols
Protocol 1: Basic this compound Precipitation
This protocol describes a general method for precipitating this compound.
-
Preparation of Iron(III) Solution: Dissolve a known amount of an iron(III) salt (e.g., iron(III) chloride, FeCl₃) in deionized water to achieve the desired initial iron concentration.
-
pH Adjustment: While stirring the iron(III) solution, slowly add a base (e.g., sodium hydroxide, NaOH) dropwise to raise the pH.[7][8]
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Precipitation: Continue adding the base until the desired pH for precipitation is reached (typically > 3.5). A rust-brown precipitate will form.[2]
-
Aging (Optional): To promote the formation of more crystalline phases, the suspension can be aged at a specific temperature for a set period.
-
Separation: Separate the precipitate from the supernatant by filtration or centrifugation.
-
Washing: Wash the precipitate with deionized water to remove any soluble impurities.
-
Drying: Dry the precipitate in an oven at an appropriate temperature.
Visualizations
Caption: Experimental workflow for this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Research Portal [researchportal.murdoch.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Speciation Controls the Kinetics of Iron Hydroxide Precipitation and Transformation at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Iron(III) Hydroxide Synthesis for High Surface Area
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of iron(III) hydroxide (B78521) with high surface area.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing high surface area iron(III) hydroxide?
A1: The two most prevalent methods are co-precipitation and sol-gel synthesis. Co-precipitation is a widely used technique due to its simplicity and scalability, involving the precipitation of ferric ions from a solution by adding a base.[1] The sol-gel method offers excellent control over the material's porous structure and surface area, involving the transition of a colloidal solution (sol) into a gel network.[2][3]
Q2: Which precursors are typically used for the synthesis?
A2: Common iron precursors include iron(III) chloride (FeCl₃) and iron(III) nitrate (B79036) (Fe(NO₃)₃).[2][4] For co-precipitation involving both iron(II) and iron(III) to form magnetite which can then be oxidized, iron(II) chloride (FeCl₂) is also used.[5]
Q3: How does pH influence the surface area of the synthesized this compound?
A3: The pH is a critical parameter in the precipitation process. Generally, the rate of transformation of amorphous this compound (ferrihydrite), which has a very high initial surface area, to more crystalline and lower surface area forms like goethite and hematite (B75146) is promoted by increasing pH.[6] The point of zero charge for ferrihydrite is around pH 7-9, and hematite formation is often favored in this range.[6]
Q4: What is the effect of temperature on the final product?
A4: Temperature significantly impacts the crystallinity and particle size of this compound. Higher temperatures during precipitation can increase the rate of conversion to more stable crystalline phases, which may lead to a decrease in surface area.[7][8] However, controlled thermal treatment (calcination) can also be used to induce porosity and increase surface area up to a certain point, after which sintering may occur, reducing the surface area.[9] For instance, one study showed an increase in surface area from 114 m²/g to 142 m²/g when the treatment temperature was raised from 150 °C to 200 °C, but a decrease at higher temperatures.
Q5: How does the drying method affect the surface area in sol-gel synthesis?
A5: The drying method is crucial for preserving the porous structure of the gel. Supercritical drying is often employed to produce aerogels with very high surface areas (e.g., up to 400 m²/g) and large pore volumes by preventing the collapse of the gel network that occurs during conventional evaporative drying.[10] Evaporative drying typically leads to xerogels with lower surface areas (e.g., around 150 m²/g).[10]
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of high surface area this compound.
Issue 1: Low Surface Area
-
Possible Cause 1: Excessive Crystal Growth/Sintering. High reaction or calcination temperatures can lead to the formation of larger, more stable crystals or the fusion of smaller particles, both of which reduce the specific surface area.[9]
-
Solution: Optimize the synthesis and calcination temperatures. Conduct a temperature screening study to find the optimal balance between crystallinity and surface area. For precipitation, lower temperatures generally favor smaller particle sizes.
-
-
Possible Cause 2: Collapse of Porous Structure During Drying (Sol-Gel). During conventional drying, capillary forces can cause the delicate pore structure of the gel to collapse, significantly reducing the surface area.
-
Solution: Employ supercritical drying to produce aerogels. This technique avoids the liquid-vapor interface, thus preserving the porous network.[10]
-
-
Possible Cause 3: Ostwald Ripening. Over extended aging times, larger particles can grow at the expense of smaller, more soluble ones, leading to an overall increase in particle size and a decrease in surface area.[6][11]
-
Solution: Control the aging time and temperature of the precipitate. Shorter aging times at lower temperatures can help maintain a high surface area.
-
Issue 2: Poor Reproducibility and Broad Particle Size Distribution
-
Possible Cause 1: Inconsistent Mixing and pH Gradients. In co-precipitation, inefficient stirring can lead to localized pH variations upon base addition, resulting in a heterogeneous nucleation and growth environment and consequently, a broad particle size distribution.[10]
-
Solution: Ensure rapid and uniform mixing. Use a high-speed mechanical stirrer and add the precipitating agent dropwise or via a syringe pump to maintain a consistent pH throughout the solution. A flow reactor can also provide excellent mixing control.[10]
-
-
Possible Cause 2: Agglomeration of Nanoparticles. Nanoparticles have high surface energy and a strong tendency to agglomerate to reduce this energy, which can lead to larger effective particle sizes and a broader distribution.[12]
-
Solution: Use stabilizing agents (capping ligands) such as citric acid or polyvinylpyrrolidone (B124986) (PVP) to prevent agglomeration.[5][13] These agents adsorb to the nanoparticle surface, providing steric or electrostatic repulsion.
-
-
Possible Cause 3: Fluctuation in Precursor Concentration. The concentration of the iron salt precursor can influence the nucleation and growth kinetics, affecting the final particle size.[4]
-
Solution: Precisely control the concentration of all reactants. Prepare stock solutions carefully and use accurate dispensing methods.
-
Issue 3: Gelatinous Precipitate that is Difficult to Filter
-
Possible Cause: Formation of Amorphous, Highly Hydrated this compound. This is a common characteristic of freshly precipitated this compound, which forms a gelatinous solid that can clog filter membranes.
-
Solution 1: Increase the aging time or temperature to promote the conversion to more crystalline and filterable phases, though this may reduce the surface area.
-
Solution 2: Use centrifugation instead of filtration to separate the solid from the liquid phase. This is often more effective for fine or gelatinous precipitates.
-
Solution 3: Employ a washing step with a solvent like ethanol (B145695) to aid in the dehydration and densification of the precipitate before final filtration.
-
Data Presentation
Table 1: Effect of Synthesis Parameters on the Surface Area of this compound and Related Iron Oxides
| Synthesis Method | Precursor | Key Parameter | Value | BET Surface Area (m²/g) | Reference |
| Precipitation | Ferrihydrite | Aging Time | Fresh | ~1100 | [6] |
| Precipitation | Ferrihydrite | Aging Time | 1 week | Decreases significantly | [6] |
| Sol-Gel | Fe(NO₃)₃·9H₂O | Drying Method | Evaporative (Xerogel) | ~150 | [10] |
| Sol-Gel | Fe(NO₃)₃·9H₂O | Drying Method | Supercritical CO₂ (Aerogel) | ~400 | [10] |
| Thermal Treatment | Fe(OH)₃ | Temperature | 150 °C | 114 | |
| Thermal Treatment | Fe(OH)₃ | Temperature | 200 °C | 142 | |
| Thermal Treatment | Fe(OH)₃ | Temperature | 300 °C | 102 | |
| Thermal Treatment | Fe(OH)₃ | Temperature | 450 °C | 31 | |
| Precipitation | - | Polymorph | α-FeOOH (Goethite) | 147 | [14] |
| Precipitation | - | Polymorph | β-FeOOH (Akaganeite) | 48 | [14] |
| Precipitation | - | Polymorph | γ-FeOOH (Lepidocrocite) | 294 | [14] |
| Precipitation | - | Polymorph | δ-FeOOH (Feroxyhyte) | 187 | [14] |
| Aero-Sol-Gel | FeCl₃·6H₂O | Solvent Amount | Varied | 3 - 210 | [4] |
Experimental Protocols
Protocol 1: Co-Precipitation Synthesis of High Surface Area this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium (B1175870) hydroxide (NH₄OH), 25% solution
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.5 M solution of FeCl₃·6H₂O in deionized water.
-
While vigorously stirring the iron chloride solution at room temperature, add 25% ammonium hydroxide solution dropwise until the pH of the solution reaches 8-9. A reddish-brown precipitate will form.
-
Continue stirring for 1 hour at room temperature to age the precipitate.
-
Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate three times with deionized water to remove residual ions, followed by two washes with ethanol to aid in drying. Centrifuge to collect the solid after each wash.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
-
For characterization, perform BET analysis to determine the specific surface area.
Protocol 2: Sol-Gel Synthesis of this compound Aerogel
This protocol describes a method to produce a high surface area aerogel.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Absolute ethanol
-
1,2-Epoxybutane (B156178) (or another suitable epoxide)
-
Deionized water
Procedure:
-
Dissolve 1.25 g of FeCl₃·6H₂O in 40 mL of absolute ethanol in a beaker. Use ultrasonication for approximately 20 minutes to ensure complete dissolution, resulting in a clear yellow solution.[4]
-
Simultaneously add 5 mL of 1,2-epoxybutane and 1 mL of deionized water to the solution while stirring.[4]
-
Allow the mixture to sit undisturbed until a stable gel is formed (i.e., the solution no longer flows).[4]
-
Carefully exchange the solvent in the gel with fresh ethanol several times over 2-3 days to remove any remaining reactants.
-
Place the gel in a supercritical dryer and perform drying with supercritical CO₂ to obtain the final aerogel.
-
Characterize the surface area of the resulting aerogel using BET analysis.
Visualizations
Caption: Workflow for co-precipitation synthesis of this compound.
Caption: Workflow for sol-gel synthesis of this compound aerogel.
Caption: Key parameter relationships influencing final surface area.
References
- 1. Pilot-scale co-precipitation synthesis of a novel active ingredient made of ultrasmall iron (oxyhydr)oxide nanoparticles for the treatment of hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis of Iron-Based Aerogels with Tailored Textural and Morphological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mrzgroup.umd.edu [mrzgroup.umd.edu]
- 5. mdpi.com [mdpi.com]
- 6. Evolution of the reactive surface area of ferrihydrite: time, pH, and temperature dependency of growth by Ostwald ripening - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of heating on surface-area of iron-oxide [repository.rothamsted.ac.uk]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Unravelling the growth mechanism of the co-precipitation of iron oxide nanoparticles with the aid of synchrotron X-Ray diffraction in solution - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. What Are The Key Issues In The Synthesis Of Nanomaterials? Overcoming Size, Shape, And Purity Control Challenges - Kintek Solution [kindle-tech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
troubleshooting iron(III) hydroxide nanoparticle instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron(III) hydroxide (B78521) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: My iron(III) hydroxide nanoparticle suspension is unstable and aggregates immediately after synthesis. What are the potential causes?
A1: Immediate aggregation of this compound nanoparticles is a common issue and can be attributed to several factors:
-
Incorrect pH: The stability of this compound nanoparticles is highly dependent on the pH of the solution. The point of zero charge (pzc) for iron oxides is typically around neutral pH (6-7).[1] At or near the pzc, the surface charge of the nanoparticles is minimal, leading to reduced electrostatic repulsion and subsequent aggregation.[2][3]
-
High Ionic Strength: The presence of excess ions in the solution can compress the electrical double layer around the nanoparticles, reducing the repulsive forces between them and causing aggregation.[4] This is particularly relevant if high concentrations of precursor salts were used.
-
Inadequate Surface Capping: The absence or insufficiency of a proper capping agent can leave the nanoparticle surfaces exposed, leading to agglomeration driven by van der Waals forces.
-
Suboptimal Temperature: The temperature during synthesis can influence the reaction kinetics and the final properties of the nanoparticles.[5] Inconsistent or incorrect temperatures can lead to poorly formed, unstable particles.
Q2: I observe a significant increase in particle size over time. How can I improve the long-term stability of my nanoparticle suspension?
A2: Maintaining long-term stability is crucial for the successful application of nanoparticles. To prevent size increase over time, consider the following:
-
Surface Functionalization: Covalently attaching stabilizing molecules, such as polyethylene (B3416737) glycol (PEG), to the nanoparticle surface can provide steric hindrance, preventing particles from approaching each other and aggregating.[6]
-
Control of Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between particles. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good colloidal stability.[7] Adjusting the pH away from the pzc can increase the surface charge and, consequently, the zeta potential.
-
Use of Surfactants: Surfactants can adsorb onto the nanoparticle surface, providing stability through either electrostatic or steric repulsion.[8] The choice of surfactant (cationic, anionic, or non-ionic) will depend on the desired surface properties and the solvent system.
-
Storage Conditions: Store the nanoparticle suspension at a low temperature (e.g., 4°C) to reduce Brownian motion and the frequency of particle collisions. Avoid freeze-thawing cycles unless appropriate cryoprotectants are used, as this can induce aggregation.[6]
Q3: The characterization of my nanoparticles shows a broad size distribution. How can I synthesize more monodisperse this compound nanoparticles?
A3: Achieving a narrow size distribution is often critical for nanoparticle applications. To improve monodispersity:
-
Controlled Precipitation: The co-precipitation method is widely used for its simplicity.[5] However, to achieve monodispersity, it's essential to have precise control over parameters like the rate of addition of the precipitating agent, stirring speed, temperature, and the ratio of Fe2+ to Fe3+ ions.[5]
-
Microemulsion Synthesis: This method involves creating a water-in-oil microemulsion where the aqueous nanodroplets act as nanoreactors. This confinement allows for the synthesis of highly monodisperse nanoparticles.[8][9]
-
Thermal Decomposition: The thermal decomposition of iron precursors in high-boiling point organic solvents with surfactants can yield highly uniform nanoparticles.[5][10] This method offers excellent control over size and shape but requires more stringent experimental conditions.
-
Post-synthesis Size Selection: Techniques like centrifugation or size-exclusion chromatography can be used to narrow the size distribution of a pre-synthesized nanoparticle batch.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Visible Precipitate/Aggregation | pH is near the point of zero charge (pzc). | Adjust the pH of the suspension to be significantly higher or lower than the pzc (typically pH < 5 or pH > 8 for iron oxides).[1][11] |
| High ionic strength of the medium. | Purify the nanoparticles by dialysis or repeated centrifugation and redispersion in deionized water or a low ionic strength buffer to remove excess salts. | |
| Inadequate surface coating. | Introduce a suitable stabilizing agent (e.g., citrate, oleic acid, PEG) during or after synthesis to provide electrostatic or steric stabilization.[6] | |
| Inconsistent Particle Size | Poor control over reaction parameters. | Precisely control the temperature, stirring rate, and the rate of addition of reactants during synthesis.[5] |
| Inhomogeneous nucleation and growth. | Consider a synthesis method that separates the nucleation and growth phases, such as a seeded-growth approach. | |
| Low Yield | Incomplete precipitation. | Ensure the final pH is sufficiently high to precipitate all the iron hydroxides. Ammonia or sodium hydroxide are commonly used as precipitating agents.[12][13] |
| Loss of material during washing steps. | Optimize the centrifugation speed and duration to ensure complete pelleting of the nanoparticles without causing irreversible aggregation. | |
| Phase Impurities (e.g., Goethite, Hematite) | Inappropriate reaction conditions (pH, temperature). | The formation of different iron oxide/hydroxide phases is highly dependent on pH and temperature. For example, goethite can form at lower pH, while magnetite/maghemite formation is favored at higher pH.[14][15] |
| Oxidation of the nanoparticles. | For the synthesis of specific iron oxide phases like magnetite (Fe3O4), it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to maghemite (γ-Fe2O3) or hematite (B75146) (α-Fe2O3).[8][16] |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of this compound Nanoparticles
This protocol describes a common method for synthesizing this compound nanoparticles.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare a 0.1 M solution of FeCl₃·6H₂O in deionized water.
-
Prepare a 0.5 M solution of NaOH or NH₄OH in deionized water.
-
Place the FeCl₃ solution on a magnetic stirrer and stir vigorously.
-
Slowly add the NaOH or NH₄OH solution dropwise to the FeCl₃ solution. A reddish-brown precipitate of this compound will form immediately.
-
Continue stirring for 30 minutes after the addition of the base is complete to ensure a uniform reaction.
-
Separate the nanoparticles from the solution by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step (centrifugation and redispersion) three times to remove unreacted precursors and excess ions.
-
After the final wash, resuspend the nanoparticles in a suitable solvent for storage or further use.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution of nanoparticles in a suspension.
Procedure:
-
Prepare a dilute, optically clear suspension of the this compound nanoparticles in a suitable solvent (e.g., deionized water or buffer). The concentration should be optimized to avoid multiple scattering effects.
-
Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including the solvent refractive index and viscosity, and the measurement temperature.
-
Perform the measurement. The instrument will report the Z-average diameter and the polydispersity index (PDI). A PDI value below 0.3 generally indicates a relatively narrow size distribution.
Visualizations
Caption: A flowchart for troubleshooting this compound nanoparticle instability.
Caption: A workflow diagram for the co-precipitation synthesis of nanoparticles.
References
- 1. Application of Iron Oxide as a pH-dependent Indicator for Improving the Nutritional Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colloidal and chemical stabilities of iron oxide nanoparticles in aqueous solutions: the interplay of structural, chemical and environmental drivers - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. blog.techinstro.com [blog.techinstro.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of iron hydroxide/oxide nanoparticles prepared in microemulsions stabilized with cationic/non-ionic surfactant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Controlled synthesis of iron oxyhydroxide (FeOOH) nanoparticles using secretory compounds from Chlorella vulgaris microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Regeneration of Iron(III) Hydroxide Adsorbents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of iron(III) hydroxide (B78521) adsorbents.
Troubleshooting Guides
This section addresses specific issues that may arise during the regeneration and reuse of iron(III) hydroxide adsorbents.
Issue 1: Decreased Adsorption Capacity After Regeneration
Question: My this compound adsorbent shows significantly lower adsorption capacity for my target analyte (e.g., arsenic, heavy metals) after the first regeneration cycle. What could be the cause, and how can I resolve this?
Answer:
A decrease in adsorption capacity is a common issue and can be attributed to several factors:
-
Incomplete Desorption: A portion of the previously adsorbed contaminant may remain strongly bound within the adsorbent's pores or to specific active sites.[1] This is often the case with complex oxyanions like arsenate, where a fraction can be resistant to desorption even with strong regenerants.[2]
-
Changes in Adsorbent Structure: The regeneration process itself, particularly with strong acids or bases, can alter the physical and chemical properties of the adsorbent. This can include changes in surface area, pore volume, and the crystallinity of the this compound.[1] For instance, alkaline treatment can lead to an increase in pore volume and surface area, but this doesn't always translate to improved performance.[1]
-
Adsorbent Dissolution: Although this compound is generally insoluble, some dissolution can occur, especially at very high pH values, leading to a loss of active material.[3]
-
Fouling by Co-contaminants: The presence of other substances in the feed solution, such as silica (B1680970) or natural organic matter, can foul the adsorbent surface and may not be effectively removed during the standard regeneration process. Adsorbed silica, for example, can significantly impact regeneration efficiency on certain types of media.[2]
Troubleshooting Steps:
-
Optimize Regenerant Concentration: Experiment with increasing the concentration of your regenerant. For arsenate, for example, increasing NaOH concentration from 1.0 M to 2.5-5.0 M has been shown to significantly reduce the desorption-resistant fraction.[2]
-
Increase Contact Time: Allow for a longer contact time between the adsorbent and the regenerant solution to ensure more complete desorption.
-
Incorporate a Rinsing Step: Thoroughly rinse the adsorbent with deionized water after regeneration to remove any residual regenerant and desorbed contaminants.
-
Consider a Multi-Step Regeneration Protocol: A common and effective method, particularly for arsenic removal, involves a three-step process: backwashing, caustic regeneration (e.g., with NaOH), and acid neutralization/conditioning (e.g., with H2SO4).[3][4]
-
Analyze for Fouling Agents: If you suspect fouling, analyze your feed solution for potential interfering ions like silicates, phosphates, or humic acids.[5][6] You may need to incorporate a pre-treatment step to remove these before the adsorption stage.
Issue 2: Incomplete Desorption of the Target Analyte
Question: I am unable to achieve complete desorption of my target analyte from the this compound adsorbent, even with extended regeneration times. How can I improve the desorption efficiency?
Answer:
Incomplete desorption is a key factor limiting the reusability of adsorbents. The following factors can contribute to this issue:
-
Strong Analyte-Adsorbent Interactions: The chemical bond between the analyte and the this compound surface may be very strong, making it difficult to break with standard regenerants. For example, arsenate forms inner-sphere complexes with ferric hydroxide.[2]
-
Diffusion Limitations: The analyte may have diffused into micropores within the adsorbent, making it difficult for the regenerant to access and desorb these molecules.[1]
-
Sub-optimal pH: The pH of the regenerant solution is critical for desorption. For many anions, a high pH is required to deprotonate the adsorbent surface and promote release. Conversely, for cations, a low pH is typically more effective.[7]
Troubleshooting Steps:
-
Adjust Regenerant pH: Ensure the pH of your regenerant solution is optimal for desorbing your specific analyte. For anions like arsenate and vanadate, a high pH (typically >12) using NaOH is effective.[1][3] For cationic metals, an acidic regenerant (e.g., HCl or H2SO4) is generally preferred.[7][8]
-
Increase Regenerant Strength: As mentioned previously, increasing the molarity of the regenerant can overcome equilibrium limitations.[2]
-
Add a Competing Ion: For certain adsorbents, particularly those with an ion-exchange functionality, adding a salt like NaCl to the NaOH regenerant can significantly enhance the desorption of anions like arsenate.[2] The chloride ions compete with the desorbed arsenate for the anion-exchange sites, preventing readsorption.
-
Consider Oxidative Regeneration: For organic contaminants like reactive dyes, an oxidative regeneration approach using hydrogen peroxide (H2O2) can be highly effective.[9] The this compound surface catalyzes the formation of hydroxyl radicals, which then degrade the adsorbed organic molecules.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for regenerating this compound adsorbents?
A1: The most common regeneration methods involve chemical treatments to reverse the adsorption process. These include:
-
Alkaline Regeneration: This is widely used for adsorbents saturated with anions like arsenate, vanadate, and phosphate.[1][2] Sodium hydroxide (NaOH) is the most common reagent, as the high pH promotes the desorption of negatively charged ions.
-
Acidic Regeneration: This method is effective for removing adsorbed cationic heavy metals.[8] Reagents such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) are used to protonate the adsorbent surface and displace the metal ions.[7]
-
Oxidative Regeneration: This is a more specialized method used for adsorbents that have captured organic pollutants like dyes.[9] It uses an oxidizing agent, typically hydrogen peroxide, to chemically degrade the adsorbed contaminants.[9]
Q2: How many times can I regenerate and reuse my this compound adsorbent?
A2: The number of possible regeneration cycles depends on the specific adsorbent, the contaminant being removed, and the regeneration protocol used. Some studies have shown that adsorbents can be reused for multiple cycles, with one study demonstrating 50 cycles for metal removal from plating waste with no deterioration in performance.[8] However, a gradual decrease in adsorption efficiency after each cycle is common.[1] It is recommended to perform cycle experiments to determine the effective lifespan of the adsorbent for your specific application.
Q3: What is a typical multi-step regeneration protocol for arsenic removal?
A3: A widely cited effective protocol for regenerating granular ferric hydroxide media used for arsenic removal consists of three main steps[3][4]:
-
Backwash: An upflow of water to remove any particulate matter and to fluidize the adsorbent bed.
-
Caustic Regeneration: An upflow of a sodium hydroxide (NaOH) solution (e.g., 4%) to strip the adsorbed arsenic from the media.[3]
-
Acid Neutralization and Conditioning: A downflow of an acid solution (e.g., sulfuric acid) to neutralize the residual caustic solution and condition the media for the next adsorption cycle.[3]
Q4: Does the regeneration process create a hazardous waste stream?
A4: Yes, the regeneration process concentrates the previously adsorbed contaminants into a smaller volume of the regenerant solution. This spent regenerant, which can have high concentrations of toxic substances like arsenic or heavy metals, must be handled and disposed of as hazardous waste in accordance with local regulations.[10][11] In some cases, it may be possible to recover the concentrated metals from the regenerant solution.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the regeneration of this compound adsorbents.
Table 1: Desorption Efficiency of Various Contaminants
| Contaminant | Adsorbent Type | Regenerant | Desorption Efficiency | Source |
| Vanadium | Ferric oxyhydroxide | 1-3 M NaOH | 68-85% | [1] |
| Arsenic | Granular Ferric Oxide (GFO) | 4% NaOH (pH 13) | Up to 92% | [3] |
| Iron(III) | Natural Pumice | HCl | ~37% | [12] |
| Iron(III) | Natural Pumice | NaOH | ~26% | [12] |
| Various Metals | Ferrihydrite | Mildly Acidic Solution (pH 3.5-4.5) | High and steady over 50 cycles | [8] |
Table 2: Impact of Regeneration on Adsorbent Properties
| Adsorbent | Regenerant | Change in BET Surface Area | Change in Total Pore Volume | Source |
| Granular iron sorbent (goethite) | NaOH | +35-38% | +123-130% | [1] |
| Ferric oxyhydroxide (CFH-12) | NaOH | Wider pore size distribution | Significant increase | [1] |
Experimental Protocols
Protocol 1: Alkaline Regeneration for Arsenate-Loaded Adsorbents
This protocol is based on the multi-step process for regenerating granular ferric hydroxide media.[3][4]
-
Adsorbent Preparation: Place the exhausted this compound adsorbent in a suitable column or vessel.
-
Backwashing: Initiate an upflow of clean water through the adsorbent bed at a rate sufficient to fluidize the media. Continue for 15-30 minutes to remove any trapped solids.
-
Caustic Regeneration:
-
Prepare a 4% (w/v) sodium hydroxide (NaOH) solution.
-
Introduce the NaOH solution in an upflow direction through the adsorbent bed.
-
Maintain a continuous flow or allow for a prolonged contact time (e.g., several hours), depending on the specific adsorbent and loading.
-
Collect the effluent, which will contain a high concentration of desorbed arsenic.
-
-
Rinsing: Pass clean water through the adsorbent bed to flush out the remaining NaOH solution. Monitor the pH of the effluent until it returns to near-neutral.
-
Acid Neutralization:
-
Prepare a dilute solution of sulfuric acid (H2SO4). The concentration should be sufficient to neutralize the residual alkalinity.
-
Introduce the acid solution in a downflow direction.
-
Monitor the effluent pH until it stabilizes within the desired range for the next adsorption cycle.
-
-
Final Rinse: Perform a final rinse with clean water to remove any remaining acid. The adsorbent is now ready for reuse.
Protocol 2: Acidic Regeneration for Heavy Metal-Loaded Adsorbents
This protocol is a general procedure for desorbing cationic metals.[7][8]
-
Adsorbent Preparation: Separate the metal-loaded adsorbent from the treated solution by centrifugation or filtration.
-
Acidic Desorption:
-
Solid-Liquid Separation: Separate the regenerated adsorbent from the acidic regenerant (which now contains the desorbed metals) by centrifugation or filtration.
-
Neutralization and Rinsing:
-
Thoroughly wash the adsorbent with deionized water to remove residual acid.
-
If necessary, neutralize the adsorbent with a mild base before drying or reusing.
-
-
Reactivation: The adsorbent is now ready for another adsorption cycle.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding Regeneration of Arsenate-Loaded Ferric Hydroxide-Based Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regenerating an Arsenic Removal Iron-Bed Adsorptive Media System, Part 1: The Regeneration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Adsorption Capacities of Iron Hydroxide for Arsenate and Arsenite Removal from Water by Chemical Coagulation: Kinetics, Thermodynamics and Equilibrium Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. p2infohouse.org [p2infohouse.org]
- 9. researchgate.net [researchgate.net]
- 10. A critical review on arsenic removal from water using iron-based adsorbents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08512A [pubs.rsc.org]
- 11. A critical review on arsenic removal from water using iron-based adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iwaponline.com [iwaponline.com]
Technical Support Center: Iron(III) Hydroxide Surface Chemistry and Adsorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron(III) hydroxide (B78521). The information focuses on the critical role of pH in modulating its surface charge and adsorption characteristics.
Frequently Asked Questions (FAQs)
1. What is the point of zero charge (PZC) of iron(III) hydroxide, and why is it important?
The point of zero charge (PZC) is the pH at which the net surface charge of this compound is zero.[1][2][3][4] It is a crucial parameter because it determines the electrostatic interactions between the this compound surface and charged species in the surrounding solution.
-
Below the PZC: The surface is predominantly positively charged due to the protonation of surface hydroxyl groups (S-OH + H⁺ ⇌ S-OH₂⁺). This promotes the adsorption of anions.[5][6]
-
Above the PZC: The surface is predominantly negatively charged due to the deprotonation of surface hydroxyl groups (S-OH ⇌ S-O⁻ + H⁺). This favors the adsorption of cations.[5][6]
The PZC of this compound can vary depending on its form (e.g., amorphous, goethite, hematite) and the presence of impurities, but it typically falls within the range of pH 6 to 9.[1][5][7]
2. How does pH affect the adsorption of different types of molecules onto this compound?
The pH of the solution is a master variable controlling adsorption on this compound by influencing both the surface charge of the adsorbent and the chemical speciation of the adsorbate.
-
Cations (e.g., heavy metals like Ni²⁺, Cd²⁺, Zn²⁺): Adsorption of cations generally increases with increasing pH, particularly at pH values above the PZC where the surface is negatively charged, leading to favorable electrostatic attraction.[8]
-
Anions (e.g., arsenate, chromate, phosphate): Adsorption of anions is typically highest at pH values below the PZC, where the positively charged surface attracts negatively charged species. As the pH increases towards and beyond the PZC, electrostatic repulsion leads to a decrease in anion adsorption.[9][10][11][12]
-
Organic Compounds: The effect of pH on the adsorption of organic compounds depends on their functional groups and whether they behave as acids or bases. For organic acids, adsorption is often favored at pH values below their pKa and below the PZC of the this compound. For organic bases, the opposite is generally true.
3. What are the common experimental methods to determine the point of zero charge (PZC) of this compound?
Several methods can be used to determine the PZC of this compound. It is often recommended to use multiple techniques to obtain a reliable value.[13] Common methods include:
-
Potentiometric Titration: This involves titrating a suspension of this compound with an acid or base at different ionic strengths. The PZC is the pH at which the titration curves at different ionic strengths intersect.[1][14]
-
Salt Addition Method (or pH Drift Method): In this method, a series of this compound suspensions are prepared at different initial pH values. An inert electrolyte is added to each suspension, and the final pH is measured after equilibration. The PZC is the initial pH at which the pH does not change upon the addition of the salt.[15]
-
Mass Titration: This method involves measuring the pH of a solution after the addition of increasing amounts of the solid material. The pH will plateau at the PZC.[13]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected adsorption results at a specific pH.
| Possible Cause | Troubleshooting Step |
| Incorrect PZC assumption for your specific this compound. | The PZC can vary based on the synthesis method and age of the this compound. Determine the PZC of your specific material using one of the methods described in the FAQs. |
| Presence of competing ions in your solution. | Anions like phosphate (B84403) and silicate (B1173343) can compete with other anions for adsorption sites.[12] Analyze your solution for competing species and consider their potential impact on your results. |
| Aging of the this compound precipitate. | Freshly precipitated this compound can undergo structural changes over time, which can alter its surface area and reactivity.[16] Use freshly prepared this compound for your experiments to ensure consistency. |
| Precipitation of the adsorbate at the experimental pH. | Some metal ions can precipitate as hydroxides at higher pH values, leading to an overestimation of adsorption.[17] Check the solubility of your adsorbate at the experimental pH and adjust if necessary. |
Issue 2: Difficulty in determining the point of zero charge (PZC).
| Possible Cause | Troubleshooting Step |
| Insufficient equilibration time. | The surface protonation/deprotonation reactions need time to reach equilibrium. Ensure sufficient mixing and equilibration time during your PZC determination experiments. |
| Inappropriate background electrolyte. | The chosen electrolyte should be "indifferent," meaning it does not specifically adsorb onto the this compound surface. Sodium nitrate (B79036) (NaNO₃) or sodium chloride (NaCl) are commonly used. |
| Low surface area of the material. | For methods like potentiometric titration, a material with a very low surface area may not show a clear intersection point. Consider using a method more suitable for low-surface-area materials, such as the salt addition method.[13] |
Quantitative Data
Table 1: Point of Zero Charge (PZC) of Various Iron(III) Hydroxides
| This compound Form | PZC (pH) | Reference(s) |
| Amorphous Iron Hydroxide | 5.4 | [18] |
| Amorphous Iron Hydroxide | 7.45 | [6][14] |
| Goethite (α-FeOOH) | 7.20 - 7.5 | [13] |
| Hematite (α-Fe₂O₃) | 8.5 | [1] |
| Iron(III) oxyhydroxides | 3.6 ± 0.7 | [3][4] |
Table 2: Adsorption of Various Species on this compound at Different pH Values
| Adsorbate | Adsorbent | pH | Adsorption Capacity/Efficiency | Reference(s) |
| Arsenic(V) | Iron hydroxide nanopetalines | 4.0 | 217.76 mg/g | [9] |
| Arsenic(V) | Iron hydroxide nanopetalines | 8.0 | 187.84 mg/g | [9] |
| Arsenic(III) | Iron hydroxide nanopetalines | 4.0 | 91.74 mg/g | [9] |
| Arsenic(III) | Iron hydroxide nanopetalines | 8.0 | 147.06 mg/g | [9] |
| Chromate | Iron Hydroxide | 3-9 | Adsorption decreases with increasing pH | [11] |
| Nickel(II) | Iron Hydroxide | 3 | Maximum adsorption observed | [17] |
| Iron(III) | Coffee Husk | 3 | 95% adsorbent | [17] |
| Mercury(II) | Coffee Husk | 5 | 97% adsorbent | [17] |
Experimental Protocols & Visualizations
Experimental Protocol: Determination of PZC by Salt Addition Method
-
Preparation of this compound Suspension: Prepare a stock suspension of your this compound in deionized water.
-
Initial pH Adjustment: Prepare a series of flasks, each containing the same volume of the this compound suspension. Adjust the initial pH of each flask to a different value (e.g., from 3 to 11 in increments of 1 pH unit) using dilute HNO₃ or NaOH.
-
Equilibration: Seal the flasks and allow them to equilibrate for a set period (e.g., 24 hours) with constant agitation.
-
pH Measurement (pH_initial): Measure the pH of each suspension.
-
Salt Addition: Add a small, constant volume of a concentrated inert electrolyte solution (e.g., 1 M NaNO₃) to each flask.
-
Final Equilibration: Reseal the flasks and allow them to equilibrate for another set period (e.g., 24 hours) with constant agitation.
-
pH Measurement (pH_final): Measure the final pH of each suspension.
-
Data Analysis: Plot ΔpH (pH_final - pH_initial) against the initial pH. The point where the curve intersects the x-axis (ΔpH = 0) is the PZC.[15]
Visualizations
Caption: Relationship between pH, PZC, and surface charge of this compound.
Caption: Experimental workflow for PZC determination using the salt addition method.
Caption: Surface reactions governing charge and adsorption on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. electrochemsci.org [electrochemsci.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The point of zero charge of natural and synthetic ferrihydrites and its relation to adsorbed silicate | Clay Minerals | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Arsenic removal performance and mechanism from water on iron hydroxide nanopetalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adsorption Capacities of Iron Hydroxide for Arsenate and Arsenite Removal from Water by Chemical Coagulation: Kinetics, Thermodynamics and Equilibrium Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of pH and Anion Type on the Aging of Freshly Precipitated this compound Sludges | Semantic Scholar [semanticscholar.org]
- 17. springjournals.net [springjournals.net]
- 18. Sorption Properties of Freshly Precipitated this compound toward Nickel Ions. Part 2. Structure and Composition of this compound Precipitates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
preventing agglomeration of iron(III) hydroxide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of iron(III) hydroxide (B78521) during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of iron(III) hydroxide agglomeration during synthesis?
A1: Agglomeration of this compound particles during synthesis is a common issue driven by the high surface energy of nanoparticles, leading them to cluster to minimize this energy. Key contributing factors include:
-
High pH: While necessary for precipitation, excessively high or rapidly changing pH can lead to rapid, uncontrolled nucleation and growth, promoting agglomeration.[1][2][3]
-
High Precursor Concentration: Elevated concentrations of iron(III) salts can increase the rate of particle formation, resulting in a higher likelihood of collisions and subsequent agglomeration.[4]
-
Inadequate Stirring: Insufficient agitation of the reaction mixture fails to provide uniform dispersion of precursors and newly formed particles, creating localized areas of high concentration where agglomeration is more likely to occur.
-
Temperature: Temperature influences both the hydrolysis of iron salts and the kinetics of particle formation.[5][6][7][8] Inconsistent or inappropriate temperatures can lead to non-uniform particle growth and aggregation.
-
Absence of Stabilizers: Without agents to coat the particle surfaces, there are no repulsive forces to prevent them from sticking together.[9][10]
Q2: How does pH control influence particle size and prevent agglomeration?
A2: pH is a critical parameter in the synthesis of this compound as it governs the hydrolysis of Fe(III) ions and the subsequent precipitation of Fe(OH)₃.[1][2]
-
Low pH (acidic): In acidic conditions (pH < 3.5), iron remains in its soluble ionic form (Fe³⁺), and precipitation does not occur.[3]
-
Optimal pH range (neutral to mildly alkaline): Controlled, gradual addition of a base to achieve a pH between 7 and 10 is often optimal for forming stable, well-dispersed nanoparticles. This slow addition allows for controlled nucleation and growth, minimizing agglomeration.[1][2]
-
High pH (alkaline): At highly alkaline pH (>10), the precipitation rate is very rapid, which can lead to the formation of large, amorphous, and often gelatinous precipitates that are difficult to handle and prone to agglomeration.[1][2][11]
Q3: What role do stabilizing agents play in preventing agglomeration?
A3: Stabilizing agents, or capping agents, are crucial for preventing agglomeration by adsorbing onto the surface of the newly formed this compound nanoparticles. This creates a protective layer that prevents the particles from coming into direct contact and sticking together. Stabilization can be achieved through two main mechanisms:
-
Steric Hindrance: Large molecules, such as polymers (e.g., polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP)), physically block the particles from approaching each other.[10][12]
-
Electrostatic Repulsion: Charged molecules (e.g., citrate, polyphosphates) create a surface charge on the particles, causing them to repel each other.[9][13]
The choice of stabilizer depends on the desired properties of the final nanoparticles and their intended application.
Q4: Can the rate of precursor addition affect the final particle characteristics?
A4: Absolutely. The rate at which the iron salt solution and the precipitating agent (base) are mixed significantly impacts the nucleation and growth phases of particle formation.
-
Slow Addition: A slow, controlled addition rate generally leads to more uniform particle sizes and reduced agglomeration. It allows for a steady, controlled supersaturation level, promoting uniform nucleation and subsequent growth.
-
Rapid Addition: Fast addition can cause a sudden, high degree of supersaturation, leading to a burst of nucleation and the formation of many small particles that are then prone to agglomeration as they grow.[14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate formation of large, gelatinous precipitate | - pH increased too rapidly.- High concentration of precursors.- Inadequate stirring. | - Add the precipitating agent (base) dropwise with vigorous stirring.- Dilute the iron salt precursor solution.- Increase the stirring speed to ensure homogeneous mixing. |
| Final product consists of large, hard agglomerates | - Insufficient stabilization.- High drying temperature causing fusion of particles.- Ostwald ripening during aging. | - Add a suitable stabilizing agent (e.g., citrate, PEG) during or immediately after synthesis.- Dry the product at a lower temperature, or consider freeze-drying (lyophilization).- Control the aging time and temperature to minimize particle coarsening. |
| Wide particle size distribution | - Non-uniform mixing.- Fluctuation in reaction temperature.- Uncontrolled nucleation. | - Ensure vigorous and consistent stirring throughout the reaction.- Use a temperature-controlled water bath to maintain a constant reaction temperature.- Control the rate of addition of the precipitating agent to manage the supersaturation level. |
| Poor colloidal stability of the final suspension | - Lack of sufficient surface charge or steric hindrance.- Inappropriate pH of the final suspension. | - Add a suitable stabilizer to the suspension and ensure proper coating.- Adjust the pH of the suspension to be away from the isoelectric point of the particles to enhance electrostatic repulsion. |
Experimental Protocols
Protocol 1: Controlled Co-Precipitation of this compound Nanoparticles
This protocol aims to synthesize this compound nanoparticles with a narrow size distribution by controlling the rate of precipitation.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Deionized water
-
Citric acid (stabilizer, optional)
Procedure:
-
Prepare a 0.1 M solution of FeCl₃·6H₂O in deionized water. If using a stabilizer, dissolve citric acid in this solution at a desired concentration (e.g., 0.05 M).
-
Place the FeCl₃ solution in a beaker on a magnetic stirrer and begin vigorous stirring.
-
Slowly add a 0.5 M NH₄OH solution dropwise to the FeCl₃ solution using a burette or a syringe pump at a constant rate (e.g., 1 mL/min).
-
Monitor the pH of the solution continuously. Continue adding NH₄OH until the pH reaches a value between 7.0 and 8.0.
-
Allow the reaction to stir for an additional 30 minutes at room temperature to ensure complete precipitation and aging.
-
The resulting brownish precipitate is the this compound nanoparticles.
-
Separate the nanoparticles from the solution by centrifugation (e.g., 4000 rpm for 20 minutes).[16]
-
Wash the precipitate several times with deionized water to remove any unreacted ions. This can be done by resuspending the pellet in water and repeating the centrifugation step.
-
For a dry powder, the final pellet can be dried in an oven at a low temperature (e.g., 50°C) or freeze-dried.
Protocol 2: Synthesis by Forced Hydrolysis for Crystalline Iron Oxyhydroxide Nanoparticles
This method is suitable for producing more crystalline phases like goethite (α-FeOOH) or lepidocrocite (γ-FeOOH) and involves heating an iron salt solution.[4]
Materials:
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Deionized water
Procedure:
-
Prepare an iron(III) nitrate solution with a specific concentration in deionized water. The concentration will influence the resulting crystalline phase (lower concentrations favor γ-FeOOH, while higher concentrations favor α-FeOOH).[4]
-
Place the solution in a sealed reaction vessel.
-
Heat the solution in an oven or a heating mantle to a specific temperature (e.g., 60-90°C) and maintain it for a set period (e.g., 24-72 hours).[5][8] The aging at elevated temperatures promotes the transformation of the initial precipitate into more crystalline forms.
-
After the aging period, allow the solution to cool to room temperature.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product repeatedly with deionized water.
-
Dry the final product under vacuum or at a low temperature.
Data Presentation
Table 1: Effect of pH on this compound Precipitation
| pH Range | Predominant Iron Species | Precipitation Behavior | Typical Particle Characteristics |
| < 3.5 | Fe³⁺ (aq), Fe(OH)²⁺ (aq) | No precipitation | - |
| 3.5 - 7.0 | Fe(OH)₂⁺ (aq), Fe(OH)₃ (s) | Gradual precipitation starts | Formation of smaller, potentially more crystalline particles |
| 7.0 - 10.0 | Fe(OH)₃ (s) | Complete precipitation | Optimal range for controlled nanoparticle synthesis |
| > 10.0 | Fe(OH)₃ (s), Fe(OH)₄⁻ (aq) | Rapid and complete precipitation | Often results in gelatinous, amorphous, and agglomerated precipitates |
Source: Adapted from information in[1][2][3]
Table 2: Influence of Synthesis Parameters on Agglomeration
| Parameter | Condition Favoring Agglomeration | Condition Preventing Agglomeration |
| pH Control | Rapid increase to high pH | Gradual increase to a neutral/mildly alkaline pH |
| Precursor Concentration | High | Low |
| Stirring Rate | Low / Inconsistent | High / Vigorous and consistent |
| Temperature | High temperature during rapid precipitation | Controlled temperature, lower temperature for initial precipitation |
| Stabilizers | Absent | Present (e.g., citrate, PEG, PVP) |
| Rate of Addition | Fast | Slow |
Visualizations
A troubleshooting workflow for this compound synthesis.
Key strategies to prevent agglomeration during synthesis.
References
- 1. Speciation Controls the Kinetics of Iron Hydroxide Precipitation and Transformation at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. scispace.com [scispace.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [researchportal.murdoch.edu.au]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Unravelling the growth mechanism of the co-precipitation of iron oxide nanoparticles with the aid of synchrotron X-Ray diffraction in solution - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. Co-precipitation synthesis of stable iron oxide nanoparticles with NaOH: New insights and continuous production via flow chemistry - UCL Discovery [discovery.ucl.ac.uk]
- 16. Controlled synthesis of iron oxyhydroxide (FeOOH) nanoparticles using secretory compounds from Chlorella vulgaris microalgae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Filtration of Iron(III) Hydroxide Precipitates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the filtration of gelatinous iron(III) hydroxide (B78521) precipitates.
Troubleshooting Guide
Issue: Slow or Clogged Filtration
When filtering iron(III) hydroxide, slow filtration rates or complete clogging of the filter medium are common issues. This is often due to the gelatinous and fine-particulate nature of the precipitate.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Fine, Gelatinous Precipitate | Increase Particle Size: Employ aging, temperature control, or pH adjustment to promote the growth of larger, more crystalline particles which are easier to filter.[1][3] |
| Filter Medium Blinding | Use a Filter Aid: Apply a precoat of a filter aid (e.g., diatomaceous earth, perlite) to the filter medium before filtration to prevent clogging by fine particles.[4][5][6] Adding a filter aid as a "body feed" to the slurry can also increase the porosity of the filter cake.[7] |
| High Cake Resistance | Optimize Precipitation Conditions: Increasing the temperature and residence time (aging) during precipitation can significantly reduce the specific filter cake resistance.[3][8] |
| Incorrect pH | Adjust pH: The optimal pH for coagulation and precipitation can influence particle size and filterability. For ferric iron, precipitation can begin at a pH of around 3.5.[9][10] A pH range of 6 to 8 is often optimal for coagulation, leading to the formation of larger flocs.[11] |
Frequently Asked Questions (FAQs)
Precipitation and Aging
Q1: How does temperature affect the filtration of this compound?
A1: Increasing the reaction temperature during precipitation significantly improves filtration performance.[3] Higher temperatures lead to the formation of more crystalline and larger particles with a lower surface area, which reduces the specific filter cake resistance by over an order of magnitude when increasing the temperature from 25°C to 75°C.[3] This results in faster filtration and a filter cake with lower moisture content.[3]
Q2: What is the optimal pH for precipitating and filtering this compound?
A2: The optimal pH depends on the specific goal. For the precipitation of Fe(III), a pH of approximately 3.5 is sufficient.[9][10] However, for effective coagulation and flocculation to form larger, more easily filterable particles, a pH range of 6 to 8 is generally considered optimal.[11] A gradual increase in pH can also promote the growth of larger agglomerates, leading to a denser sludge.[12]
Q3: What is "aging" or "digestion" of a precipitate and how does it help filtration?
A3: Aging, also known as digestion, is the process of allowing the precipitate to remain in contact with the mother liquor, often at an elevated temperature, for a period of time. This process allows for the transformation of the initial amorphous, gelatinous precipitate into larger, more crystalline, and more easily filterable particles.[3] Increasing the residence time during precipitation has been shown to decrease filter cake resistance.[8]
Filter Aids
Q4: What are filter aids and when should I use them?
A4: Filter aids are inert, porous materials like diatomaceous earth (kieselguhr) or perlite (B1173460) that are used to improve filtration.[4][7] They are particularly useful for filtering gelatinous precipitates like this compound that can clog the filter medium.[4][5] You should consider using a filter aid if you are experiencing very slow filtration rates or if the filtrate is not clear.
Q5: How do I use a filter aid?
A5: Filter aids can be used in two primary ways:
-
Precoat: A thin layer of the filter aid is applied to the filter medium before starting the filtration. This prevents the gelatinous precipitate from directly contacting and blinding the filter cloth.[4][6]
-
Body Feed: The filter aid is added directly to the slurry before filtration. This increases the porosity and reduces the compressibility of the filter cake as it forms, maintaining a higher filtration rate.[7] A combination of both methods can also be used.[7]
Experimental Protocols
Q6: Can you provide a basic protocol for precipitating this compound to improve its filterability?
A6: The following is a generalized protocol based on common laboratory practices:[13][14]
-
Dissolution & Oxidation: Dissolve the iron(III) salt in distilled water. If starting with an iron(II) salt, add an oxidizing agent like hydrogen peroxide or nitric acid and heat to ensure complete oxidation to iron(III).[14]
-
pH Adjustment & Precipitation: Heat the solution to boiling.[14] Slowly add a base, such as a dilute ammonia (B1221849) solution or sodium hydroxide, with constant stirring until the desired pH for precipitation is reached (e.g., pH 7-8).[14][15] A slow, controlled addition is crucial.[12]
-
Aging/Digestion: Keep the solution hot (e.g., boiling for 1 minute) and then allow the precipitate to age or digest in the hot mother liquor without stirring.[14] This allows the precipitate to settle and for the particle characteristics to improve.
-
Filtration: Decant the supernatant and then transfer the precipitate to the filter. If using a filter aid, apply a precoat to the filter paper first.
-
Washing: Wash the precipitate with a hot solution, such as 1% ammonium (B1175870) nitrate, to remove any soluble impurities.[14] Test the filtrate to ensure all impurities have been removed.
Quantitative Data Summary
Table 1: Effect of Temperature and Residence Time on Filtration Performance
| Parameter | Condition 1 | Condition 2 | Improvement | Reference |
| Temperature | 25 °C | 75 °C | Filter cake resistance reduced by over one order of magnitude. | [3] |
| Temperature | 65 °C | 90 °C | Filter cake resistance reduced by one order of magnitude. | [8] |
| Residence Time | 45 min | 75 min | Decreased filter cake resistance. | [8] |
Visual Guides
Caption: Workflow for improved this compound precipitation and filtration.
Caption: Troubleshooting logic for slow filtration of this compound.
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. US5223153A - Iron hydroxide removal method - Google Patents [patents.google.com]
- 3. Investigating the effects of process parameters on the filtration performance of ferric hydroxide in a continuous MSMPR reactor [open.metu.edu.tr]
- 4. Filter Aids - SolidsWiki [solidswiki.com]
- 5. lutpub.lut.fi [lutpub.lut.fi]
- 6. perlite.org [perlite.org]
- 7. Filter Aids [products.easy2source.com]
- 8. Filtration Properties of Ferric Hydroxide Precipitate in Nickel Production - SINTEF [sintef.no]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iwaponline.com [iwaponline.com]
- 12. research.monash.edu [research.monash.edu]
- 13. benchchem.com [benchchem.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Nanocrystalline iron hydroxide lignocellulose filters for arsenate remediation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iron(III) Hydroxide Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions regarding the role of temperature in the crystallization of iron(III) hydroxide (B78521).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the crystallization of iron(III) hydroxide?
Temperature is a critical parameter that significantly influences the thermodynamics and kinetics of this compound crystallization.[1] It affects the solubility of iron(III) species, the nucleation and growth rates of crystals, and the transformation of amorphous phases into crystalline ones.[1][2] Generally, higher temperatures promote the formation of more stable, crystalline solids, whereas ambient or lower temperatures often result in gelatinous or poorly crystalline precipitates like ferrihydrite.[3]
Q2: How does temperature influence the resulting crystalline phase (polymorph) of this compound?
Temperature plays a crucial role in determining which polymorph of this compound or iron oxide is formed. The initial precipitate is often an amorphous this compound hydrate, which is thermodynamically unstable.[4] With aging and temperature, this amorphous phase transforms into more stable crystalline forms.
-
Goethite (α-FeO(OH)): This is a common crystalline product formed from the aging of amorphous precipitates, particularly in alkaline media.
-
Hematite (B75146) (α-Fe₂O₃): The formation of hematite is also favored by increasing temperature, often competing with goethite formation. Higher temperatures tend to increase the proportion of hematite in the final product.[4] The transformation to hematite can occur through a dehydration and internal rearrangement pathway of the initial amorphous precipitate.[4]
-
Akaganeite (β-FeO(OH)): This polymorph can be formed when aging is conducted in the presence of chloride ions at elevated temperatures (e.g., 80-90°C).
The final product is often a mixture of phases, and the proportion of each is dependent on the relative rates of their formation, which are heavily influenced by temperature, pH, and the presence of other ions.[4]
Q3: What is the effect of temperature on the particle size and morphology of this compound crystals?
Increasing the aging temperature generally leads to an increase in the particle size of the resulting this compound crystals. At ambient temperatures, the precipitate is often gelatinous and composed of very small, poorly ordered crystallites, making it difficult to filter and handle.[3] As the temperature is elevated, the precipitate formation is accelerated, promoting the growth of larger, more well-defined crystals.
Q4: What is ferrihydrite and how does its formation relate to temperature?
Ferrihydrite is a poorly crystalline, hydrated iron oxyhydroxide that is a common initial product of rapid iron(III) hydrolysis at or near neutral pH and ambient temperatures.[4] It is thermodynamically unstable and serves as a precursor to more stable crystalline phases like goethite and hematite. The transformation from ferrihydrate to these more crystalline forms is accelerated by increased temperature.[4]
Troubleshooting Guide
Issue: My precipitate is gelatinous and difficult to filter.
-
Cause: Precipitation at ambient or low temperatures often results in the formation of poorly ordered ferrihydrite, which has a gelatinous consistency and is slow to settle.[3]
-
Solution: Increase the reaction or aging temperature. Heating the suspension promotes the transformation of the amorphous, gelatinous precipitate into more crystalline, larger particles that are easier to separate by filtration or centrifugation.[3] Experiments have shown that crystalline solids are obtained at higher temperatures.[3]
Issue: I am getting an amorphous product instead of the desired crystalline phase.
-
Cause: The crystallization process may be too rapid, or the aging time and temperature may be insufficient for the transformation from the initial amorphous precipitate to a crystalline form. The kinetics of crystallization involve nucleation and growth, which are time and temperature-dependent processes.[1]
-
Solution:
-
Increase Aging Temperature: Aging the suspension at elevated temperatures (e.g., 60-90°C) can accelerate the transformation to crystalline phases like goethite or hematite.
-
Increase Aging Time: The conversion to a stable crystalline form can take from months to years at ambient temperatures but is significantly faster at elevated temperatures.[5] Ensure a sufficient aging period for the transformation to complete at your chosen temperature.
-
Control pH: pH is a master variable governing the transformation rates.[4] Ensure the pH of your system is optimized for the desired crystalline phase.
-
Issue: The particle size of my this compound is too small.
-
Cause: Low crystallization temperatures and rapid precipitation favor nucleation over crystal growth, leading to smaller particles.
-
Solution:
-
Increase Crystallization Temperature: Higher temperatures provide more energy for ions to migrate and incorporate into the crystal lattice, favoring the growth of existing nuclei over the formation of new ones. This results in larger particles.
-
Slow Reagent Addition: Adding the precipitating agent (e.g., NaOH) slowly can help to control the level of supersaturation, which promotes crystal growth over nucleation.
-
Aging: Aging the precipitate in its mother liquor at an elevated temperature allows for a process called Ostwald ripening, where smaller particles dissolve and redeposit onto larger particles, increasing the average particle size over time.[6]
-
Issue: I have an undesired mixture of goethite and hematite.
-
Cause: The formation of goethite and hematite are competing processes.[4] The final product composition depends on the relative rates of these transformations, which are influenced by temperature, pH, and the presence of certain additives or ions.[4]
-
Solution:
-
Adjust Temperature: Carefully control the aging temperature. While both are favored at higher temperatures, the relative kinetics can be shifted. For example, an increase in temperature can lead to a higher proportion of α-Fe₂O₃.
-
Control pH: The pH is a critical factor. The relative stability and formation rates of goethite and hematite are highly pH-dependent.
-
Consider Additives: Certain additives can suppress the formation of one phase, thereby leading to a higher yield of the other.[4]
-
Data Presentation
Table 1: Effect of Aging Temperature on Iron(III) Precipitate Composition
| Starting Material | Aging Temperature (°C) | Resulting Crystalline Phases | Observations |
| Fe(NO₃)₃ + NaOH | 60 | α-Fe₂O₃ and α-FeO(OH) | Precipitate formation is accelerated with increasing temperature. |
| Fe(NO₃)₃ + NaOH | >60 | α-Fe₂O₃ and α-FeO(OH) | Both α-Fe₂O₃ content and particle size increase with temperature. |
| FeCl₃ (acidic) | 80 | β-FeO(OH) | Yellowish-brown precipitate formed. |
| FeCl₃ (acidic) | 90 | β-FeO(OH) | Yellowish-brown precipitate formed. |
Experimental Protocols
Protocol: Temperature-Controlled Synthesis of Crystalline Iron(III) Oxyhydroxides
This protocol describes a general method for precipitating this compound and aging it at a controlled temperature to promote crystallization.
Materials:
-
Iron(III) salt solution (e.g., 0.2 M Iron(III) Nitrate, Fe(NO₃)₃)
-
Base solution (e.g., 1 M Sodium Hydroxide, NaOH)
-
Deionized water
-
Reaction vessel (e.g., beaker or flask)
-
Heating and stirring plate
-
Temperature probe
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Methodology:
-
Preparation: Place a specific volume of the iron(III) salt solution into the reaction vessel equipped with a magnetic stir bar.
-
Precipitation: While stirring vigorously, slowly add the NaOH solution to the iron(III) salt solution until the desired pH is reached. A gelatinous, reddish-brown precipitate of amorphous this compound will form.[7]
-
Temperature-Controlled Aging:
-
Heat the suspension to the target aging temperature (e.g., 80°C) using the heating plate.
-
Maintain the desired temperature and continue stirring for a set period (e.g., 24-48 hours). This aging step is crucial for the transformation from the amorphous precipitate to a crystalline phase.
-
-
Isolation:
-
Allow the suspension to cool to room temperature. The crystalline precipitate should settle more readily than its amorphous precursor.[3]
-
Separate the precipitate from the supernatant by filtration or centrifugation.
-
-
Washing: Wash the collected precipitate several times with deionized water to remove any residual soluble salts.
-
Drying: Dry the final crystalline product in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for temperature-controlled crystallization of this compound.
Caption: Influence of temperature on the transformation of amorphous this compound.
References
Technical Support Center: Scaling Up Iron(III) Hydroxide Nanoparticle Production
Welcome to the technical support center for the scalable production of iron(III) hydroxide (B78521) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of nanoparticle synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of iron(III) hydroxide nanoparticle production, presented in a question-and-answer format.
Issue 1: Poor Control Over Nanoparticle Size and Polydispersity
-
Question: We are observing a wide particle size distribution and cannot achieve the target nanoparticle size now that we have increased the reaction volume. What are the potential causes and how can we address this?
-
Answer: Lack of control over nanoparticle size and a broad size distribution upon scale-up are common challenges. The key is to ensure homogeneous conditions throughout the larger reaction volume. Here are the primary factors and troubleshooting steps:
-
Inhomogeneous Mixing: In larger vessels, inefficient stirring can lead to localized areas of high supersaturation, causing uncontrolled nucleation and growth.
-
Solution: Increase the stirring speed and consider using an overhead stirrer with a larger impeller designed for viscous solutions to ensure turbulent flow and uniform mixing. For co-precipitation, the rapid and homogeneous mixing of the iron salt solution and the precipitating agent is critical.[1][2]
-
-
Temperature Gradients: Uneven heating in a larger reactor can result in different reaction rates throughout the vessel.
-
Solution: Use a jacketed reactor or an oil bath with good circulation to maintain a uniform temperature. Monitor the temperature at multiple points within the reactor. Generally, higher reaction temperatures in co-precipitation lead to larger nanoparticles by favoring crystal growth over nucleation.[3]
-
-
pH Fluctuations: Localized pH variations during the addition of the precipitating agent can lead to a broad particle size distribution.
-
Issue 2: Nanoparticle Agglomeration and Instability
-
Question: Our this compound nanoparticles are agglomerating and precipitating out of solution after synthesis, especially at larger scales. What causes this instability and how can we prevent it?
-
Answer: Agglomeration is a significant hurdle in scaling up nanoparticle production, often stemming from issues with surface charge and inter-particle interactions.
-
Insufficient Surface Charge: Nanoparticles in a colloidal suspension are stabilized by electrostatic repulsion, which is indicated by the zeta potential. If the zeta potential is close to zero, the repulsive forces are weak, and the particles will agglomerate.
-
Solution: Adjust the pH of the final suspension. For iron oxide nanoparticles, the point of zero charge (PZC) is typically around pH 6-7.[5][6] Operating at a pH significantly above or below this point will increase the surface charge and enhance stability. The zeta potential of iron oxides tends to be positive at low pH and negative at high pH.[5][6][7] Particles with a zeta potential greater than ±30 mV are generally considered stable.[6]
-
-
Presence of Salts: Residual salts from the synthesis can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to agglomeration.
-
Solution: Implement a thorough washing step after synthesis. This can be done by repeated centrifugation or diafiltration to remove excess ions.
-
-
High Nanoparticle Concentration: At higher concentrations, the likelihood of particle collisions and subsequent agglomeration increases.
-
Solution: If possible, perform the synthesis at a slightly lower concentration or dilute the nanoparticle suspension after synthesis for storage.
-
-
Issue 3: Batch-to-Batch Inconsistency
-
Question: We are struggling to reproduce our results from one large-scale batch to the next. What are the key parameters to control for ensuring consistency?
-
Answer: Achieving batch-to-batch reproducibility is crucial for any application and requires stringent control over the synthesis parameters.
-
Precise Control of Reagent Addition: The rate and method of adding precursors and precipitating agents significantly impact nucleation and growth kinetics.
-
Solution: Use automated pumps for reagent addition to ensure a consistent and reproducible rate. The flow rate of the base, for instance, has been shown to significantly affect the final particle size and polydispersity.[4]
-
-
Consistent Stirring and Mixing: As mentioned, the hydrodynamics within the reactor are critical.
-
Solution: Document and standardize the stirring speed, impeller type, and reactor geometry for every batch.
-
-
Strict Temperature and pH Monitoring: Small deviations in temperature and pH can lead to significant differences in the final product.
-
Solution: Use calibrated probes and maintain a detailed log of these parameters throughout the synthesis.
-
-
Purity of Reagents: Impurities in the precursor salts or solvents can act as nucleation sites or interfere with crystal growth.
-
Solution: Use high-purity reagents and deionized water for all experiments.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most scalable synthesis method for this compound nanoparticles?
-
A1: Co-precipitation is one of the most widely used and scalable methods due to its simplicity, use of readily available and inexpensive precursors, and mild reaction conditions.[2][8] However, controlling particle size and distribution during scale-up can be challenging.[9][10] Hydrothermal synthesis also offers good scalability and can produce highly crystalline nanoparticles, but it requires specialized high-pressure reactors.[11][12]
-
-
Q2: How does the Fe²⁺/Fe³⁺ ratio affect the properties of the resulting nanoparticles in co-precipitation?
-
A2: The stoichiometric ratio of Fe²⁺ to Fe³⁺ is a critical parameter for synthesizing specific iron oxide phases like magnetite (Fe₃O₄). A molar ratio of 1:2 (Fe²⁺:Fe³⁺) is typically used to obtain magnetite. Deviations from this ratio can lead to the formation of other iron oxide phases like maghemite (γ-Fe₂O₃) or goethite (α-FeOOH), which will alter the magnetic properties and potentially the size and shape of the nanoparticles.[11]
-
-
Q3: Why is it important to work under an inert atmosphere for some iron oxide nanoparticle syntheses?
-
A3: For the synthesis of magnetite (Fe₃O₄), which contains both Fe²⁺ and Fe³⁺, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of Fe²⁺ to Fe³⁺ by atmospheric oxygen.[13] This oxidation can lead to the formation of maghemite (γ-Fe₂O₃) instead of magnetite.
-
-
Q4: Can surfactants or capping agents help with scale-up challenges?
-
A4: Yes, surfactants or capping agents can be very beneficial. They adsorb to the surface of the nanoparticles during growth, providing steric hindrance that prevents aggregation.[3] They can also influence the final size and shape of the nanoparticles. However, their use may require additional purification steps to remove them if they are not desired in the final application.
-
Quantitative Data
The following tables summarize the effect of key synthesis parameters on the properties of this compound nanoparticles.
Table 1: Effect of Precursor Concentration on Nanoparticle Size (Hydrothermal Synthesis)
| FeCl₂·4H₂O (g) | Average Particle Diameter (nm) |
| 0.25 | 31.1 |
| 0.50 | 23.5 |
| 0.75 | 18.2 |
| 1.25 | 15.4 |
| Data adapted from a study on the hydrothermal synthesis of Fe₃O₄ nanoparticles. A higher initial precursor concentration leads to the formation of a larger number of seed nuclei, resulting in smaller final particle sizes.[14] |
Table 2: Effect of Stirring Speed on Nanoparticle Size (Thermal Decomposition)
| Stirring Speed (rpm) | Average Particle Diameter (nm) |
| 0 | 7.7 |
| 100 | 10.4 |
| 240 | 10.2 |
| Data from a study on the thermal decomposition of iron(III) acetylacetonate. The stirring speed is a critical parameter for determining particle size.[15] |
Table 3: Effect of pH and Stirring Speed on Nanoparticle Size (Co-precipitation)
| pH | Stirring Speed (rpm) | Average Particle Size (nm) |
| 10 | 600 | 52.085 |
| 12 | 700 | 47.821 |
| Data from a study on the synthesis of γ-Fe₂O₃ from iron sand. Both pH and stirring speed influence the final particle size.[16] |
Experimental Protocols
Protocol 1: Scalable Co-Precipitation of this compound Nanoparticles
This protocol is a general guideline and may require optimization for specific applications and scales.
-
Prepare Precursor Solutions:
-
Solution A: Dissolve Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) in deionized water. A common molar ratio is 2:1 (Fe³⁺:Fe²⁺).[13]
-
Solution B: Prepare a solution of a base, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), in deionized water.
-
-
Reaction Setup:
-
Use a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a pH probe, and an inlet for the base solution.
-
Purge the reactor with an inert gas (e.g., nitrogen) if synthesizing magnetite.
-
-
Precipitation:
-
Aging:
-
Continue stirring the suspension at the reaction temperature for a defined period (e.g., 1-2 hours) to allow for crystal growth and stabilization.[9]
-
-
Washing:
-
Cool the suspension to room temperature.
-
Separate the nanoparticles from the solution using a strong magnet (for magnetic nanoparticles) or by centrifugation.
-
Discard the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step several times to remove residual salts.
-
-
Final Suspension:
-
Resuspend the washed nanoparticles in an appropriate solvent for your application. The pH can be adjusted to ensure long-term stability.
-
Protocol 2: Hydrothermal Synthesis of Iron Oxide Nanoparticles
This method requires a high-pressure autoclave.
-
Prepare Precursor Solution:
-
Dissolve an iron salt (e.g., FeCl₂·4H₂O) in deionized water.[14]
-
-
Add Base:
-
Under vigorous stirring, add a base such as ammonium hydroxide to the iron salt solution. A suspension will form.[14]
-
-
Hydrothermal Reaction:
-
Cooling and Washing:
-
Allow the autoclave to cool down to room temperature.
-
Collect the nanoparticle product and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. Centrifugation is typically used for separation.
-
-
Drying:
-
Dry the final product in an oven at a moderate temperature (e.g., 60°C).
-
Visualizations
The following diagrams illustrate key workflows and relationships in the scaling up of this compound nanoparticle production.
Caption: Workflow for scalable co-precipitation of this compound nanoparticles.
Caption: Decision tree for troubleshooting nanoparticle agglomeration.
Caption: Relationship between synthesis parameters and nanoparticle properties.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Co-precipitation synthesis of stable iron oxide nanoparticles with NaOH: New insights and continuous production via flow chemistry - UCL Discovery [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of Iron Oxide as a pH-dependent Indicator for Improving the Nutritional Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ceramics.org [ceramics.org]
- 9. benchchem.com [benchchem.com]
- 10. Pilot-scale co-precipitation synthesis of a novel active ingredient made of ultrasmall iron (oxyhydr)oxide nanoparticles for the treatment of hyperpho ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02719A [pubs.rsc.org]
- 11. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. instanano.com [instanano.com]
- 14. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. ijacmat.uho.ac.id [ijacmat.uho.ac.id]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Iron(III) Hydroxide and Goethite for Arsenic Removal
For Researchers, Scientists, and Drug Development Professionals
The contamination of water sources with arsenic poses a significant global health challenge. Among the various materials investigated for arsenic remediation, iron-based adsorbents, particularly iron(III) hydroxide (B78521) and its crystalline form, goethite, have emerged as highly effective and promising candidates. This guide provides an objective comparison of the performance of amorphous iron(III) hydroxide and crystalline goethite for arsenic removal, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in their selection and application.
Performance Comparison: this compound vs. Goethite
The effectiveness of both this compound and goethite in removing arsenic from water is well-documented, with their performance being influenced by factors such as the specific surface area of the adsorbent, the pH of the solution, and the speciation of arsenic (arsenite, As(III), or arsenate, As(V)).
Amorphous this compound, often referred to as hydrous ferric oxide (HFO), generally exhibits a higher initial adsorption capacity for arsenic compared to the more crystalline goethite. This is primarily attributed to its higher specific surface area and greater number of active surface hydroxyl groups. However, goethite, a more stable crystalline phase of iron(III) oxyhydroxide, also demonstrates significant arsenic removal capabilities and may offer advantages in terms of long-term stability and regeneration.
Quantitative Data Summary
The following tables summarize key performance metrics for arsenic removal by this compound and goethite based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Maximum Adsorption Capacities (q_max) for Arsenic(V) and Arsenic(III)
| Adsorbent | Arsenic Species | Maximum Adsorption Capacity (mg/g) | pH | Reference |
| Iron Hydroxide Nanopetalines | As(V) | 217.76 | 4.0 | [1] |
| Iron Hydroxide Nanopetalines | As(V) | 187.84 | 8.0 | [1] |
| Iron Hydroxide Nanopetalines | As(III) | 91.74 | 4.0 | [1] |
| Iron Hydroxide Nanopetalines | As(III) | 147.06 | 8.0 | [1] |
| Synthetic Goethite | As(V) | 76.3 | 3.0 | [2] |
| Synthetic Goethite | As(III) | 2.17 | 7.0 | [3] |
| Iron-loaded Goethite | As(V) | 1.37 | 5.0-7.0 | [4] |
| Iron-loaded Goethite | As(III) | 1.28 | 5.0-7.0 | [4] |
Table 2: Kinetic Model Fitting for Arsenic Adsorption
| Adsorbent | Arsenic Species | Best Fit Kinetic Model | Rate Constant (k₂) (g/mg·min) | Reference |
| Iron Hydroxide Nanopetalines | As(V) & As(III) | Pseudo-second-order | Not specified | [1] |
| Synthetic Goethite | As(III) | Pseudo-second-order | 6.08 (at pH 7) | [3] |
| Iron-loaded Goethite | As(V) & As(III) | Pseudo-second-order | Not specified | [4] |
| FeOOH Coated Sand | As(III) | Pseudo-second-order | Not specified | [5] |
Table 3: Isotherm Model Fitting for Arsenic Adsorption
| Adsorbent | Arsenic Species | Best Fit Isotherm Model | Reference |
| Iron Hydroxide Nanopetalines | As(V) & As(III) | Freundlich | [1] |
| Synthetic Goethite | As(V) | Langmuir | [2] |
| Synthetic Goethite | As(III) | Freundlich | [3] |
| Iron-loaded Goethite | As(V) & As(III) | Langmuir | [4] |
| FeOOH Coated Sand | As(III) | Langmuir and Freundlich | [5] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of adsorbents and the execution of arsenic adsorption experiments, compiled from various research articles.
Synthesis of Adsorbents
Synthesis of Amorphous this compound:
A common method for synthesizing amorphous this compound involves the precipitation of an iron salt solution with a base.
-
Preparation of Iron Solution: Dissolve a specified amount of an iron(III) salt, such as ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃), in deionized water to achieve the desired molarity.
-
Precipitation: While vigorously stirring the iron solution, slowly add a basic solution, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), dropwise until the desired pH is reached (typically around 7-8). A reddish-brown precipitate of this compound will form.
-
Aging: Allow the suspension to age for a specific period (e.g., 24 hours) at room temperature with continuous stirring.
-
Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate repeatedly with deionized water to remove any unreacted salts until the supernatant is free of chloride or nitrate ions (tested with silver nitrate or other appropriate reagents).
-
Drying: Dry the washed precipitate in an oven at a relatively low temperature (e.g., 60-80 °C) to obtain the amorphous this compound powder.
Synthesis of Goethite (α-FeOOH):
Goethite can be synthesized by the controlled hydrolysis and oxidation of iron(II) salts or the aging of amorphous this compound under specific conditions.
-
From Iron(II) Salt: Prepare a solution of an iron(II) salt, such as ferrous sulfate (B86663) (FeSO₄). Slowly add a basic solution (e.g., NaOH) to precipitate ferrous hydroxide (Fe(OH)₂). Oxidize the Fe(OH)₂ by bubbling air or oxygen through the suspension while maintaining a specific pH and temperature. The transformation to goethite can take several hours to days.
-
From Amorphous this compound: Age a suspension of freshly precipitated amorphous this compound at an elevated temperature (e.g., 60-70 °C) and a specific pH (typically alkaline) for an extended period (e.g., several days). This process promotes the conversion of the amorphous phase to the more crystalline goethite.[6]
-
Washing and Drying: After synthesis, the goethite particles are washed and dried in a similar manner to amorphous this compound.
Batch Adsorption Experiments
Batch experiments are commonly performed to evaluate the adsorption capacity and kinetics of the adsorbents.
-
Preparation of Arsenic Stock Solution: Prepare a stock solution of a known concentration of arsenic (e.g., 1000 mg/L) by dissolving a precise amount of sodium arsenate (Na₂HAsO₄·7H₂O) for As(V) or sodium arsenite (NaAsO₂) for As(III) in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.
-
Adsorption Study:
-
Add a specific amount of the adsorbent (e.g., 0.1 g) to a series of flasks containing a fixed volume (e.g., 100 mL) of arsenic solution with varying initial concentrations.
-
Adjust the pH of the solutions to the desired value using dilute HCl or NaOH.
-
Agitate the flasks on a shaker at a constant speed and temperature for a predetermined period to reach equilibrium (e.g., 24 hours).
-
-
Kinetic Study:
-
Add a specific amount of the adsorbent to a flask containing a known volume and concentration of arsenic solution.
-
Agitate the flask and withdraw aliquots of the solution at different time intervals (e.g., 5, 10, 30, 60, 120 minutes, etc.).
-
-
Sample Analysis:
-
After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.
-
Analyze the residual arsenic concentration in the supernatant using analytical techniques such as Atomic Absorption Spectrometry (AAS) with hydride generation, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or spectrophotometry.[7][8][9][10][11]
-
-
Data Analysis:
-
Calculate the amount of arsenic adsorbed per unit mass of the adsorbent (q_e) using the formula: q_e = (C_0 - C_e) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of arsenic (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Analyze the equilibrium data using adsorption isotherm models (e.g., Langmuir, Freundlich) and the kinetic data using kinetic models (e.g., pseudo-first-order, pseudo-second-order).
-
Visualizations
Arsenic Adsorption Mechanism
The primary mechanism for arsenic removal by both this compound and goethite is surface complexation, where arsenate or arsenite ions form inner-sphere complexes with the hydroxyl functional groups on the iron oxide surface.
Caption: Mechanism of arsenic adsorption onto iron oxides.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of this compound or goethite for arsenic removal.
Caption: Workflow for arsenic removal experiments.
Conclusion
Both amorphous this compound and crystalline goethite are highly effective adsorbents for the removal of arsenic from water. Amorphous this compound often demonstrates a higher adsorption capacity, particularly in initial studies, due to its larger surface area. Goethite, being the more stable crystalline form, may offer advantages in terms of long-term performance and stability. The choice between these two materials will depend on the specific application, required removal efficiency, operational pH, and economic considerations. The provided data and protocols serve as a valuable resource for researchers to design and conduct further investigations into optimizing arsenic removal technologies.
References
- 1. Arsenic removal performance and mechanism from water on iron hydroxide nanopetalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. thaigroundwatersymposium.org [thaigroundwatersymposium.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pjoes.com [pjoes.com]
- 8. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Arsenic speciation in natural-water samples using laboratory and field methods [pubs.usgs.gov]
- 9. Review of analytical techniques for arsenic detection and determination in drinking water - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00218C [pubs.rsc.org]
- 10. epa.gov [epa.gov]
- 11. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Iron(III) Hydroxide and Aluminum Hydroxide Coagulants in Water Treatment
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental protocols of ferric and aluminic coagulants.
The selection of an appropriate coagulant is a critical step in water and wastewater treatment processes, directly impacting the efficiency of impurity removal and the overall quality of the treated water. Among the most widely used coagulants are iron(III) and aluminum(III) salts, which hydrolyze to form iron(III) hydroxide (B78521) and aluminum hydroxide precipitates, respectively. These hydroxides are the active species responsible for the removal of suspended and dissolved impurities through coagulation and flocculation. This guide provides an objective comparison of the performance of these two common coagulants, supported by experimental data and detailed methodologies.
Performance Comparison: Iron(III) Hydroxide vs. Aluminum Hydroxide
The effectiveness of a coagulant is typically evaluated based on its ability to remove turbidity and dissolved organic matter, the characteristics of the flocs it forms, and its operational pH range.
| Parameter | This compound | Aluminum Hydroxide | Key Findings |
| Turbidity Removal | High efficiency, often comparable to or exceeding aluminum hydroxide. | High efficiency, widely used for turbidity removal. | Both are effective, but performance can be water-specific. Iron coagulants may sometimes show an increase in turbidity at lower pH due to the solubility of iron.[1][2] |
| Dissolved Organic Carbon (DOC) Removal | Generally more effective, particularly for high and intermediate molecular weight organics.[1][2] | Effective, but may be less efficient than iron for certain types of organic matter.[2][3] | Ferric chloride has been shown to achieve higher DOC removal at lower doses compared to aluminum sulfate.[2] |
| Floc Characteristics | Forms larger, denser, and faster-settling flocs.[1][4][5] | Tends to form smaller and lighter flocs.[5] | The larger flocs from iron coagulants can lead to more efficient sedimentation.[1] |
| Optimal pH Range | Effective over a wider pH range.[4] | Generally effective in a pH range of 6.0 to 8.0.[6][7] | Iron coagulants can be advantageous for treating waters with variable pH. |
| Sludge Production | Can produce a larger volume of sludge.[2] | Typically produces less sludge compared to iron coagulants.[6] | Sludge disposal is an important consideration in coagulant selection. |
Experimental Protocols: The Jar Test
The "jar test" is the standard laboratory procedure for determining the optimal coagulant type and dosage for a specific water source.[8][9][10] It simulates the coagulation and flocculation processes of a full-scale water treatment plant.
Jar Test Procedure
-
Sample Collection : Obtain a representative sample of the raw water to be treated.
-
Apparatus Setup : Place a series of beakers (jars) on a multi-station gang stirrer. Typically, six beakers are used to test different coagulant doses simultaneously.[9][10]
-
Coagulant Dosing : Add varying doses of the iron(III) or aluminum(III) coagulant solution to each beaker.
-
Rapid Mix : Immediately after adding the coagulant, stir the samples at a high speed (e.g., 100-300 rpm) for a short period (e.g., 1-3 minutes) to ensure rapid and uniform dispersion of the coagulant.[11]
-
Slow Mix (Flocculation) : Reduce the stirring speed (e.g., 20-70 rpm) for a longer period (e.g., 15-30 minutes) to promote the formation of flocs through particle collisions.
-
Sedimentation : Stop stirring and allow the flocs to settle for a predetermined time (e.g., 30 minutes).[10]
-
Analysis : Carefully collect supernatant samples from each beaker and measure parameters such as turbidity, pH, and DOC to determine the optimal coagulant dose.
Mechanisms of Coagulation
The removal of impurities by both this compound and aluminum hydroxide occurs through several key mechanisms:
-
Charge Neutralization : The positively charged hydrolyzed metal ions neutralize the negative charge of colloidal particles, reducing the electrostatic repulsion between them and allowing them to aggregate.[4][6]
-
Sweep Coagulation (Enmeshment) : At higher coagulant doses, metal hydroxide precipitates form. These gelatinous precipitates, often referred to as "sweep floc," physically entrap and enmesh colloidal particles as they settle.[4][6]
-
Inter-particle Bridging : Polymeric species formed during the hydrolysis of metal salts can adsorb onto multiple colloidal particles, forming bridges between them and leading to the formation of larger flocs.[4]
Visualizing the Processes
To better understand the experimental workflow and the chemical mechanisms, the following diagrams are provided.
Caption: Mechanisms of coagulation by metal hydroxides.
Caption: Standard workflow for a jar test experiment.
Conclusion
Both this compound and aluminum hydroxide are effective coagulants for water treatment, each with its own set of advantages and disadvantages. Iron-based coagulants often exhibit superior performance in removing dissolved organic carbon and forming larger, more robust flocs, and they are effective over a broader pH range.[1][2][4][5] However, they may produce a greater volume of sludge. Aluminum-based coagulants are also highly effective, particularly for turbidity removal, and typically generate less sludge.[6] The optimal choice of coagulant is highly dependent on the specific characteristics of the water being treated, regulatory requirements, and operational costs. Therefore, a thorough experimental evaluation, such as the jar test, is essential for selecting the most appropriate coagulant and optimizing the treatment process.
References
- 1. researchgate.net [researchgate.net]
- 2. "A Comparison Of Aluminum And Iron-based Coagulants For Treatment Of Su" by David Yonge [stars.library.ucf.edu]
- 3. researchgate.net [researchgate.net]
- 4. study.madeeasy.in [study.madeeasy.in]
- 5. researchgate.net [researchgate.net]
- 6. oregon.gov [oregon.gov]
- 7. mdpi.com [mdpi.com]
- 8. sugarprocesstech.com [sugarprocesstech.com]
- 9. racoman.com [racoman.com]
- 10. actat.wvu.edu [actat.wvu.edu]
- 11. waterboards.ca.gov [waterboards.ca.gov]
A Comparative Guide to Iron(III) Hydroxide-Based Phosphate Binders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of iron(III) hydroxide-based phosphate (B84403) binders, primarily sucroferric oxyhydroxide and ferric citrate (B86180), with other commonly used phosphate binders for the management of hyperphosphatemia in patients with chronic kidney disease (CKD). The information is compiled from a review of preclinical and clinical studies to assist in the evaluation and development of phosphate-binding therapies.
Executive Summary
Hyperphosphatemia is a serious complication of CKD, and oral phosphate binders are a cornerstone of its management. This compound-based binders have emerged as effective non-calcium-based alternatives, offering potent phosphate binding with a generally favorable safety profile. This guide presents a detailed comparison of their performance against other established phosphate binders, including sevelamer (B1230288) carbonate, lanthanum carbonate, and calcium carbonate, supported by experimental data.
Comparative Efficacy of Phosphate Binders
The primary measure of efficacy for a phosphate binder is its ability to lower serum phosphorus levels in patients with hyperphosphatemia. Clinical trials have demonstrated that this compound-based binders are effective in reducing serum phosphorus, with an efficacy comparable to that of sevelamer carbonate.[1][2][3][4][5]
A meta-analysis of five randomized controlled trials comparing sucroferric oxyhydroxide to sevelamer carbonate found no statistically significant difference in the reduction of serum phosphorus between the two treatments.[2] Similarly, clinical studies have shown that ferric citrate achieves phosphate control equivalent to non-iron-based binders like sevelamer and calcium carbonate.[5][[“]]
One notable advantage of iron-based binders is the potential for a lower pill burden compared to sevelamer, which may improve patient adherence.[4][7][8][9][10] For instance, one study reported a mean of 3.7 sucroferric oxyhydroxide tablets per day compared to 9.1 for sevelamer to achieve similar phosphate control.[4]
Table 1: Comparison of Clinical Efficacy of Phosphate Binders
| Phosphate Binder | Active Moiety | Mean Serum Phosphorus Reduction (mmol/L) | Key Clinical Findings | Citations |
| Sucroferric Oxyhydroxide | Polynuclear iron(III)-oxyhydroxide | -0.71 | Non-inferior to sevelamer carbonate with a lower pill burden. | [4] |
| Ferric Citrate | Ferric Citrate | -0.59 | Efficacy comparable to sevelamer carbonate. | [5] |
| Sevelamer Carbonate | Sevelamer Carbonate | -0.63 | Effective phosphate binder, often used as an active comparator in clinical trials. | [4] |
| Lanthanum Carbonate | Lanthanum Carbonate | Similar to calcium carbonate | Similar phosphate control to calcium carbonate with a lower incidence of hypercalcemia. | [11][12] |
| Calcium Carbonate | Calcium Carbonate | Similar to lanthanum carbonate | Effective phosphate binder, but associated with a risk of hypercalcemia. | [11][12] |
In Vitro Phosphate Binding Capacity
The phosphate-binding capacity of a binder is often first evaluated in vitro under simulated gastrointestinal pH conditions. These studies provide a preliminary indication of a binder's potential efficacy. Sucroferric oxyhydroxide has demonstrated a high phosphate-binding capacity across a wide pH range (pH 2-8).[13] In one in vitro study, sucroferric oxyhydroxide showed robust phosphate binding, which was highest at pH 2.5 but remained substantial at higher pH levels.[14] Another study found that the combination of sucroferric oxyhydroxide with calcium carbonate had stable phosphate-binding capacities at pH 2-7.[13]
Table 2: In Vitro Phosphate Binding Capacity at Different pH Levels
| Phosphate Binder | pH 2 | pH 5 | pH 8 | Citation |
| Sucroferric Oxyhydroxide (PA21) | High | High | Moderate | [13] |
| Sevelamer Hydrochloride | High | High | High | [13] |
| Lanthanum Carbonate Hydrate | Highest | High | Low | [13] |
| Ferric Citrate Hydrate | Moderate | Low | Negligible | [13] |
Safety and Tolerability Profile
The safety and tolerability of phosphate binders are critical for long-term patient adherence. The most common adverse events associated with iron-based binders are gastrointestinal in nature.
Sucroferric oxyhydroxide is associated with a higher incidence of mild and transient diarrhea and discolored feces.[15] Conversely, sevelamer carbonate is more frequently associated with constipation and nausea.[15] A meta-analysis revealed that sevelamer carbonate increases the risk of gastrointestinal adverse events by up to 60% compared to sucroferric oxyhydroxide.[1][2] Ferric citrate has a similar safety profile, with mild gastrointestinal symptoms being the most common adverse events.[5][[“]]
A key advantage of non-calcium-based binders like iron(III) hydroxide (B78521), sevelamer, and lanthanum is the reduced risk of hypercalcemia compared to calcium-based binders.[11][12]
Table 3: Comparison of Common Adverse Events
| Adverse Event | Sucroferric Oxyhydroxide | Ferric Citrate | Sevelamer Carbonate | Lanthanum Carbonate | Calcium Carbonate | Citations |
| Diarrhea | More frequent | More frequent | Less frequent | - | - | [5][15] |
| Discolored Feces | Common | Common | - | - | - | [5][15] |
| Constipation | Less frequent | Less frequent | More frequent | - | - | [5][15] |
| Nausea | Less frequent | - | More frequent | - | - | [15] |
| Hypercalcemia | Low risk | Low risk | Low risk | Low risk | Higher risk | [11][12] |
Experimental Protocols
In Vitro Phosphate Binding Assay
Objective: To determine the phosphate binding capacity of a phosphate binder at various phosphate concentrations and pH levels.
Materials:
-
Phosphate binder (e.g., sucroferric oxyhydroxide powder)
-
Phosphate standard solutions (e.g., potassium dihydrogen phosphate) of varying concentrations
-
Solutions to adjust pH (e.g., HCl, NaOH)
-
Incubator shaker
-
Centrifuge
-
Phosphate quantification assay (e.g., ion chromatography or a colorimetric method)
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of phosphate solutions with a range of concentrations (e.g., 1-40 mM) in a suitable buffer.[16]
-
Incubation: Add a pre-weighed amount of the phosphate binder to a known volume of each phosphate solution.
-
pH Adjustment: Adjust the pH of the solutions to simulate different parts of the gastrointestinal tract (e.g., pH 2, 5, and 8).[13]
-
Equilibration: Incubate the samples in a shaker at 37°C for a predetermined time (e.g., 2 hours) to allow for phosphate binding to reach equilibrium.[16]
-
Separation: Centrifuge the samples to pellet the binder-phosphate complex.
-
Quantification: Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method.[17][18]
-
Calculation: The amount of phosphate bound to the binder is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration. The binding capacity is typically expressed as mmol of phosphate bound per gram of the binder.[17]
In Vivo Evaluation in an Animal Model of Hyperphosphatemia
Objective: To assess the in vivo efficacy of a phosphate binder in reducing serum phosphorus levels in an animal model of chronic kidney disease.
Animal Model: A common model is the adenine-induced CKF rat model.[19][20]
Procedure:
-
Induction of CKD: Administer adenine (B156593) in the diet to rats for several weeks to induce chronic kidney failure and subsequent hyperphosphatemia.[19]
-
Baseline Measurements: Once hyperphosphatemia is established, collect baseline blood samples to measure serum phosphorus, calcium, and other relevant biomarkers.
-
Treatment: Randomly assign the CKF rats to different treatment groups: a control group (receiving vehicle), a group receiving the test phosphate binder (e.g., sucroferric oxyhydroxide), and a group receiving a comparator binder (e.g., sevelamer carbonate). The binders are typically mixed with the feed.[19]
-
Monitoring: Throughout the study period (e.g., 4 weeks), monitor animal health and collect blood samples at regular intervals to measure serum phosphorus levels.[19]
-
Endpoint Analysis: At the end of the study, collect final blood and tissue samples. Analyze serum for phosphorus, calcium, and other markers of mineral and bone disorder. Tissues like the aorta can be examined for vascular calcification.[19]
-
Data Analysis: Compare the changes in serum phosphorus levels and other parameters from baseline to the end of the study across the different treatment groups to evaluate the efficacy of the phosphate binder.
Mechanism of Action of this compound-Based Binders
This compound-based phosphate binders, such as sucroferric oxyhydroxide, exert their phosphate-binding effect in the gastrointestinal tract. The mechanism involves two main processes:
-
Adsorption: Phosphate ions adsorb to the surface of the polynuclear iron(III)-oxyhydroxide.[15]
-
Ligand Exchange: A chemical reaction occurs where phosphate ions form iron phosphate through ligand exchange, a process favored by the acidic environment of the stomach.[15]
The bound phosphate is then excreted in the feces, leading to a reduction in the overall absorption of dietary phosphate.[15]
Conclusion
This compound-based phosphate binders, including sucroferric oxyhydroxide and ferric citrate, are effective and generally well-tolerated options for the management of hyperphosphatemia in patients with CKD. Their efficacy in lowering serum phosphorus is comparable to other non-calcium-based binders like sevelamer carbonate, with the added benefit of a potentially lower pill burden. The choice of a phosphate binder for a particular patient should consider its efficacy, safety profile, pill burden, and cost. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers and drug development professionals in the ongoing effort to improve therapies for hyperphosphatemia.
References
- 1. Efficacy and safety of sucroferric oxyhydroxide versus sevelamer carbonate: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of sucroferric oxyhydroxide versus sevelamer carbonate: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of sucroferric oxyhydroxide compared with sevelamer hydrochloride in Japanese haemodialysis patients with hyperphosphataemia: A randomized, open‐label, multicentre, 12‐week phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Sucroferric Oxyhydroxide Compared with Sevelamer Carbonate in Chinese Dialysis Patients with Hyperphosphataemia: A Randomised, Open-Label, Multicentre, 12-Week Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Ferric Citrate on Hyperphosphatemia among Chinese Patients with Chronic Kidney Disease Undergoing Hemodialysis: A Phase III Multicenter Randomized Open-Label Active-Drug-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. medscape.com [medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Sucroferric oxyhydroxide for hyperphosphatemia: a review of real-world evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy, tolerability, and safety of lanthanum carbonate in hyperphosphatemia: a 6-month, randomized, comparative trial versus calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy, Tolerability, and Safety of Lanthanum Carbonate in Hyperphosphatemia: A 6-Month, Randomized, Comparative Trial versus Calcium Carbonate - ProQuest [proquest.com]
- 13. A comparison between the combined effect of calcium carbonate with sucroferric oxyhydroxide and other phosphate binders: an in vitro and in vivo experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Pharmacokinetics, Pharmacodynamics and Safety of Sucroferric Oxyhydroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. A phosphate binding assay for sevelamer hydrochloride by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tsijournals.com [tsijournals.com]
- 19. Effects of Sucroferric Oxyhydroxide Compared to Lanthanum Carbonate and Sevelamer Carbonate on Phosphate Homeostasis and Vascular Calcifications in a Rat Model of Chronic Kidney Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Studies of the Various Chronic Kidney Failure Rat Models and Hemodialysis Mini-pig Model for the Evaluation of Anti-hyperphosphatemia Drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Distinguishing Iron(III) Hydroxide Phases
For researchers, scientists, and drug development professionals, a precise understanding of the phase composition of iron(III) hydroxides is critical. These materials are integral to numerous applications, from phosphate (B84403) binders in pharmaceuticals to catalysts and environmental remediation agents. This guide provides an objective, data-driven comparison of the common iron(III) hydroxide (B78521) phases—ferrihydrite, goethite, lepidocrocite, and akaganeite—through the lens of Mössbauer, Raman, and X-ray Absorption Spectroscopy (XAS).
The subtle structural differences between these polymorphs give rise to distinct spectroscopic signatures. A multi-technique approach is often essential for unambiguous phase identification, particularly in complex mixtures or poorly crystalline samples. This guide summarizes key quantitative data, details experimental protocols for acquiring this data, and provides visual workflows to aid in experimental design and data interpretation.
Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic parameters for each iron(III) hydroxide phase, enabling at-a-glance comparison.
Mössbauer Spectroscopy Parameters (at Room Temperature)
| Phase | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Hyperfine Field (B_hf) (T) | Magnetic Ordering |
| Ferrihydrite | 0.33 - 0.38 | 0.65 - 0.90 | N/A | Paramagnetic/Superparamagnetic |
| Goethite (α-FeOOH) | 0.36 - 0.38 | -0.26 to -0.28 | ~38 | Antiferromagnetic |
| Lepidocrocite (γ-FeOOH) | 0.36 - 0.38 | 0.53 - 0.55 | N/A | Paramagnetic |
| Akaganeite (β-FeOOH) | 0.37 - 0.39 | 0.55 - 0.96 | N/A | Paramagnetic |
Note: Mössbauer parameters can be temperature-dependent. Low-temperature measurements are often required to resolve magnetic ordering in nanoparticles.
Raman Spectroscopy: Characteristic Peak Positions (cm⁻¹)
| Phase | Peak 1 | Peak 2 | Peak 3 | Peak 4 | Peak 5 | Other Notable Peaks |
| Ferrihydrite | ~370 (broad) | ~510 (broad) | ~710 (broad) | - | - | - |
| Goethite (α-FeOOH) | ~244 | ~299 | ~385 | ~480 | ~548 | ~681[1] |
| Lepidocrocite (γ-FeOOH) | ~252 | ~378 | ~528 | ~650 | - | ~1022, ~1155 (O-H bending)[2] |
| Akaganeite (β-FeOOH) | ~300 | ~387 | ~413 | ~725 | - | - |
Bolded values represent the most intense and characteristic peaks for each phase.[2][3]
X-ray Absorption Spectroscopy (XAS): Fe K-edge Features
| Phase | Pre-edge Feature Centroid (eV) | Key XANES Features | EXAFS Fe-O distance (Å) | EXAFS Fe-Fe distance (Å) |
| Ferrihydrite | ~7113.8 | Broad, poorly resolved features | ~1.95, ~2.05 | ~3.05, ~3.45 |
| Goethite (α-FeOOH) | ~7114.2 | Sharper pre-edge and post-edge features | ~1.98, ~2.12 | ~3.01, ~3.31 |
| Lepidocrocite (γ-FeOOH) | ~7114.1 | Distinct shoulder on the rising edge | ~1.95, ~2.15 | ~3.05 |
| Akaganeite (β-FeOOH) | ~7114.3 | Well-defined pre-edge peak | ~1.99, ~2.08 | ~3.04, ~3.34 |
Note: XAS data, particularly EXAFS parameters, can vary with particle size, crystallinity, and data analysis methods. The presented values are representative.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining high-quality, comparable spectroscopic data.
Synthesis of this compound Phases
Ferrihydrite (2-line):
-
Rapidly neutralize a 0.2 M FeCl₃ solution to a pH of 7.5 with 1 M NaOH while stirring vigorously.
-
Maintain the pH at 7.5 for a designated aging period (e.g., 1 hour for smaller particles).
-
Collect the precipitate by centrifugation.
-
Wash the solid repeatedly with deionized water until the supernatant is free of chloride ions.
-
Freeze-dry the resulting paste.
Goethite (α-FeOOH):
-
Slowly add 1 M NaOH to a 0.2 M FeCl₃ solution to achieve a final pH of 12.
-
Age the resulting suspension at 70°C for 60 hours in a sealed container.
-
Cool the suspension to room temperature.
-
Wash the yellow-brown precipitate with deionized water via centrifugation until the supernatant conductivity is low.
-
Dry the sample at 60°C.
Lepidocrocite (γ-FeOOH):
-
Dissolve FeCl₂·4H₂O in deionized water to create a 0.2 M solution.
-
Adjust the pH to between 6.7 and 6.9 with the addition of a NaOH solution.[4]
-
Bubble air through the solution at a controlled rate at room temperature to induce oxidation.
-
Monitor the formation of the orange-colored precipitate.
-
Wash the product with deionized water and dry at a low temperature (e.g., 40°C).
Akaganeite (β-FeOOH):
-
Hydrolyze a 0.2 M FeCl₃·6H₂O solution by heating it to 90°C for 5 hours.[5]
-
The presence of chloride ions is essential for the formation of the akaganeite structure.
-
Allow the solution to cool to room temperature.
-
Wash the resulting brownish-yellow precipitate with deionized water and dry at 70°C.[5]
Mössbauer Spectroscopy
-
Sample Preparation: The sample should be a fine powder.[6] For pure iron oxides, approximately 30-40 mg of powder is typically used.[6] The powder is evenly distributed in a sample holder to form a thin, homogeneous layer.[6]
-
Instrumentation: A Mössbauer spectrometer in transmission mode is used, equipped with a ⁵⁷Co source in a rhodium matrix. The spectrometer is calibrated using a standard α-Fe foil.
-
Data Acquisition: Spectra are typically collected at room temperature (295 K). For nanoparticles or to investigate magnetic ordering, low-temperature measurements (e.g., 77 K or 4.2 K) are necessary. The velocity scale is calibrated relative to the centroid of the α-Fe spectrum.
-
Data Analysis: The resulting spectra are fitted with Lorentzian line shapes to extract the isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine magnetic field (B_hf).
Raman Spectroscopy
-
Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.
-
Instrumentation: A confocal Raman microscope equipped with a visible laser (e.g., 532 nm or 785 nm) is used. A low laser power (typically <1 mW at the sample) is crucial to avoid laser-induced thermal transformation of the iron hydroxide phases.[7]
-
Data Acquisition: Spectra are collected using a high-resolution grating (e.g., 1800 grooves/mm).[7] The acquisition time and number of accumulations are optimized to achieve a good signal-to-noise ratio.
-
Data Analysis: The positions of the characteristic Raman bands are identified and compared to reference spectra for phase identification.
X-ray Absorption Spectroscopy (XAS)
-
Sample Preparation: The powdered sample is thinly and uniformly spread onto Kapton tape. For fluorescence measurements, the sample concentration may need to be adjusted to minimize self-absorption effects.
-
Instrumentation: Fe K-edge XAS spectra are collected at a synchrotron light source. A double-crystal monochromator (e.g., Si(111)) is used to select the incident X-ray energy. Spectra can be collected in transmission or fluorescence mode, with fluorescence being more suitable for dilute samples.
-
Data Acquisition: The energy is scanned across the Fe K-edge (7112 eV). Multiple scans are typically averaged to improve the signal-to-noise ratio. A reference Fe foil spectrum is collected simultaneously for energy calibration.
-
Data Analysis:
-
XANES (X-ray Absorption Near Edge Structure): The pre-edge features are analyzed to determine the Fe oxidation state and coordination geometry. The overall shape of the XANES spectrum serves as a fingerprint for the specific phase.
-
EXAFS (Extended X-ray Absorption Fine Structure): The EXAFS region is analyzed to determine the local atomic structure, including Fe-O and Fe-Fe bond distances and coordination numbers, by fitting the data to theoretical models.
-
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the conceptual relationships between the different this compound phases.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. jasco-global.com [jasco-global.com]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. EP0040722A1 - Process for the preparation of synthetic lepidocrocite - Google Patents [patents.google.com]
- 7. Mössbauer Spectroscopy (Chapter 13) - Analytical Geomicrobiology [cambridge.org]
Performance Showdown: Iron(III) Hydroxide in Column Studies for Contaminant Removal
In the critical landscape of water purification and chemical separation, the efficiency of adsorbent materials is paramount. This guide provides a comparative analysis of iron(III) hydroxide's performance in column studies, a crucial method for evaluating real-world applicability. We delve into its effectiveness for removing key contaminants like arsenic and phosphate (B84403), juxtaposing its performance against common alternatives such as activated alumina (B75360) and ion exchange resins. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their separation and purification needs.
Data Deep Dive: Iron(III) Hydroxide (B78521) vs. The Alternatives
The performance of an adsorbent in a dynamic column setting is best understood through key parameters like adsorption capacity, breakthrough volume, and removal efficiency. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound with activated alumina and ion exchange resins for both arsenic and phosphate removal.
Arsenic Removal Performance
| Adsorbent | Influent Concentration (µg/L) | Flow Rate (mL/min) | Bed Height (cm) | Adsorption Capacity (mg/g) | Breakthrough (Bed Volumes) | Removal Efficiency (%) |
| Granular Ferric Hydroxide | 2000 | - | - | 8.3 | 10,000 | >97 |
| Activated Alumina | - | - | - | - | 5,260 - 9,600 | 87 - 98[1] |
| Iron-Coated Sand | 81 | 10 - 30 | - | 0.0213 | - | 99.1[2] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the differing experimental parameters.
Phosphate Removal Performance
| Adsorbent | Influent Concentration (mg/L) | Flow Rate (mL/min) | Bed Height (cm) | Adsorption Capacity (mg P/g) | Breakthrough (Bed Volumes) | Removal Efficiency (%) |
| Granular Ferric Hydroxide (GFH) | - | - | - | 56.18[3][4] | 8,000 | >90[2][3][4] |
| Activated Aluminium Oxide (AA) | - | - | - | - | 4,000 | -[2] |
Note: Granular Ferric Hydroxide (GFH) demonstrates a higher maximum adsorption capacity for phosphate compared to activated alumina.[2]
Under the Microscope: Experimental Protocols
To ensure the reproducibility and validity of column study results, a detailed understanding of the experimental methodology is crucial. The following protocol outlines a typical setup for evaluating the performance of an adsorbent like this compound in a fixed-bed column.
A typical experimental setup for a fixed-bed column study consists of a peristaltic pump to deliver the influent solution at a constant flow rate, a glass or acrylic column packed with the adsorbent material, and a fraction collector to gather effluent samples at regular intervals.[5][6][7]
Column Packing: The adsorbent material, such as granular this compound, is carefully packed into the column to a specific bed height. To prevent the loss of the adsorbent and ensure uniform flow distribution, inert materials like glass wool or glass beads are often placed at the bottom and top of the adsorbent bed.[5][6]
Solution Preparation and Delivery: A stock solution of the target contaminant (e.g., arsenic or phosphate) of a known concentration is prepared. This stock solution is then diluted to the desired influent concentration and pumped through the column at a predetermined flow rate. The pH of the influent solution is adjusted and monitored as it significantly impacts the adsorption process.
Sample Collection and Analysis: Effluent samples are collected at regular time intervals. The concentration of the contaminant in each sample is then measured using appropriate analytical techniques, such as spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).
Breakthrough Curve Determination: The data from the effluent analysis is used to construct a breakthrough curve, which plots the normalized effluent concentration (C/C₀) against time or the volume of treated solution (often expressed in bed volumes). The breakthrough point is typically defined as the point at which the effluent concentration reaches a certain percentage (e.g., 5%) of the influent concentration. The exhaustion point is when the effluent concentration is nearly equal to the influent concentration.
Visualizing the Process and Comparison
To better illustrate the experimental process and the comparative performance of different adsorbents, the following diagrams are provided.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Granular ferric hydroxide adsorbent for phosphate removal: demonstration preparation and field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ocw.tudelft.nl [ocw.tudelft.nl]
A Comparative Guide to the Long-Term Stability of Iron(III) Hydroxide Adsorbents
The long-term stability of adsorbents is a critical parameter for their practical application in fields ranging from environmental remediation to pharmaceutical development. Iron(III) hydroxide (B78521) and its various forms (oxyhydroxides, hydrous oxides) are widely utilized due to their high affinity for a range of contaminants, particularly arsenic and heavy metals. This guide provides an objective comparison of the long-term stability of iron(III) hydroxide adsorbents, supported by experimental data, and contrasts their performance with common alternatives like activated carbon and zeolites.
Factors Influencing the Long-Term Stability of this compound Adsorbents
The stability of this compound adsorbents is not intrinsic but is heavily influenced by the surrounding chemical environment. Key factors include solution pH, temperature, and the presence of competing ions.
Effect of pH: The solution pH is one of the most critical factors governing the structural integrity and surface characteristics of this compound adsorbents.[1] Extreme pH values can lead to adsorbent degradation.
-
Low pH (Acidic Conditions): Under acidic conditions (e.g., pH < 3), proton-promoted dissolution occurs, leading to the leaching of iron into the solution and a decrease in adsorbent mass.[2][3] This compromises the adsorbent's structural integrity and can release previously captured contaminants.
-
High pH (Alkaline Conditions): In alkaline environments, this compound can undergo phase transformations. Amorphous forms may become more crystalline (e.g., transforming into goethite or hematite), which can alter the porous structure and surface area, potentially reducing adsorption capacity or releasing sequestered ions.[2][4] However, for certain applications like arsenate adsorption, performance can be poor above pH 7 due to electrostatic repulsion.[1]
Effect of Temperature: Temperature can influence both the adsorption process and the physical stability of the adsorbent.
-
While some adsorption processes onto iron hydroxides are endothermic and favor higher temperatures[5], elevated thermal energy can also weaken and break the bonds within the adsorbent structure, such as the Fe-O bonds, leading to reduced stability and lower precipitation levels.[1]
Influence of Competing Ions: The presence of other ions in solution, such as phosphates, sulfates, and silicates, can significantly affect stability.
-
Phosphate and arsenate, for example, can compete for adsorption sites and influence the stability of the iron (hydr)oxide structure, with stability decreasing at low pH in the presence of these oxyanions.[6] Dissolved silica (B1680970) can also compete for ligand-exchange binding sites.[7]
Performance Metrics of Long-Term Stability
Iron Leaching: A direct measure of instability is the leaching of iron from the adsorbent matrix into the treated solution. In flow-through systems, stable iron(III) oxyhydroxide monoliths have shown minimal leaching, with iron concentrations in the treated solution remaining below 0.10 ppm.[8] In contrast, leaching tests on iron nanoparticles immobilized on activated carbon showed no measurable iron in solutions with pH ranging from 2 to 6, indicating high stability of the composite.[9]
Regeneration and Reusability: The ability to be regenerated and reused is crucial for cost-effectiveness and long-term viability.
-
Studies have shown that iron hydroxide adsorbents can be remarkably stable over multiple cycles. For example, batches were successfully regenerated and reused 50 times for treating metal plating waste with no deterioration in performance.[10]
-
For arsenic removal, adsorbents have demonstrated over 67% removal efficiency even after four cycles of use.[5] Regeneration is commonly achieved using high pH solutions, such as sodium hydroxide (NaOH).[7][11] However, a fraction of the adsorbed substance (5-25% of arsenate) can be resistant to desorption, even with 1.0 M NaOH solutions.[7]
Comparison with Alternative Adsorbents
| Adsorbent Type | Primary Adsorption Mechanism | pH Stability | Thermal Stability | Regeneration Potential | Key Limitations |
| This compound | Chemisorption, surface complexation, ion exchange[1][7] | Less stable at extreme pH (<3, >9); prone to dissolution or phase changes[2] | Can be degraded by high temperatures, leading to bond weakening[1] | Excellent; can be reused over many cycles (e.g., 50+) with acid/base washing[10] | Potential for iron leaching under acidic conditions; performance is highly pH-dependent. |
| Activated Carbon | Physisorption, hydrophobic interactions, some surface functional groups[12][13] | Generally stable across a wide pH range. | Very high thermal stability. | Can be regenerated thermally or with solvents, but can be energy-intensive. | Lower selectivity for some inorganic ions compared to iron hydroxides.[9] |
| Zeolites | Ion exchange, electrostatic interactions[14][15] | High stability under various chemical conditions[14] | High thermal stability, though properties can change upon dehydration[16] | Can be regenerated by exchanging with concentrated salt solutions. | Ion exchange capacity is finite and can be exhausted; competition from common cations (Ca²⁺, Mg²⁺).[16] |
Experimental Protocols
Protocol 1: Batch Adsorption Stability Test (pH and Competing Ions)
-
Preparation: Suspend a known mass of the this compound adsorbent (e.g., 0.1 g) in a series of flasks containing a fixed volume of solution (e.g., 50 mL).
-
Variable Conditions: Adjust the pH of the solutions across a wide range (e.g., pH 3 to 11) using 0.1 M HCl or NaOH.[17] In a separate series, introduce potential interfering ions (e.g., phosphate, sulfate) at various concentrations.[1]
-
Equilibration: Agitate the flasks on a shaker at a constant temperature (e.g., 25 °C) for a predetermined equilibrium time (e.g., 24 hours).
-
Analysis:
-
Separate the adsorbent by filtration or centrifugation.
-
Measure the concentration of the target adsorbate remaining in the solution using appropriate analytical techniques (e.g., ICP-MS, UV-Vis Spectrophotometry).
-
Measure the concentration of leached iron in the supernatant using Atomic Absorption Spectroscopy (AAS) or ICP-MS.[9]
-
-
Calculation: Determine the adsorption capacity and the percentage of iron leached at each condition.
Protocol 2: Adsorbent Regeneration and Reusability Test
-
Adsorption Step: Perform an initial adsorption experiment as described in Protocol 1 under optimal conditions to saturate the adsorbent.
-
Desorption (Regeneration) Step:
-
Re-adsorption: Reuse the regenerated adsorbent for a new adsorption cycle with a fresh solution of the target contaminant.
-
Cycling: Repeat the adsorption-desorption cycle multiple times (e.g., 5-10 cycles or more).[10][18]
-
Evaluation: Measure the adsorption capacity during each cycle to determine the percentage loss in performance over time.
Visualizations
Caption: Diagram 1: A generalized workflow for assessing the long-term stability of adsorbents.
Caption: Diagram 2: Degradation pathways for this compound adsorbents under stress.
References
- 1. Adsorption Capacities of Iron Hydroxide for Arsenate and Arsenite Removal from Water by Chemical Coagulation: Kinetics, Thermodynamics and Equilibrium Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Speciation Controls the Kinetics of Iron Hydroxide Precipitation and Transformation at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arsenic removal performance and mechanism from water on iron hydroxide nanopetalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Regeneration of Arsenate-Loaded Ferric Hydroxide-Based Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. p2infohouse.org [p2infohouse.org]
- 11. Understanding Regeneration of Arsenate-Loaded Ferric Hydroxide-Based Adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activated carbon - Wikipedia [en.wikipedia.org]
- 14. Characterization of Fe(III) Adsorption onto Zeolite and Bentonite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zeolite - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Biochar–Carboxymethylcellulose Composite as an Injectable Colloidal Suspension for In Situ Groundwater Remediation [mdpi.com]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Validation of Analytical Methods for Iron(III) Hydroxide Characterization
For Researchers, Scientists, and Drug Development Professionals
The characterization of iron(III) hydroxide (B78521) complexes, particularly in parenteral drug products, is critical for ensuring product quality, safety, and efficacy. The complex nature of these colloidal nanoparticles necessitates a suite of analytical methods to assess key quality attributes. Method validation is the process of demonstrating that these analytical procedures are suitable for their intended purpose, a requirement mandated by regulatory bodies worldwide.[1][2][3][4] This guide provides a comparative overview of common analytical methods used to characterize iron(III) hydroxide, with a focus on their validation parameters, experimental protocols, and the relationships between them.
Core Analytical Techniques and Their Purpose
The physicochemical properties of this compound complexes are defined by several critical quality attributes (CQAs). Validated analytical methods are essential to monitor these CQAs consistently. Key characterization techniques include:
-
Iron Assay (Iron Content): Determines the concentration of the active iron moiety.
-
Particle Size and Distribution: Measures the hydrodynamic size of the colloidal iron particles, a critical factor for stability and safety.[5][6][7]
-
Molecular Weight Distribution: Characterizes the size of the iron-carbohydrate complex.
-
Polymorphic Form/Crystallinity: Identifies the specific crystalline or amorphous structure of the iron core.[8][9]
The relationship between these CQAs and the analytical methods used to measure them is crucial for a comprehensive control strategy.
Caption: Relationship between CQAs and Analytical Methods.
Comparison of Method Validation Parameters
According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, analytical procedures must be validated for several characteristics.[1][2][4] The table below compares typical validation parameters for two key analytical areas: Iron Assay and Particle Size Analysis.
| Validation Parameter | Iron Assay (UV-Vis Spectrophotometry) | Particle Size (Dynamic Light Scattering - DLS) | Typical Acceptance Criteria |
| Accuracy | Determined by recovery studies on spiked placebo samples. | Often qualitative or compared against an orthogonal method (e.g., TEM). Accuracy is challenging to define for DLS. | Assay: 98.0% - 102.0% Recovery. |
| Precision (Repeatability) | RSD of ≥ 6 replicate sample preparations at 100% of the test concentration.[4] | RSD of ≥ 6 replicate measurements of the same sample cuvette. | Assay: RSD ≤ 2.0%[10] DLS: RSD ≤ 5.0% for Z-average diameter. |
| Intermediate Precision | Assessed by different analysts on different days and with different equipment. | Assessed by different analysts on different days. | Assay: Overall RSD ≤ 3.0% DLS: Overall RSD ≤ 6.0% |
| Specificity | Demonstrated by showing no interference from placebo components. | Specificity is inherent to the measurement principle but can be affected by contaminants or aggregates. | No significant interference at the analyte's wavelength/peak. |
| Linearity | Assessed over a range (e.g., 80% - 120% of nominal concentration) with ≥ 5 concentration levels. | Not typically applicable in the same way as assay methods. The response should be appropriate for the sample concentration. | Correlation Coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | The size range over which the instrument can reliably measure, and the concentration range where measurements are stable. | Defined by linearity and accuracy studies. |
| Robustness | Evaluated by making small, deliberate variations in method parameters (e.g., pH, wavelength, temperature). | Evaluated by varying parameters like measurement angle, temperature, and dilution factor. | No significant impact on results from minor variations. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Not typically a required parameter for DLS characterization of the main population. | RSD at LOQ should meet predefined criteria (e.g., ≤ 10%). |
Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible analytical results. Below are example methodologies for iron assay and particle size analysis.
This method is based on the acidic hydrolysis of the iron-carbohydrate complex to release Fe(III) ions, followed by reduction to Fe(II) and complexation with a chromogenic agent like 1,10-phenanthroline (B135089) or ferrozine (B1204870) to form a colored complex that is measured spectrophotometrically.[11]
1. Standard Preparation:
- Prepare a stock solution of a certified iron standard (e.g., 1000 µg/mL).
- Create a series of calibration standards (e.g., 1-10 µg/mL) by diluting the stock solution with 0.1 M HCl.
2. Sample Preparation:
- Accurately weigh a portion of the this compound drug product and dilute it with 0.1 M HCl to achieve a theoretical concentration within the calibration range.
- Heat the solution (e.g., at 60°C for 15 minutes) to ensure complete dissociation of the iron complex.
- Allow to cool to room temperature.
3. Colorimetric Reaction:
- To an aliquot of the prepared sample or standard, add a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to reduce Fe(III) to Fe(II).
- Add a pH buffer (e.g., sodium acetate) to adjust the pH to the optimal range for complexation.
- Add the chromogenic agent (e.g., 1,10-phenanthroline solution) and mix well. Allow time for color development.
4. Measurement:
- Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax), typically around 510-540 nm, against a reagent blank.[12]
- Construct a calibration curve by plotting absorbance versus concentration for the standards.
- Determine the iron concentration in the sample from the calibration curve.
DLS measures the hydrodynamic diameter of colloidal particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[5][6][7]
1. Instrument Setup:
- Turn on the DLS instrument and allow the laser to stabilize (typically 30 minutes).
- Select an appropriate measurement temperature (e.g., 25°C).
- Enter the dispersant properties (e.g., viscosity and refractive index of water).
2. Sample Preparation:
- Filter the dilution solvent (e.g., water for injection or 0.9% saline) through a 0.22 µm filter to remove dust.
- Dilute the this compound sample with the filtered solvent to an appropriate concentration to achieve a suitable scattering intensity (count rate). This is a critical step to avoid multiple scattering effects.
- Gently mix the sample by inversion. Avoid vigorous shaking to prevent aggregation.
3. Measurement:
- Rinse a clean cuvette with the filtered solvent and then with the prepared sample.
- Fill the cuvette with the sample and ensure no air bubbles are present.
- Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
- Perform the measurement using predefined parameters (e.g., number of runs, duration of runs). The instrument software will perform a cumulants analysis to calculate the Z-average diameter and Polydispersity Index (PDI).[7]
4. Data Analysis:
- Report the Z-average diameter, PDI, and the intensity-based size distribution.
- The Z-average is the primary and most stable value produced by the technique. The PDI is a measure of the width of the particle size distribution.[7]
Visualization of Workflows
Visualizing the logical flow of validation and experimental processes can aid in understanding and implementation.
This diagram outlines the typical stages of analytical method validation, from planning to final reporting, based on ICH Q2(R1) principles.[1][4]
Caption: A typical workflow for analytical method validation.
This diagram illustrates the step-by-step process for performing a particle size measurement using Dynamic Light Scattering.
Caption: Step-by-step experimental workflow for DLS analysis.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 7. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Iron(III) Hydroxide and Other Iron Oxides for Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Iron-based catalysts are at the forefront of sustainable chemistry, offering a cost-effective and environmentally benign alternative to precious metal catalysts.[1][2] Among the various forms of iron oxides, iron(III) hydroxide (B78521), hematite (B75146) (α-Fe₂O₃), maghemite (γ-Fe₂O₃), and magnetite (Fe₃O₄) have garnered significant attention for their diverse catalytic applications.[3][4][5] This guide provides an objective comparison of the catalytic performance of iron(III) hydroxide against other prominent iron oxides, supported by experimental insights and detailed methodologies.
Performance Comparison of Iron-Based Catalysts
The catalytic efficacy of iron oxides is intricately linked to their physicochemical properties, including crystal structure, particle size, surface area, and the oxidation states of iron.[3][6] The choice of a specific iron oxide catalyst is therefore highly dependent on the target application.
| Catalyst | Key Features | Common Catalytic Applications | Advantages | Disadvantages |
| This compound (Fe(O)OH) | Amorphous or poorly crystalline, high surface area, often present as goethite (α-FeOOH) or lepidocrocrite (γ-FeOOH).[7] | Fenton and photo-Fenton like reactions for wastewater treatment, oxidation of organic pollutants.[6] | High reactivity in certain oxidation processes, readily synthesized.[6] | Can be less stable under harsh reaction conditions, potential for iron leaching in acidic media.[8] |
| Hematite (α-Fe₂O₃) | The most stable iron oxide, n-type semiconductor, various morphologies (nanoparticles, hollow spheres).[7][9] | Photocatalysis, CO oxidation, selective oxidation of alcohols, C-H amination.[1][9][10] | High stability, low cost, abundant.[11] | Generally lower catalytic activity compared to other phases for certain reactions due to lower redox properties at low temperatures.[10] |
| Maghemite (γ-Fe₂O₃) | Metastable cubic structure, ferromagnetic, often formed by oxidation of magnetite.[4][7] | Oxidation reactions, coupling reactions, high thermodynamic stability combined with high catalytic activity.[12] | High catalytic activity, magnetic for easy separation and recyclability.[12][13] | Can convert to the more stable but less active α-Fe₂O₃ at high temperatures.[7] |
| Magnetite (Fe₃O₄) | Contains both Fe²⁺ and Fe³⁺ ions, strong magnetic properties, inverse spinel structure.[14][15] | Oxidation of alcohols, reduction of nitroarenes, Fenton-like reactions, catalyst support.[6][16][17] | Excellent magnetic separability, versatile redox properties due to mixed valence states.[16][18] | Prone to oxidation to γ-Fe₂O₃ or α-Fe₂O₃, which can alter catalytic activity.[17] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of iron-based catalysts. Below are representative protocols for the synthesis of various iron oxides and a general procedure for testing their catalytic activity in a model reaction.
Synthesis of Iron Oxide Nanoparticles
1. Co-precipitation Method for Magnetite (Fe₃O₄) Nanoparticles:
This method is widely used for the synthesis of magnetic iron oxide nanoparticles.[19]
-
Precursors: Ferric chloride (FeCl₃·6H₂O) and ferrous chloride (FeCl₂·4H₂O).
-
Procedure:
-
Prepare an aqueous solution containing a 2:1 molar ratio of Fe³⁺ to Fe²⁺ ions.
-
Heat the solution to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Add a base, such as ammonium (B1175870) hydroxide (NH₄OH) or sodium hydroxide (NaOH), dropwise until the pH reaches approximately 10-11.
-
A black precipitate of Fe₃O₄ will form immediately.
-
Continue stirring for 1-2 hours to ensure complete reaction and particle growth.
-
Cool the mixture to room temperature.
-
Separate the magnetic nanoparticles from the solution using an external magnet.
-
Wash the nanoparticles several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the resulting black powder in a vacuum oven at 60°C.
-
2. Thermal Decomposition for Hematite (α-Fe₂O₃) Nanoparticles:
This method allows for good control over particle size and morphology.
-
Precursor: Iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O).
-
Procedure:
-
Dissolve iron(III) nitrate in a suitable solvent, such as ethylene (B1197577) glycol.
-
Heat the solution to a specific temperature (e.g., 180-200°C) in a sealed reactor (autoclave) for a set duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product with deionized water and ethanol.
-
Dry the powder and then calcine it in air at a high temperature (e.g., 400-600°C) to obtain crystalline α-Fe₂O₃.
-
3. Solvothermal Synthesis of this compound (Goethite, α-FeOOH):
This method can produce crystalline this compound nanorods.
-
Precursor: Ferric chloride (FeCl₃·6H₂O).
-
Procedure:
-
Dissolve ferric chloride in deionized water.
-
Adjust the pH of the solution to a specific value (e.g., pH 10) using a base like NaOH.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a relatively low temperature (e.g., 100-160°C) for several hours.
-
After cooling, collect the precipitate, wash it thoroughly with water and ethanol, and dry it at a low temperature (e.g., 60°C).
-
Catalytic Activity Evaluation: Oxidation of Methylene (B1212753) Blue
A common method to compare the catalytic activity of different iron oxides is through the degradation of organic dyes like methylene blue in a Fenton-like process.[20][21]
-
Materials: Synthesized iron oxide catalyst, methylene blue (MB) solution, hydrogen peroxide (H₂O₂).
-
Procedure:
-
Prepare a stock solution of methylene blue in deionized water (e.g., 20 mg/L).
-
In a typical experiment, add a specific amount of the iron oxide catalyst (e.g., 20 mg) to a known volume of the MB solution (e.g., 100 mL).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Initiate the catalytic reaction by adding a specific volume of H₂O₂ (e.g., 1 mL of 30% H₂O₂).
-
At regular time intervals, withdraw aliquots of the suspension and immediately separate the catalyst (by magnet or centrifugation).
-
Measure the concentration of methylene blue in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 664 nm).
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Visualizing Catalytic Pathways and Workflows
Graphical representations can aid in understanding the complex processes involved in catalysis.
Caption: Fenton-like catalytic cycle on an iron oxide surface.
Caption: Experimental workflow for evaluating catalyst performance.
Conclusion
The selection of an iron-based catalyst is a critical decision in the development of efficient and sustainable chemical processes. This compound offers high reactivity for specific oxidation reactions, while hematite provides exceptional stability. Maghemite and magnetite are particularly advantageous due to their magnetic properties, which allow for straightforward catalyst recovery and reuse.[13][16] For researchers and professionals in drug development and other scientific fields, understanding the distinct characteristics of these iron oxides is paramount for designing optimized catalytic systems. Future research will likely focus on the development of composite materials that synergistically combine the properties of different iron oxides to achieve enhanced catalytic performance.
References
- 1. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diversity of Iron Oxides: Mechanisms of Formation, Physical Properties and Applications [mdpi.com]
- 5. A review on sustainable iron oxide nanoparticles: syntheses and applications in organic catalysis and environmental remediation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. Iron(III) oxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of α-Fe2O3 catalyst structure for efficient photocatalytic fenton oxidation removal of antibiotics: preparation, performance, and mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. differencebetween.com [differencebetween.com]
- 15. quora.com [quora.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fe3O4 (iron oxide)-supported nanocatalysts: synthesis, characterization and applications in coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Fe3O4 Nanoparticles for Applications in Catalytic Activity in the Adsorption/Degradation of Methylene Blue and Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Iron(III) Hydroxide from Various Precursors for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical first step in the synthesis of iron(III) hydroxide (B78521) nanoparticles, a material with significant potential in drug delivery systems. The choice of the iron salt precursor directly influences the physicochemical properties of the resulting nanoparticles, which in turn dictates their performance in terms of drug loading capacity, release kinetics, and biocompatibility. This guide provides an objective comparison of iron(III) hydroxide synthesized from different common precursors, supported by experimental data and detailed protocols to aid in the rational design and selection of materials for pharmaceutical research and development.
Comparative Performance of this compound from Different Precursors
The properties of this compound nanoparticles are significantly influenced by the precursor salt used in their synthesis. The following table summarizes key performance indicators for this compound synthesized from ferric chloride (FeCl₃), ferric nitrate (B79036) (Fe(NO₃)₃), and ferrous sulfate (B86663) (FeSO₄) via co-precipitation, a widely used and scalable method. It is important to note that the subsequent conversion of this compound to iron oxides (like magnetite or maghemite) is a common step for many biomedical applications, and some of the cited data pertains to these iron oxide nanoparticles derived from their hydroxide precursors.
| Precursor Salt | Average Particle Size (nm) | Particle Morphology | Specific Surface Area (m²/g) | Drug Loading Capacity | Biocompatibility | Key Advantages |
| Ferric Chloride (FeCl₃) | 8 - 25[1][2] | Spherical, sometimes forming aggregates | ~41.2 (for resulting α-Fe₂O₃ nanorods)[3] | Moderate | Generally considered biocompatible, though cytotoxicity can be influenced by surface properties.[4] | Cost-effective, simple, and scalable synthesis.[2] |
| Ferric Nitrate (Fe(NO₃)₃) | 10 - 40[1][5] | Spherical to irregular[5][6] | High (e.g., ferrihydrite up to 420 m²/g)[7] | Potentially high due to larger surface area. | Generally considered biocompatible.[1] | Can lead to particles with high surface area.[7] |
| Ferrous Sulfate (FeSO₄) | 15 - 40[1] | Can lead to needle-like or rod-shaped particles.[8] | Variable, dependent on morphology. | Dependent on surface functionalization. | Generally considered biocompatible.[1] | Can produce anisotropic nanoparticles.[8] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound nanoparticles using the co-precipitation method with different precursors are provided below. These protocols are based on established methods in the scientific literature.
Protocol 1: Synthesis of this compound from Ferric Chloride (FeCl₃)
Objective: To synthesize this compound nanoparticles by co-precipitation using ferric chloride as the iron precursor.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M aqueous solution of ferric chloride hexahydrate in deionized water.[9]
-
In a separate beaker, prepare a 0.5 M aqueous solution of sodium hydroxide.[9]
-
While vigorously stirring the ferric chloride solution at room temperature, add the sodium hydroxide solution dropwise.[10]
-
A reddish-brown precipitate of this compound will form immediately.[10]
-
Continue stirring for 1-2 hours to ensure complete precipitation and aging of the nanoparticles.
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water until the supernatant is neutral (pH ~7) to remove any unreacted precursors and byproducts.
-
Dry the resulting this compound nanoparticles in an oven at a low temperature (e.g., 60°C) or by freeze-drying.
Protocol 2: Synthesis of this compound from Ferric Nitrate (Fe(NO₃)₃)
Objective: To synthesize this compound nanoparticles by co-precipitation using ferric nitrate as the iron precursor.
Materials:
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Prepare a 0.01 M aqueous solution of ferric nitrate nonahydrate in deionized water.[9]
-
Prepare a 5 M aqueous solution of sodium hydroxide.[9]
-
While stirring the ferric nitrate solution, add the sodium hydroxide solution dropwise until the pH of the solution reaches a desired value (e.g., pH 7 or 12, depending on the desired crystalline phase).[9][11]
-
A precipitate will form. The color may vary depending on the final pH and aging conditions.
-
The mixture can be aged at an elevated temperature (e.g., 70°C or 90°C) for several hours to promote the formation of specific crystalline phases like goethite or hematite (B75146) upon subsequent treatment.[11]
-
Separate the precipitate by centrifugation.
-
Wash the precipitate thoroughly with deionized water.
-
Dry the this compound product.
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound from different precursors and the logical relationship between precursor selection and final nanoparticle properties.
Caption: Synthesis workflow for this compound from ferric chloride.
Caption: Synthesis workflow for this compound from ferric nitrate.
Caption: Influence of precursor selection on nanoparticle properties.[1]
Conclusion
The choice of precursor for the synthesis of this compound nanoparticles has a profound impact on their final physicochemical properties and, consequently, their suitability for drug delivery applications. Ferric chloride is a cost-effective and straightforward option, often yielding spherical nanoparticles. Ferric nitrate can be advantageous for producing particles with a high surface area, which is beneficial for drug loading. Ferrous sulfate may be selected when anisotropic (e.g., rod-shaped) nanoparticles are desired.
This guide provides a foundational understanding to aid researchers in the critical decision of precursor selection. Further optimization of synthesis parameters such as pH, temperature, and reactant concentrations will be necessary to tailor the properties of this compound nanoparticles for specific drug delivery systems. The provided protocols and workflows serve as a starting point for developing reproducible and well-characterized nanomaterials for advanced pharmaceutical applications.
References
- 1. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchtrend.net [researchtrend.net]
- 5. researchgate.net [researchgate.net]
- 6. Iron oxyhydroxide nanoparticles formed by forced hydrolysis: dependence of phase composition on solution concentration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Nano-Sized Fe(III) Oxide Particles Starting from an Innovative and Eco-Friendly Synthesis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Anions and Cations on the Formation of Iron Oxide Nanoparticles in Aqueous Media [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Simple Co-Precipitation of Iron Minerals for the Removal of Phenylarsonic Acid: Insights into the Adsorption Performance and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iron(III) Hydroxide: A Guide for Laboratory Professionals
The proper disposal of Iron(III) hydroxide (B78521) is a critical component of laboratory safety and environmental responsibility. While Iron(III) hydroxide is often not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, its disposal must adhere to specific regulations to prevent environmental contamination.[1] Disposal procedures are ultimately governed by local, state, and federal regulations, and laboratory personnel must consult these specific guidelines.[2]
Immediate Safety and Handling
Before disposal, handling this compound requires adherence to good industrial hygiene and safety practices.[3] This includes wearing appropriate Personal Protective Equipment (PPE) to prevent contact and inhalation of dust.
Key Safety and Handling Protocols
| Parameter | Guideline | Source(s) |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. In case of dust formation, use a NIOSH/MSHA-approved respirator. | [3][4] |
| Storage Pending Disposal | Keep the chemical waste in suitable, tightly closed, and properly labeled containers. Store in a dry, cool, and well-ventilated area away from incompatible materials. | [3][5] |
| Prohibited Disposal Methods | Do not discharge into sewer systems, drains, or surface water. Avoid releasing into the environment. Do not dispose of in regular trash unless authorized by regulations. | [3][5] |
| Spill Management | For spills, avoid creating dust. Use spark-proof tools to collect the material and place it in a convenient waste disposal container. Clean the contaminated surface thoroughly. |[3][4][5] |
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste from a laboratory setting.
Step 1: Waste Characterization
-
Identify Contaminants: Determine if the this compound waste is pure or mixed with other chemicals. The presence of hazardous contaminants will alter the disposal route.
-
Consult Safety Data Sheet (SDS): Review the SDS for the specific this compound product and any contaminants. While the pure substance may not be listed as hazardous, this can change if it's mixed with other materials.[1]
Step 2: Proper Containment and Labeling
-
Select a Container: Use a sturdy, compatible, and sealable container for the waste.[6] Ensure it is kept closed except when adding waste.[6][7]
-
Label Clearly: Attach a hazardous waste label that includes the full chemical name ("this compound"), the percentage of each chemical constituent if it's a mixture, and the date the container was filled.[6]
Step 3: Consult Institutional and Local Regulations
-
Contact EHS: Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[6] They will be familiar with the relevant federal, state, and local disposal regulations.[2][8]
-
Determine Disposal Path: Disposal should be in accordance with all applicable regional, national, and local laws. The primary federal regulation in the U.S. is the Resource Conservation and Recovery Act (RCRA), which governs waste from "cradle-to-grave."[2][8]
Step 4: Arrange for Professional Disposal
-
Licensed Disposal Company: Arrange for the collected waste to be handled by a licensed professional waste disposal service or taken to a licensed chemical destruction plant.[3][5]
-
Manifesting: For regulated hazardous waste, ensure it is properly documented and manifested before being transported for treatment or disposal.[9]
Step 5: Disposal of Empty Containers
-
Decontamination: Empty containers should be triple-rinsed with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous waste.[3][6]
-
Final Disposal: After thorough rinsing and drying, remove or deface the original labels.[6] The clean container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill as non-hazardous waste.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. youtube.com [youtube.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. n.b5z.net [n.b5z.net]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. odu.edu [odu.edu]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Operational Guide for Handling Iron(III) Hydroxide
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for researchers, scientists, and drug development professionals handling Iron(III) hydroxide (B78521). The following information is designed to ensure safe laboratory practices and proper disposal, fostering a secure research environment.
Personal Protective Equipment (PPE) Requirements
When handling Iron(III) hydroxide, particularly in powder form, adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects against eye irritation from dust or splashes.[2][3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected before use.[1][4] A lab coat or long-sleeved clothing is also required.[3][5] | Prevents skin contact and potential irritation.[1][3] |
| Respiratory Protection | For operations generating dust, use a NIOSH/MSHA-approved respirator.[3] A full-face respirator with N100 grade cartridges is recommended if there is a risk of dust exposure.[2][6] | Avoids inhalation of dust which may cause respiratory tract irritation.[2][3] |
Always handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before breaks.[1][2][5][7]
Step-by-Step Handling and Storage Protocol
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Operational Plan: Handling
-
Ventilation: Always handle this compound in a well-ventilated area.[1][7] Use a local exhaust ventilation system or a chemical fume hood to control airborne dust levels.[3]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid form.[2][7][8]
-
Personal Protective Equipment: Before beginning work, ensure all required PPE is correctly worn as specified in Table 1.
-
Spill Prevention: Handle the material carefully to prevent spills. Keep containers closed when not in use.[1][2]
-
Hygiene: Do not eat, drink, or smoke in the work area.[4][5]
Logistical Plan: Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3] Store separately from foodstuffs and animal feed.[1][7]
-
Temperature: Recommended storage temperature is between 15–25 °C.[7]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Improper disposal can lead to environmental contamination.
Step-by-Step Disposal Procedure
-
Waste Collection: Collect waste material in a suitable, closed, and clearly labeled container for disposal.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with laboratory protocols.[2]
-
Spill Cleanup: In case of a spill, prevent dust from spreading. Use a shovel or a HEPA-filtered vacuum to collect the spilled material and place it in a designated waste container.[3][4]
-
Final Disposal: Arrange for disposal by a licensed chemical destruction plant or a controlled incineration facility with flue gas scrubbing.[1] Do not discharge into sewer systems or drains.[1]
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. n.b5z.net [n.b5z.net]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. rkrorwxhoilrmq5p.ldycdn.com [rkrorwxhoilrmq5p.ldycdn.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. n.b5z.net [n.b5z.net]
- 7. carlroth.com [carlroth.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
